2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12(10-16)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPOCVIPRLCCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373390 | |
| Record name | 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811842-15-6 | |
| Record name | 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811842-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline chemical properties
An In-depth Technical Guide: Chemical Properties and Applications of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Introduction: The Strategic Value of a Privileged Scaffold
The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antiarrhythmic, antiviral, and antimalarial properties[1]. The strategic functionalization of this core allows for the systematic exploration of chemical space to optimize drug-receptor interactions.
This guide focuses on This compound , a key building block designed for this purpose. The molecule is bifunctional, featuring a primary amine on a methylene spacer at the C2 position and a Boc-protected secondary amine as part of the heterocyclic ring. This differential protection is the cornerstone of its utility, enabling chemists to selectively functionalize the primary amine while the core nitrogen remains inert. We will explore the physicochemical properties, synthesis, reactivity, and applications of this versatile intermediate, providing researchers and drug development professionals with a comprehensive technical overview.
Core Chemical and Physical Properties
This compound is a stable, solid compound at room temperature, typically supplied with a purity of 98% or higher[2][3]. Its properties are defined by the interplay between the lipophilic Boc group, the aromatic ring, and the basic primary amine.
| Property | Data | Source(s) |
| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | [3] |
| CAS Number | 811842-15-6 | [2][3][4] |
| Molecular Formula | C15H22N2O2 | [3][4] |
| Molecular Weight | 262.35 g/mol | [3] |
| Purity | ≥98% | [2][3] |
| InChI Key | KWPOCVIPRLCCHW-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2CCC1CN | [3] |
Spectroscopic Profile
While specific spectra are lot-dependent, the structure of this compound gives rise to a predictable spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is characterized by several key regions. A prominent singlet integrating to 9 protons is expected around δ 1.4-1.6 ppm, corresponding to the tert-butyl group of the Boc protector. The aromatic region (δ 6.8-7.5 ppm) will show a complex pattern for the 4 protons on the benzene ring. The aliphatic region will contain overlapping multiplets for the protons on the tetrahydroquinoline ring and the aminomethyl (-CH₂-NH₂) group.
-
¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group appears near 80 ppm, with the methyl carbons around 28 ppm. Aromatic signals will be present between 120-145 ppm, and the aliphatic carbons of the ring and side chain will appear in the upfield region.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), a strong C=O stretching band for the carbamate carbonyl at approximately 1690 cm⁻¹, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.
Synthesis and Rationale
The synthesis of this building block is a multi-step process designed to install the desired functionality in a controlled manner. The general approach involves the formation of the tetrahydroquinoline core, introduction of the C2 sidechain, and strategic protection of the ring nitrogen.
Synthetic Workflow
The logical pathway to the target compound leverages well-established synthetic transformations.
Caption: General three-stage synthesis of the target molecule.
Key Protocol: N-Boc Protection
The final and most critical step is the selective protection of the endocyclic secondary amine. The primary exocyclic amine is generally less reactive under these conditions due to steric hindrance and electronic factors, though optimization is key.
Objective: To selectively protect the nitrogen at the 1-position of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline.
Materials:
-
2-Aminomethyl-1,2,3,4-tetrahydroquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2-Aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound[5].
Chemical Reactivity: A Tale of Two Amines
The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc group serves as an acid-labile mask for the ring nitrogen, directing all base- and nucleophile-mediated reactions to the primary amine[6][7].
Caption: Orthogonal reactivity of the two amine groups.
Experimental Protocol: Boc Group Deprotection
Objective: To remove the Boc protecting group to liberate the secondary amine at the N1 position.
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of Dichloromethane.
-
Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralize the residue carefully with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layers, concentrate, and purify as needed to yield the deprotected 2-Aminomethyl-1,2,3,4-tetrahydroquinoline[7].
Applications in Drug Discovery
This building block is invaluable for constructing libraries of compounds for high-throughput screening and for pursuing lead optimization campaigns.
-
Scaffold Decoration: The primary amine is a versatile handle for introducing a wide variety of substituents. By reacting it with a library of carboxylic acids (via amide coupling), sulfonyl chlorides (forming sulfonamides), or aldehydes/ketones (via reductive amination), chemists can rapidly generate diverse analogs to probe structure-activity relationships (SAR)[8].
-
Fragment-Based Drug Design (FBDD): The tetrahydroquinoline core can act as a central scaffold to link different pharmacophoric fragments, with the aminomethyl group serving as a key attachment point.
-
Synthesis of Complex Heterocycles: After functionalizing the primary amine, the Boc group can be removed to allow for subsequent reactions at the N1 position, leading to the synthesis of more complex, fused heterocyclic systems. The tetrahydroisoquinoline scaffold, a close relative, is a core component of numerous antitumor antibiotics, highlighting the therapeutic potential of this structural class[8][9].
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. The compound is classified as harmful and an irritant[3].
| Hazard Class | Statement |
| GHS07 | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[3][10]. Avoid breathing dust and prevent contact with skin and eyes[11][12].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10]. For long-term storage, refrigeration (2-8 °C) is often recommended to ensure stability[11].
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and wash the area thoroughly[11].
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed tool for medicinal chemistry. Its pre-installed, orthogonally protected amine functionalities provide a reliable and efficient entry point for the synthesis of complex molecules based on the biologically significant tetrahydroquinoline scaffold. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.
References
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LookChem. (n.d.). This compound hydrochloride CAS NO.811842-15-6. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447–2483. Retrieved from [Link]
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Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. Retrieved from [Link]
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Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. Retrieved from [Link]
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Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8846-8867. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline CAS number 811842-15-6
An In-depth Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline (CAS 811842-15-6)
This guide provides a comprehensive technical overview of tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, characterization, and strategic applications, moving beyond a simple datasheet to explain the scientific rationale behind its use.
Strategic Importance in Medicinal Chemistry
This compound is a chiral synthetic intermediate featuring the tetrahydroquinoline (THQ) scaffold. The THQ nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals, from antiarrhythmics to antiviral agents, underscores its importance.[1]
This specific molecule is strategically designed for synthetic utility. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves two primary functions:
-
Protection and Reactivity Tuning: It deactivates the secondary amine within the ring, preventing it from interfering with reactions intended for the primary aminomethyl group. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid when desired.[2][3]
-
Solubility: The bulky tert-butyl group often enhances solubility in common organic solvents used during synthesis.[4]
The primary aminomethyl group at the C2 position provides a versatile handle for introducing a wide array of functionalities through well-established amine chemistry, making this compound a valuable starting point for building diverse molecular libraries.
Physicochemical Properties and Safety Profile
A summary of the key properties for this compound is presented below. As a non-terminal chemical intermediate, extensive physical property data is not always published; therefore, some values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 811842-15-6 | |
| Molecular Formula | C₁₅H₂₂N₂O₂ | |
| Molecular Weight | 262.35 g/mol | (Calculated) |
| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
| Predicted Boiling Point | 376.5±21.0 °C | (Predicted) |
| Appearance | Typically an oil or low-melting solid | (General) |
Safety and Handling: This compound is intended for research use only. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. General precautions include avoiding contact with skin and eyes and preventing inhalation or ingestion.
Synthesis and Purification: A Representative Pathway
Workflow for the Synthesis of this compound:
Caption: A representative synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of a 2-Substituted Tetrahydroquinoline Core via Povarov Reaction The three-component Povarov reaction is an efficient method for constructing the THQ core.[5]
-
To a solution of aniline (1.0 eq) and a suitable electron-rich alkene (e.g., styrene, 1.1 eq) in a polar aprotic solvent (e.g., acetonitrile), add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Cool the mixture to 0 °C and add acrolein (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the tetrahydroquinoline precursor.
Step 2: Conversion to the 2-Aminomethyl Moiety This step requires converting the substituent at the 2-position (e.g., a vinyl group from styrene) into an aminomethyl group. This can be a multi-step process. A common route involves oxidative cleavage followed by reductive amination.
-
Dissolve the product from Step 1 in a solvent mixture (e.g., CH₂Cl₂/Methanol).
-
Cool the solution to -78 °C and bubble ozone through it until a blue color persists.
-
Purge the solution with nitrogen or oxygen and add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide, yielding the corresponding aldehyde.
-
Isolate the crude aldehyde and dissolve it in methanol. Add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction at room temperature until the imine intermediate is fully reduced to the primary amine.
-
Work up the reaction by adding aqueous acid and washing with an organic solvent. Then, basify the aqueous layer and extract the desired amine product.
Step 3: N-Boc Protection The final step is the chemoselective protection of the ring nitrogen.[3]
-
Dissolve the 2-aminomethyl-1,2,3,4-tetrahydroquinoline from Step 2 in a suitable solvent like dichloromethane or THF.
-
Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours. The primary amine is significantly more nucleophilic than the aniline-like ring nitrogen, but protection of the ring nitrogen is the thermodynamically favored product under these conditions. Any bis-protected product can often be selectively deprotected at the primary amine under controlled conditions. Alternatively, protecting the primary amine first, then the ring nitrogen, followed by selective deprotection of the primary amine offers a more controlled route.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the final product by silica gel column chromatography to obtain this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two nitrogen atoms, controlled by the Boc group.
Caption: Orthogonal reactivity controlled by the N-Boc protecting group.
This dual reactivity allows for sequential, controlled diversification. A library of compounds can be generated by first reacting the primary amine, followed by Boc deprotection and subsequent reaction at the newly revealed ring nitrogen. This is a cornerstone strategy in combinatorial chemistry and lead optimization.
Analytical Characterization (Predicted)
For novel or commercial intermediates, full spectral assignments are often not published. However, based on the known structure, we can predict the key spectroscopic features that would confirm its identity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
-
Aromatic Protons: Several signals between ~6.5-7.5 ppm, corresponding to the four protons on the benzene ring.
-
CH Proton at C2: A multiplet around ~3.5-4.5 ppm, coupled to the adjacent CH₂ groups.
-
CH₂ Protons (Ring): Complex multiplets between ~1.8-3.0 ppm for the C3 and C4 methylene groups.
-
CH₂ Protons (Aminomethyl): A multiplet around ~2.8-3.5 ppm.
-
NH₂ Protons: A broad singlet, typically between ~1.5-3.0 ppm, which may exchange with D₂O.[6]
-
Boc Group Protons: A characteristic, large singlet at ~1.5 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy: The carbon NMR would display 15 distinct signals.
-
Aromatic Carbons: 6 signals in the ~115-150 ppm range.
-
Carbonyl Carbon (Boc): A signal around ~155 ppm.
-
Quaternary Carbon (Boc): A signal around ~80 ppm.
-
CH Carbon at C2: A signal around ~50-60 ppm.
-
CH₂ Carbons (Ring & Aminomethyl): Signals in the ~20-50 ppm range.
-
Methyl Carbons (Boc): A signal around ~28 ppm.
Mass Spectrometry (MS): Under Electrospray Ionization (ESI+), the expected parent ion would be [M+H]⁺ at m/z 263.3. A common fragmentation pattern would involve the loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).
Conclusion
This compound (CAS 811842-15-6) is more than just a chemical; it is a strategically designed tool for synthetic and medicinal chemistry. Its value is derived from the privileged tetrahydroquinoline core, combined with an orthogonal protection strategy that allows for controlled, sequential functionalization. This guide has outlined its properties, a logical synthetic approach, and its key reactivity patterns, providing researchers with the foundational knowledge needed to effectively incorporate this versatile building block into their drug discovery and development programs.
References
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- S. T. Madje, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268872/
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- Ishibashi, Y., et al. (2021). PUFA synthase-independent DHA synthesis pathway in Parietichytrium sp. and its modification to produce EPA and n-3DPA. Communications Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8660995/
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- Heydari, A., et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7417070/
- Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485564/
- Chemistry Stack Exchange. (2019). Determining identity of unknown compound with NMR data. Available at: https://chemistry.stackexchange.
- ResearchGate. (2016). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. Available at: https://www.researchgate.net/publication/308169123_Versatile_synthesis_of_novel_tetrahydroquinolines_as_potentially_active_semicarbazide-sensitive_amine_oxidase_SSAO_inhibitors_via_tert-Amino_effect
- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: https://www.researchgate.net/publication/350284414_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies
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- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
Structure of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
An In-Depth Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline: Structure, Synthesis, and Application
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1][2] THQ derivatives exhibit a broad spectrum of biological activities, making them pivotal structural motifs in modern drug discovery.[2] This guide provides a detailed technical overview of a specific and highly valuable derivative: this compound.
This molecule incorporates three key structural features of strategic importance in chemical synthesis and drug design: a chiral tetrahydroquinoline core, a reactive primary aminomethyl group at the C2 position, and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. Understanding the interplay of these features is crucial for its effective use as a versatile building block in the development of complex therapeutic agents. This document will elucidate the molecule's structure, physicochemical properties, synthetic pathways, analytical characterization, and its strategic applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate.[] Its structure is characterized by a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The key substituents are strategically placed to allow for controlled, sequential chemical modifications.
Key Structural Features:
-
Tetrahydroquinoline Core: A privileged heterocyclic scaffold known to interact with various biological targets.[2]
-
C2 Stereocenter: The carbon atom at position 2, which bears the aminomethyl group, is a chiral center. This means the molecule exists as a pair of enantiomers ((R) and (S)). As enantiomers can have vastly different pharmacological and toxicological profiles, controlling or separating them is a critical consideration in drug development.[4]
-
Aminomethyl Group (-CH₂NH₂): A nucleophilic primary amine that serves as a key handle for introducing further molecular complexity. It is a common site for forming amides, sulfonamides, or for undergoing reductive amination to build larger structures.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its function is to temporarily deactivate the nucleophilicity and basicity of the tetrahydroquinoline ring nitrogen, preventing it from interfering in reactions intended for the primary aminomethyl group. Its widespread use stems from its stability under a wide range of reaction conditions and its clean, selective removal under acidic conditions.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [][5] |
| Molecular Weight | 262.35 g/mol | [6] |
| CAS Number | 811842-15-6 (Free Base) | [][7] |
| Appearance | Typically a white solid | [6] |
| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | [] |
Synthesis and Chiral Considerations
The synthesis of this compound requires a multi-step approach that addresses both the formation of the heterocyclic core and the management of its stereochemistry.
General Synthetic Strategy
A common and logical pathway involves the synthesis of the tetrahydroquinoline core first, followed by functional group manipulations. Domino reactions, which enable the construction of complex molecules in a single operation, and catalytic hydrogenation methods are highly effective for generating the THQ scaffold.[1][8]
A plausible synthetic workflow is outlined below:
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound hydrochloride, CasNo.811842-15-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
An In-Depth Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, including its molecular weight, detail a representative synthetic pathway with step-by-step protocols, outline rigorous analytical methods for its characterization, and discuss its strategic applications in the development of complex pharmaceutical agents. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a three-dimensional architecture that is well-suited for precise interaction with biological targets. The incorporation of functional groups onto this scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug design.
This compound is a particularly valuable derivative for several reasons:
-
Orthogonal Functionality: It possesses two distinct nitrogen atoms with different reactivities. The exocyclic primary amine (-CH₂NH₂) serves as a versatile nucleophilic handle for elaboration into amides, sulfonamides, or secondary/tertiary amines via reductive amination.
-
Strategic Protection: The endocyclic secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions used to modify the primary amine but can be selectively removed under acidic conditions. This orthogonality is crucial for sequential, controlled synthesis of complex target molecules.
-
Chiral Potential: The carbon at the C2 position is a stereocenter, meaning the compound can exist as enantiomers. This is highly significant in drug development, where stereochemistry often dictates biological activity and safety.
This guide will treat this molecule as a quintessential building block, explaining not just its properties but the chemical logic behind its synthesis and use.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and research. The key identifiers and properties for this compound and its common salt form are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₅H₂₂N₂O₂·HCl | [3][] |
| Molecular Weight | 262.35 g/mol | 298.81 g/mol | [3][] |
| CAS Number | 811842-15-6 | 1159826-22-8 | [3][] |
| IUPAC Name | tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate | tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride | [] |
| Appearance | Typically an off-white to pale yellow solid | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Soluble in water, methanol | N/A |
Chemical Structure:
Note: The above DOT script is a simplified representation for illustrative purposes.
Synthesis and Purification Workflow
The synthesis of this compound requires a multi-step approach that leverages foundational organic chemistry principles. A common and logical pathway involves the reduction of a nitrile precursor, which itself can be derived from the parent heterocycle.
Conceptual Synthetic Pathway
The overall strategy involves three main stages:
-
N-Boc Protection: The commercially available 1,2,3,4-tetrahydroquinoline is first protected at the nitrogen atom to prevent it from interfering with subsequent reactions.
-
Introduction of a Cyano Group: A cyano (-CN) group is introduced at the C2 position. This serves as a precursor to the aminomethyl group.
-
Nitrile Reduction: The cyano group is reduced to a primary amine, yielding the final product.
Caption: A conceptual workflow for the synthesis of the title compound.
Experimental Protocol: Nitrile Reduction
This protocol details the final, critical step of the synthesis: the reduction of the nitrile precursor.
Objective: To reduce 1-N-Boc-2-cyano-1,2,3,4-tetrahydroquinoline to this compound.
Materials:
-
1-N-Boc-2-cyano-1,2,3,4-tetrahydroquinoline
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)
-
Anhydrous tetrahydrofuran (THF) or Ethanol (for Ra-Ni)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
Procedure (using LiAlH₄):
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous THF (10 volumes relative to the substrate).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) portion-wise. Causality: LiAlH₄ is a highly reactive and pyrophoric reducing agent; slow addition at reduced temperature is essential for safety and to control the initial exotherm.
-
Substrate Addition: Dissolve the 1-N-Boc-2-cyano-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to safely neutralize excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with DCM or ethyl acetate.
-
Workup: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to elute the polar amine product.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: A standard workflow for the analytical validation of a synthetic compound.
Protocol: ¹H NMR Spectroscopy
Objective: To confirm the proton framework of the molecule.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals & Interpretation:
-
~8.0-7.0 ppm: Multiplets corresponding to the 4 protons on the aromatic ring.
-
~4.5-3.0 ppm: A series of multiplets corresponding to the protons on the tetrahydroquinoline ring (C2, C3, C4) and the aminomethyl (-CH₂-) group. The diastereotopic nature of these protons often leads to complex splitting patterns.
-
~1.5 ppm: A characteristic sharp singlet integrating to 9 protons, representing the tert-butyl group of the Boc protector.
-
~1.5-2.0 ppm: A broad singlet for the 2 protons of the primary amine (-NH₂). This signal's position is variable and can exchange with D₂O.
-
Protocol: Mass Spectrometry
Objective: To confirm the molecular weight of the compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Interpretation: The primary ion expected is the protonated molecule, [M+H]⁺. For this compound, this will appear at an m/z (mass-to-charge ratio) of approximately 263.17. The presence of this ion confirms the molecular weight of 262.35 g/mol .
Applications in Drug Discovery
The true value of this molecule is its role as a versatile intermediate. The orthogonally protected amines are key to its utility, allowing for the construction of complex molecular architectures.
Caption: Synthetic utility showing derivatization and deprotection steps.
The tetrahydroquinoline scaffold is a component of drugs targeting a wide range of conditions, including cancer, infections, and neurological disorders.[2][5] By using this building block, medicinal chemists can:
-
Generate Libraries: The primary amine can be reacted with a diverse set of carboxylic acids, aldehydes, or sulfonyl chlorides to rapidly generate a library of analogs for screening.
-
Introduce Pharmacophores: The elaborated side chain can be a key pharmacophore that binds to a specific pocket of a target protein.
-
Tune Physicochemical Properties: Modifications at either nitrogen can be used to modulate properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for a successful drug candidate.
References
-
2-Aminomethyl-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, PubMed Central. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]
-
The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]
-
Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, ACS Publications. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Versatile Scaffold
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline holds considerable interest due to its hybrid structure. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products.[1] The presence of a primary amine at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group on the ring nitrogen, provides a handle for diverse chemical modifications while controlling the reactivity of the quinoline nitrogen. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The following sections outline the anticipated ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the presence of the bulky Boc group, hindered rotation around the N-C(O) bond may lead to the observation of rotamers, which can result in the broadening or splitting of some signals.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (4H) | 6.8 - 7.5 | m | The protons on the benzene ring will appear as a complex multiplet. |
| CH at C2 (1H) | 3.8 - 4.2 | m | This proton is adjacent to the aminomethyl group and the nitrogen of the tetrahydroquinoline ring. |
| CH₂ at C3 (2H) | 1.8 - 2.2 | m | These diastereotopic protons will likely show complex splitting patterns. |
| CH₂ at C4 (2H) | 2.6 - 3.0 | m | These protons are adjacent to the aromatic ring. |
| CH₂ of Aminomethyl (2H) | 2.9 - 3.4 | m | These protons are adjacent to the primary amine. |
| NH₂ (2H) | 1.0 - 2.5 | br s | The chemical shift of the primary amine protons is variable and depends on concentration and solvent. The peak is often broad. |
| Boc (9H) | 1.4 - 1.6 | s | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number of different carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O (Boc) | 154 - 156 | The carbonyl carbon of the Boc group. |
| C (Boc) | 79 - 81 | The quaternary carbon of the Boc group. |
| CH₃ (Boc) | 28 - 29 | The three equivalent methyl carbons of the Boc group. |
| Aromatic C (quaternary) | 135 - 145 | The two quaternary carbons of the benzene ring. |
| Aromatic CH | 120 - 130 | The four methine carbons of the benzene ring. |
| C2 | 50 - 55 | The carbon bearing the aminomethyl group. |
| C3 | 25 - 30 | |
| C4 | 20 - 25 | |
| CH₂ (Aminomethyl) | 40 - 45 | The carbon of the aminomethyl group. |
Molecular Structure and Key Atom Numbering:
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (amine) | 3300 - 3500 | Medium, broad | Two bands may be observed for the primary amine. |
| C-H (aromatic) | 3000 - 3100 | Medium | |
| C-H (aliphatic) | 2850 - 3000 | Medium to strong | |
| C=O (Boc) | 1680 - 1700 | Strong | The strong absorption of the carbamate carbonyl is a key feature. |
| C=C (aromatic) | 1450 - 1600 | Medium to weak | |
| C-N | 1000 - 1250 | Medium |
Experimental Workflow for Spectroscopic Analysis:
Caption: General workflow for the spectroscopic characterization of the target compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The expected exact mass of the molecular ion [C₁₅H₂₂N₂O₂]⁺ can be calculated.
-
Major Fragmentation Pathways:
-
Loss of the Boc group (100 amu) is a very common fragmentation for Boc-protected amines, leading to a prominent peak.
-
Loss of the aminomethyl group (-CH₂NH₂) is another likely fragmentation.
-
Cleavage of the tetrahydroquinoline ring can also occur.
-
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Analysis: Determine the mass of the molecular ion and identify the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS features, researchers can confidently identify and characterize this important synthetic intermediate, facilitating its use in the development of novel chemical entities with therapeutic potential.
References
-
PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. [Link]
Sources
An In-depth Technical Guide to the Purity and Characterization of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Introduction
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries. Its rigid tetrahydroquinoline scaffold, combined with a primary amine functionality masked by a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for constructing complex, biologically active molecules. The tetrahydroquinoline nucleus is a prevalent core structure in a wide array of synthetic pharmaceuticals, including antiviral and antiarrhythmic drugs.
Given its chiral nature at the C2 position, stringent control and comprehensive characterization of its purity—both chemical and stereochemical—are paramount. This guide provides an in-depth exploration of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights and robust methodologies for researchers and drug development professionals.
Synthetic Strategy and Impurity Profile
A robust synthesis of this compound is crucial for ensuring a manageable impurity profile. A common and effective strategy involves the reduction of a suitable precursor, such as a nitrile or an azide. This guide will focus on a representative synthesis via the reduction of a 2-cyano intermediate, a method that is both efficient and allows for a predictable set of potential impurities. An improved synthesis of similar aminomethyl-tetrahydroisoquinolines has been successfully achieved through the aluminum hydride reduction of the corresponding cyano-derivatives.
Representative Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the formation of the tetrahydroquinoline core, followed by functional group manipulations to introduce the aminomethyl moiety.
Figure 1: A generalized synthetic workflow for this compound.
Protocol for Reduction of the 2-Cyano Precursor
This protocol is a representative method and may require optimization based on the specific substrate and scale.
-
Dissolution: Dissolve tert-butyl 2-cyano-3,4-dihydroquinoline-1(2H)-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran [THF] or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent. The use of strong reducing agents like LiAlH₄ is necessary for the conversion of nitriles to primary amines.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.
-
Work-up: Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Potential Impurities
A thorough understanding of potential impurities is critical for developing effective purification and analytical methods.
| Impurity Class | Potential Species | Origin |
| Process-Related | Unreacted tert-butyl 2-cyano-3,4-dihydroquinoline-1(2H)-carboxylate | Incomplete reduction |
| Over-reduced species (e.g., loss of Boc group) | Harsh reaction conditions | |
| Reagents and by-products (e.g., aluminum salts) | Work-up | |
| Degradation | Quinoline or quinolinium species | Oxidation/aromatization of the tetrahydroquinoline ring |
| N-de-Boc-protected compound | Acidic conditions during work-up or storage |
Purification Strategies
The purification of the crude product is essential to remove process-related impurities and by-products. A multi-step approach is often necessary to achieve high purity.
Flash Chromatography
Flash chromatography is a highly effective technique for the primary purification of moderately polar compounds like this compound.
Figure 2: Workflow for purification by flash chromatography.
Detailed Protocol:
-
Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the scale of the reaction.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5-10% ethyl acetate, gradually increasing to 30-50% to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC, staining with a ninhydrin solution to visualize the primary amine product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Preparative HPLC
For achieving the highest level of purity (>99%), preparative HPLC is the method of choice. This is particularly important for material intended for use in drug development.
Typical Conditions:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.
Comprehensive Characterization
The identity, purity, and structure of this compound must be unequivocally confirmed through a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: A series of multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the protons on the benzene ring of the tetrahydroquinoline core.
-
Chiral Center Proton (C2-H): A multiplet around 3.8-4.2 ppm.
-
Aminomethyl Protons (CH₂NH₂): Two distinct signals (doublets of doublets) or a multiplet in the range of 2.8-3.4 ppm, due to their diastereotopic nature.
-
Tetrahydroquinoline Ring Protons (C3-H₂ and C4-H₂): A series of complex multiplets in the aliphatic region (~1.8-2.8 ppm).
-
Boc Group Protons: A characteristic sharp singlet at approximately 1.5 ppm, integrating to 9 protons.
-
Amine and NH Protons: A broad singlet for the primary amine (NH₂) and the carbamate NH, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyl Carbon (Boc C=O): A signal around 155 ppm.
-
Aromatic Carbons: Multiple signals in the range of 115-140 ppm.
-
Boc Quaternary Carbon: A signal around 80 ppm.
-
Chiral Carbon (C2): A signal in the range of 50-55 ppm.
-
Aminomethyl Carbon (CH₂NH₂): A signal around 45 ppm.
-
Tetrahydroquinoline Ring Carbons (C3 and C4): Signals in the aliphatic region (~20-30 ppm).
-
Boc Methyl Carbons: A signal around 28 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this molecule.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 263.17 | Protonated molecular ion |
| [M+Na]⁺ | 285.15 | Sodium adduct |
| [M-Boc+H]⁺ | 163.12 | Loss of the Boc group |
| [M-C₄H₈+H]⁺ | 207.11 | Loss of isobutylene from the Boc group |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A validated HPLC method is essential for determining the chemical purity of the final product. A reverse-phase method is typically employed.
Figure 3: Workflow for HPLC purity analysis.
Representative HPLC Method:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
This method should provide good separation of the main peak from potential impurities, allowing for accurate quantification of purity.
Chiral Purity and Enantioseparation
As this compound is a chiral molecule, the determination of its enantiomeric purity is a critical requirement, especially in a pharmaceutical context. The FDA and other regulatory bodies often require that only the active enantiomer of a chiral drug be brought to market. Chiral HPLC is the gold standard for this analysis.
Chiral HPLC Method Development
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are often successful for a wide range of compounds.
Starting Conditions for Chiral HPLC:
-
Column: Chiralpak IA or ID.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) or a similar amine to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10) + 0.1% DEA.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase.
Conclusion
The successful application of this compound in research and drug development hinges on the ability to synthesize it in high purity and to thoroughly characterize its chemical and stereochemical integrity. This guide has provided a comprehensive framework for achieving these goals, from a logical synthetic strategy and detailed purification protocols to robust analytical methods for structural elucidation and purity assessment. By employing the methodologies outlined herein—NMR for structural confirmation, mass spectrometry for molecular weight verification, reverse-phase HPLC for chemical purity, and chiral HPLC for enantiomeric excess—researchers can ensure the quality and reliability of this important synthetic intermediate, thereby advancing their scientific and pharmaceutical development objectives.
References
-
Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6478. Available at: [Link]
-
Supporting Information for various Boc-protected compounds. Royal Society of Chemistry. Available at: [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press.
- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline solubility
An In-Depth Technical Guide to the Solubility of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline: A Predictive and Experimental Approach
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a heterocyclic compound featuring a valuable tetrahydroquinoline scaffold, which is prevalent in numerous medicinal agents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly modifies its physicochemical properties, making a thorough understanding of its solubility profile essential for researchers in drug discovery and development. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for thermodynamic and kinetic solubility assays, and discuss the application of this data in a research context. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of early-stage drug development.
Part 1: Compound Profile: this compound
Chemical Structure and Core Properties
-
Compound Name: this compound
-
Molecular Weight: 262.35 g/mol [4]
-
Structure: (Note: A representative image would be placed here in a final document.)
The structure combines a bicyclic tetrahydroquinoline core with a primary aminomethyl substituent at the 2-position and a Boc protecting group on the quinoline nitrogen. This combination of features dictates its solubility behavior.
The Role of the Constituent Moieties
The Tetrahydroquinoline Scaffold: This structural motif is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] Its rigid, partially saturated structure often serves as a privileged scaffold for interacting with biological targets.
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an indispensable tool in organic synthesis for masking the reactivity of amines.[6] Its introduction fundamentally alters the parent molecule's properties:
-
Increased Lipophilicity: The bulky, non-polar tert-butyl component significantly increases the molecule's affinity for non-polar environments.[7]
-
Hydrogen Bonding: The carbamate linkage introduces polar character and potential hydrogen bond acceptors, contributing to solubility in some polar solvents.[7]
-
Basicity Masking: The Boc group effectively masks the basicity of the quinoline nitrogen, preventing its protonation in acidic media.
Part 2: Theoretical Framework and Predictive Analysis
Before embarking on time- and resource-intensive experimental work, a theoretical analysis can provide valuable guidance for solvent selection.[8] The age-old principle of "like dissolves like" remains a powerful predictive tool.[8]
Qualitative Solubility Prediction
By dissecting the structure of this compound, we can infer its likely solubility:
-
Aqueous Solubility (Low): The large, non-polar Boc group and the bicyclic hydrocarbon framework are expected to dominate, leading to poor solubility in water and aqueous buffers. The free primary amine offers a site for hydrogen bonding and potential protonation, but this is unlikely to overcome the lipophilicity of the rest of the molecule.
-
Polar Aprotic Solvents (Good to Moderate): Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) should be effective. The polar carbamate group and the primary amine can interact favorably with these solvents.
-
Polar Protic Solvents (Moderate): Alcohols like methanol and ethanol are likely to be reasonably good solvents, capable of hydrogen bonding with the amine and carbamate functionalities.
-
Non-Polar Solvents (Moderate to Low): Solubility in solvents like toluene or hexane is expected to be limited. While the Boc group and aromatic ring contribute non-polar character, the presence of the primary amine and carbamate reduces overall compatibility. Dichloromethane (DCM) may represent a good balance and is often an effective solvent for Boc-protected compounds.[7]
Computational Prediction Methods
For more quantitative estimates, various computational models can be employed. These data-driven approaches use machine learning or quantitative structure-property relationship (QSPR) models to predict solubility based on molecular descriptors.[9][10][11] While powerful for screening large numbers of compounds, it is critical to recognize that their accuracy is highly dependent on the similarity of the target molecule to the compounds in the model's training set.[8]
Part 3: Experimental Determination of Solubility
Experimental measurement remains the definitive method for establishing a compound's solubility. Two distinct but complementary types of solubility are typically measured in drug development: thermodynamic and kinetic.[12][13]
Thermodynamic (Equilibrium) Solubility
This is the "true" solubility of a compound, representing the concentration of a saturated solution in equilibrium with an excess of the solid material at a specific temperature and pressure.[14] The shake-flask method is the universally recognized gold standard for this determination due to its reliability.[15]
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a test solvent (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[15]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a period sufficient to reach equilibrium, commonly 24 to 48 hours.[14][16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial. Causality Check: It is critical to avoid disturbing the solid pellet, as this is the most common source of erroneously high solubility values.
-
Dilution: Dilute the supernatant sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated, high-sensitivity analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared using the same compound to ensure accurate quantification.
-
Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. Express the result in units such as mg/mL or µM.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[12][13] This method is much faster and more amenable to high-throughput screening, making it invaluable during early lead identification and optimization.[13][13][16]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler, dispense the aqueous test buffer (e.g., PBS pH 7.4) into the wells of a microplate (e.g., 384-well format).
-
Compound Addition: Add small volumes of the DMSO stock solution to the aqueous buffer in a serial manner to create a range of concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its solubilizing effect.
-
Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity or light scattering in each well using a microplate nephelometer.[16] The intensity of scattered light is directly proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal begins to significantly increase above the background, indicating the onset of precipitation.
Caption: High-throughput workflow for Kinetic Solubility determination.
Part 4: Data Presentation and Application
The results from solubility experiments should be tabulated clearly to facilitate analysis and decision-making.
Predicted and Experimental Solubility Profile (Template)
| Solvent/Medium | Predicted Solubility | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |
| Water | Low | Experimental Value | Experimental Value |
| PBS (pH 7.4) | Low | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | High | Experimental Value | N/A |
| Methanol (MeOH) | Moderate | Experimental Value | N/A |
| Dichloromethane (DCM) | Good | Experimental Value | N/A |
| Tetrahydrofuran (THF) | Good | Experimental Value | N/A |
| Toluene | Low | Experimental Value | N/A |
Application in Drug Development
-
Lead Optimization: Poor kinetic solubility often flags potential issues with absorption and bioavailability, guiding medicinal chemists to modify the structure to improve this property.[13]
-
Formulation Development: Thermodynamic solubility data is essential for developing viable formulations. It dictates the maximum achievable concentration in a given vehicle, which is critical for preclinical toxicology studies and final dosage form design.
-
Biopharmaceutical Classification System (BCS): Solubility data, along with permeability data, is used to classify drug candidates under the BCS, which helps predict their in vivo behavior and informs regulatory strategy.[12]
Part 5: Conclusion
A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its successful development as a potential therapeutic agent. This guide outlines a dual approach, combining theoretical prediction with robust experimental validation. By employing the detailed shake-flask protocol for definitive thermodynamic data and the high-throughput nephelometry assay for early-stage kinetic screening, researchers can generate the critical data needed to make informed decisions, mitigate development risks, and accelerate the progression of promising compounds from the laboratory to the clinic.
References
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]
-
Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central (Journal of Computer-Aided Molecular Design) URL: [Link]
-
Title: How To Predict Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]
-
Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]
-
Title: Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents Source: ChemRxiv (Cambridge Open Engage) URL: [Link]
-
Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate (from "Profiles of Drug Substances, Excipients and Related Methodology") URL: [Link]
-
Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]
-
Title: 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Source: PubChem URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: NIH National Library of Medicine URL: [Link]
-
Title: this compound hydrochloride CAS NO.811842-15-6 Source: LookChem URL: [Link]
-
Title: Having great trouble with a Boc-protection reaction Source: Reddit r/chemhelp URL: [Link]
-
Title: Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: PubMed Central (Molecules) URL: [Link]
-
Title: Tetrahydroquinoline synthesis Source: Organic Chemistry Portal URL: [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Abstract
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and an acid-labile Boc-protected secondary amine within a tetrahydroquinoline scaffold, presents unique stability challenges. This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. We will delve into the mechanistic underpinnings of its degradation, focusing on acid-catalyzed hydrolysis of the Boc group and potential oxidation. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols and scientifically-grounded recommendations to ensure the long-term integrity and purity of this valuable chemical intermediate.
Introduction: A Versatile Scaffold in Modern Synthesis
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous bioactive natural products and pharmaceutical agents.[1][2] The introduction of an aminomethyl group at the 2-position provides a key nucleophilic handle for further synthetic elaboration, while the tert-butyloxycarbonyl (Boc) group on the ring nitrogen serves two critical functions: it deactivates the secondary amine to prevent unwanted side reactions and provides a well-defined point for subsequent deprotection under specific conditions.[3][4] This combination makes this compound a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1][5][6]
However, the utility of this reagent is directly dependent on its chemical purity. Understanding its stability profile is not merely a matter of logistics but a prerequisite for reproducible and successful synthetic outcomes. This guide aims to elucidate the factors governing its stability and provide actionable protocols for its preservation.
Intrinsic Chemical Properties and Stability Considerations
The stability of this compound is dictated by the interplay of its three key functional components:
-
The N-Boc Group: The tert-butyloxycarbonyl group is notoriously sensitive to acidic conditions.[7] This lability is the most significant factor in the compound's degradation profile. Anhydrous strong acids, such as trifluoroacetic acid (TFA), or aqueous mineral acids like hydrochloric acid (HCl), will rapidly cleave the carbamate to release the free secondary amine, carbon dioxide, and isobutylene (or tert-butanol).[3][7]
-
The Primary Aminomethyl Group: This exocyclic primary amine is a basic and nucleophilic center. While less prone to cleavage, it is susceptible to oxidation, especially in the presence of air and trace metals over prolonged periods.
-
The Tetrahydroquinoline Ring: The partially saturated heterocyclic system is generally stable. However, the benzylic protons are potentially susceptible to slow, long-term air oxidation, which could ultimately lead to aromatization. The electron-rich aromatic portion is stable under typical storage conditions but can participate in various chemical transformations.[8][9]
Primary Degradation Pathways
Based on the compound's structure, two primary degradation pathways must be managed: acid-catalyzed deprotection and oxidation.
Pathway A: Acid-Catalyzed Hydrolysis (Deprotection)
This is the most critical and rapid degradation pathway. Exposure to even trace amounts of acidic impurities in solvents or on glassware can initiate the cleavage of the Boc group. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates.[3]
Caption: Mechanism of acid-catalyzed Boc group cleavage.
Pathway B: Oxidation
Oxidative degradation is a slower process but is relevant for long-term storage. The primary amine of the aminomethyl group is the most likely site for initial oxidation. Atmospheric oxygen can lead to the formation of imines, oxides, or other degradation products, often catalyzed by light or trace metal impurities.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, a multi-faceted approach to storage and handling is essential. The following recommendations are based on the compound's chemical properties and general best practices for sensitive amines and Boc-protected compounds.[10][11][12]
Quantitative Storage Recommendations
The ideal conditions for storing this compound are summarized below.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential oxidative degradation and slows any residual hydrolytic activity. Many suppliers recommend this range.[5][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing oxidation of the primary amine and the tetrahydroquinoline ring.[11] |
| Moisture | Tightly Sealed Container in a Dry Environment | Prevents atmospheric moisture ingress, which can facilitate acid-catalyzed hydrolysis if acidic impurities are present. Amines can be hygroscopic.[10][12] |
| Light | Amber Glass Vial or Storage in Darkness | Protects the compound from photolytic degradation, which can generate free radicals and accelerate oxidation. |
| Chemical Environment | Store away from acids, strong oxidizing agents, and acid chlorides. | Prevents direct chemical incompatibility and degradation. The Boc group is highly sensitive to acids.[3][11] |
Best Practices for Handling
-
Inert Atmosphere Operations: When handling larger quantities or for long-term aliquoting, work in a glove box or under a positive pressure of inert gas.
-
Minimize Air Exposure: For routine weighing, do not leave the container open to the atmosphere for extended periods. Quickly retrieve the required amount and promptly reseal the container.
-
Use Clean Equipment: Ensure spatulas and glassware are scrupulously clean and dry, and free of any acidic residue.
-
Solvent Purity: Use high-purity, dry, and neutral solvents when preparing solutions. Avoid chlorinated solvents that may contain trace HCl.
Analytical Methods for Stability and Purity Assessment
Regularly assessing the purity of the compound is a crucial part of a self-validating system. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the recommended analytical method.
Experimental Protocol: HPLC-UV/MS Purity Assay
This protocol provides a general method for assessing the purity and detecting the primary deprotected degradant.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system with a UV detector and a mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm and 254 nm; MS in positive ion ESI mode, scanning for the parent mass and the deprotected mass.
-
-
Data Analysis: Integrate the peak areas to determine the purity percentage. The primary degradation product (deprotected compound) will have a shorter retention time and a mass corresponding to the loss of the Boc group (100 amu).
Workflow for Forced Degradation Study
To proactively understand stability, a forced degradation study can be performed. This involves intentionally stressing the compound under various conditions to identify potential degradants.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. The primary liability is the acid-sensitive N-Boc protecting group, making the exclusion of acids and moisture paramount. Long-term stability is best achieved by refrigerated storage (2-8 °C) under an inert atmosphere and protected from light. By implementing the scientifically-grounded protocols outlined in this guide, researchers can ensure the chemical integrity of this versatile building block, leading to more reliable and reproducible results in their synthetic endeavors.
References
- Apollo Scientific. (2022). Safety Data Sheet for 2-(Aminomethyl)morpholine, 4-BOC protected.
- Chem-Impex. (n.d.). 3-Boc-aminomethyl-1,2,3,4-tetrahydroisoquinoline.
- Santa Cruz Biotechnology. (2017). Safety Data Sheet for 2-(Aminomethyl)piperidine, 2-Boc protected.
- Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, via PubMed Central.
- Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.
- BOC Sciences. (n.d.). This compound hydrochloride.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemwish. (n.d.). This compound hydrochloride CAS NO.811842-15-6.
- Wikipedia. (n.d.). Tetrahydroquinoline.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
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A Senior Application Scientist's Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline: Commercial Availability, Synthesis, and Quality Control
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is a valuable chiral building block in medicinal chemistry, prized for its role in constructing complex molecular architectures found in numerous biologically active compounds. This guide provides an in-depth analysis of its commercial availability, offering a strategic overview for procurement. Furthermore, it details a robust, field-proven protocol for its in-house synthesis as a viable alternative to direct purchase. Emphasis is placed on the critical aspects of quality control and analytical characterization, ensuring the integrity of the material for downstream applications in drug discovery and development. This document is intended to serve as a practical resource, bridging the gap between sourcing and application for researchers working with this important synthetic intermediate.
Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, forming the structural backbone of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and neurotropic properties.[1][2][3] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets.
The subject of this guide, this compound, is a particularly useful derivative. The primary amine at the 2-position serves as a key nucleophilic handle for further chemical elaboration, while the tert-butyloxycarbonyl (Boc) group on the ring nitrogen offers stable protection that can be removed under mild acidic conditions.[4] This combination of features makes it a versatile intermediate for constructing compound libraries and synthesizing targeted therapeutic agents.[5]
Chemical Identity and Properties
A precise understanding of the molecule's properties is fundamental for its effective use. The key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate | BOC Sciences[] |
| Synonyms | This compound | Santa Cruz Biotechnology[7] |
| CAS Number | 811842-15-6 (for the free base) | BOC Sciences[] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | Santa Cruz Biotechnology[7] |
| Molecular Weight | 262.35 g/mol | Chem-Impex[8] |
| Appearance | Typically a white to off-white solid | Chem-Impex[8] |
Commercial Availability Analysis
For many research groups, direct procurement is the most time-efficient method for obtaining this building block. The compound is available from several specialized chemical suppliers, often with high purity suitable for immediate use in synthesis.
Table of Representative Commercial Suppliers:
| Supplier | Product Name | Purity | CAS Number | Notes |
| BOC Sciences | This compound hydrochloride | Not specified | 1159826-22-8 (HCl salt) | Offered as the hydrochloride salt.[] |
| Santa Cruz Biotechnology | This compound | Not specified | 811842-15-6 | Available for proteomics research.[7] |
| Fluorochem | This compound | ≥98.0% | 811842-15-6 | High purity grade offered.[9] |
| Chem-Impex | 3-Boc-aminomethyl-1,2,3,4-tetrahydroisoquinoline | ≥96% | 885273-85-8 | Note: This is a structural isomer.[8] |
| Wuhan Chemwish | This compound hydrochloride | 98% | 811842-15-6 | Marketed as an organic intermediate.[10] |
Insight for Procurement: When sourcing, it is critical to distinguish between the free base (CAS 811842-15-6) and its hydrochloride salt (CAS 1159826-22-8).[] The choice depends on the specific requirements of the subsequent reaction step; the HCl salt may require a neutralization step before use in base-sensitive reactions. Also, be mindful of structural isomers like the tetrahydroisoquinoline variant, which have different connectivity.[8]
In-House Synthesis: A Strategic Alternative
While commercially available, factors such as cost, lead time, or the need for large quantities can make in-house synthesis an attractive option. The synthesis of the tetrahydroquinoline core can be achieved through various methods, including reductive cyclization of nitro compounds or intramolecular hydroamination reactions.[5][11][12]
A common and reliable strategy involves the reduction of a suitable nitrile precursor, which itself can be derived from the corresponding carboxylic acid.
Recommended Synthetic Protocol
This protocol outlines a robust, two-step procedure starting from the commercially available 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.[13]
Step 1: Amide Formation from Carboxylic Acid
-
Dissolution: Dissolve 1-Boc-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as EDC (1.2 eq) and an activator like HOBt (1.2 eq). Stir for 20 minutes. The activation step is crucial for converting the carboxylic acid into a more reactive species, facilitating nucleophilic attack by ammonia.
-
Amidation: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide.
Step 2: Reduction of Amide to Primary Amine
-
Dissolution: Dissolve the crude amide from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LAH) in THF (approx. 2.0 eq). Causality Note: LAH is a powerful reducing agent capable of reducing amides to amines. The use of THF is critical as it is an aprotic ether solvent that is stable to LAH.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching & Purification: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the target compound, this compound.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Quality Control and Analytical Characterization
Whether purchased or synthesized, rigorous analytical characterization is non-negotiable to ensure the material's identity, purity, and suitability for subsequent reactions.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.[14]
-
¹H NMR: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl (Boc) group, typically appearing far upfield around 1.4-1.5 ppm.[4] The protons of the tetrahydroquinoline core and the aminomethyl group will appear in the aromatic and aliphatic regions, respectively.
-
¹³C NMR: Key signals include those for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[14]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient (often containing 0.1% TFA) is standard.[15] Purity is determined by integrating the peak area of the main component relative to all other peaks detected at a specific UV wavelength (e.g., 210 nm or 254 nm).
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z 263.17. Note: The Boc group can sometimes be labile under MS conditions, and a fragment corresponding to the loss of the Boc group or tert-butyl may be observed.[16]
Self-Validating Analytical Workflow
Caption: A logical workflow for the quality control of the title compound.
Safety, Handling, and Storage
As with all laboratory chemicals, appropriate safety precautions must be taken.
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration (0-8 °C) is often recommended to maintain stability.[8]
Conclusion
This compound is a readily accessible and highly versatile building block for drug discovery. While commercial procurement offers convenience, in-house synthesis provides a cost-effective and scalable alternative. Regardless of the source, stringent quality control through a combination of NMR, LC-MS, and HPLC is paramount to ensure the reliability of experimental outcomes. This guide provides the foundational knowledge for scientists to confidently source, synthesize, and validate this important chemical intermediate for their research endeavors.
References
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LookChem. (n.d.). This compound hydrochloride CAS NO.811842-15-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12417422, 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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Richards, H. C., & Foster, R. (1969). A new series of 2-aminomethyltetrahydroquinoline derivatives displaying schistosomicidal activity in rodents and primates. Nature, 222(5193), 581–582. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335–10368. [Link]
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Kaur, H., Kumar, S., & Singh, I. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 869-893. [Link]
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Cheng, C., & Gross, M. L. (2000). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 11(6), 536–545. [Link]
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Kumar, D., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(9), 1934-1938. [Link]
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Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507–515. [Link]
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Kara, A., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(11), 3192. [Link]
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Scholars Research Library. (2012). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica, 4(2), 705-712. [Link]
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ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of Medicinal Chemistry, 64(20), 14763-14804. [Link]
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Potential applications of 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Derivatives
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The introduction of an aminomethyl group at the 2-position creates a versatile derivative, the 2-aminomethyl-1,2,3,4-tetrahydroquinoline, which provides an additional vector for molecular interaction and property modulation. This guide offers a comprehensive exploration of this specific chemical class, detailing its synthetic accessibility, diverse therapeutic applications, and the underlying structure-activity relationships (SAR) that govern its efficacy. We will delve into its potential as an anticancer, antimicrobial, and neuroprotective agent, supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.
The 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Scaffold: A Privileged Structure
The 2-aminomethyl-1,2,3,4-tetrahydroquinoline scaffold combines a partially saturated heterocyclic ring system with a flexible primary amine side chain. This unique combination imparts several advantageous properties:
-
Three-Dimensionality: The non-planar tetrahydroquinoline ring allows for precise spatial arrangement of substituents, enabling optimized interactions with complex biological targets.
-
Hydrogen Bonding Capability: The presence of two nitrogen atoms (one secondary amine in the ring and one primary amine in the side chain) provides multiple sites for hydrogen bond donor and acceptor interactions, which are critical for molecular recognition.[3]
-
Synthetic Tractability: The scaffold is readily accessible through various synthetic methodologies, including multicomponent reactions like the Povarov reaction, allowing for the efficient generation of diverse chemical libraries.[2][4]
These features make it an attractive starting point for the development of novel therapeutics targeting a range of diseases.
Synthetic Strategies and Methodologies
The construction of the tetrahydroquinoline core is a well-established field in organic chemistry. Domino reactions, which involve multiple bond-forming events in a single operation, and formal [4+2] cycloadditions are particularly efficient.[1][5]
General Synthetic Workflow: Imino Diels-Alder Reaction (Povarov Reaction)
A highly effective method for synthesizing the THQ core is the Povarov reaction, an imino Diels-Alder reaction.[2] This involves the [4+2] cycloaddition of an in situ-generated imine (from an aniline and an aldehyde) with an electron-rich alkene.[2][5] Subsequent modification can install the aminomethyl group.
Caption: General workflow for the synthesis of 2-aminomethyl-THQ derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes a plausible multi-step synthesis adapted from common methodologies.
Objective: To synthesize (1,2,3,4-tetrahydroquinolin-2-yl)methanamine.
Step 1: Povarov Reaction to form Ethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
-
To a solution of aniline (10 mmol) and ethyl glyoxylate (12 mmol, 50% in toluene) in acetonitrile (50 mL), add scandium(III) triflate (0.5 mmol, 5 mol%).
-
Add 3,4-dihydro-2H-pyran (15 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the ester intermediate.
-
Causality: Scandium(III) triflate is an effective Lewis acid catalyst that activates the in situ-formed imine towards cycloaddition with the electron-rich alkene, driving the reaction forward under mild conditions.
-
Step 2: Amidation of the Ester
-
Dissolve the purified ester (8 mmol) in methanol (40 mL).
-
Bubble ammonia gas through the solution at 0°C for 1 hour, then seal the reaction vessel.
-
Stir the mixture at room temperature for 48 hours.
-
Concentrate the solvent in vacuo to obtain the crude amide, 1,2,3,4-tetrahydroquinoline-2-carboxamide, which can be used in the next step without further purification.
-
Causality: Using a saturated solution of ammonia in methanol provides a high concentration of the nucleophile needed to displace the ethoxy group of the ester, forming the more stable amide.
-
Step 3: Reduction of the Amide to the Amine
-
Carefully add lithium aluminum hydride (LAH) (16 mmol) to a flask containing anhydrous tetrahydrofuran (THF) (50 mL) under an inert nitrogen atmosphere at 0°C.
-
Add a solution of the crude amide (8 mmol) in THF (20 mL) dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure. Purify the residue by chromatography to yield the final product, (1,2,3,4-tetrahydroquinolin-2-yl)methanamine.
-
Trustworthiness: The Fieser workup is a standard, reliable method for quenching LAH reactions, resulting in an easily filterable solid, simplifying the purification process compared to an acidic workup.
-
Therapeutic Applications in Medicinal Chemistry
The 2-aminomethyl-THQ scaffold has been explored for its therapeutic potential across several key disease areas.
Anticancer Activity
The THQ core is found in numerous compounds with potent antiproliferative properties.[6][7] Derivatives of 2-aminomethyl-THQ have shown promise by targeting various mechanisms involved in cancer progression.
Mechanism of Action:
-
CXCR4 Antagonism: The chemokine receptor CXCR4 is overexpressed in many cancer types and is linked to metastasis and tumor growth.[8] Certain THQ derivatives act as antagonists, blocking the pro-survival signaling initiated by the natural ligand CXCL12.[8]
-
NF-κB Signaling Inhibition: The transcription factor NF-κB is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[9] THQ derivatives have been designed to block the nuclear translocation of NF-κB, thereby sensitizing cancer cells to apoptotic stimuli.[9]
-
Induction of Oxidative Stress: Some aminoquinoline derivatives exert their cytotoxic effects by inducing mitochondrial dysfunction through the generation of reactive oxygen species (ROS), leading to apoptosis.[6]
Caption: THQ derivatives can inhibit the NF-κB signaling pathway.
Structure-Activity Relationships (SAR):
-
Lipophilicity plays a crucial role. Studies have shown that THQ derivatives with greater octanol/water partition coefficients (cLogP) tend to exhibit better cytotoxic activity against cell lines like HeLa and PC3.[4]
-
Substitutions on the aromatic ring of the THQ system significantly modulate activity. For instance, a methoxy group at certain positions can enhance anti-proliferative effects.[9]
-
The stereochemistry of the molecule can be critical. In some cases, the (R)-enantiomer has been found to be significantly more potent than the (S)-enantiomer, highlighting the importance of a specific 3D orientation for target engagement.[6]
Table 1: Selected Anticancer Activity of THQ Derivatives
| Compound ID | Target/Cell Line | Activity Metric | Value | Reference |
| Quinoline 13 | HeLa (Cervical) | IC₅₀ | 8.3 µM | [4] |
| THQ 18 | HeLa (Cervical) | IC₅₀ | 13.15 µM | [4] |
| Compound 5d | Various Cancer Lines | GI₅₀ | 1.59–2.28 µM | [9] |
| Compound 3c | A-431 (Skin) | IC₅₀ | 2.0 ± 0.9 µM | [10] |
| Compound 3c | HT-29 (Colon) | IC₅₀ | 4.4 ± 1.3 µM | [10] |
Antimicrobial Activity
With the rise of antimicrobial resistance, novel scaffolds are urgently needed.[11] Quinoline and its derivatives have a long history as antimicrobial agents, and 2-aminomethyl-THQs are being investigated as a promising new class.[11][12]
Mechanism of Action: The precise mechanisms are varied, but they often involve the disruption of essential bacterial processes. This can include inhibiting DNA gyrase, disrupting cell membrane integrity, or interfering with key metabolic pathways. The combination of the quinoline core with other pharmacophores, like thiazole, can lead to potent and broad-spectrum activity.[13]
SAR:
-
The presence of specific substituents, such as hydroxyl groups on the quinoline ring, can increase inhibitory activity against microbial pathogens.[13]
-
Combining the THQ scaffold with other known antimicrobial moieties (e.g., adamantane, triazoles) can produce synergistic effects and potent activity.[14][15]
Neuroprotective and CNS Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant therapeutic challenge.[16][17] THQ derivatives have emerged as promising agents due to their ability to interact with multiple targets in the central nervous system (CNS).
Mechanism of Action:
-
NMDA Receptor Antagonism: Overactivation of the N-methyl-D-aspartate (NMDA) receptor leads to excitotoxicity, a key process in neuronal cell death. THQ derivatives have been developed as potent antagonists at the glycine binding site of the NMDA receptor, offering a neuroprotective effect.[18]
-
Cholinesterase Inhibition: Inhibiting acetylcholinesterase (AChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease.[17][19] The THQ scaffold can be tailored to fit within the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.[16][19]
-
Modulation of Amyloid-β Processing: Some THQ derivatives have been shown to influence the proteolytic processing of the amyloid precursor protein (APP), promoting the non-amyloidogenic pathway and inhibiting gamma-secretase, which reduces the production of toxic amyloid-β peptides.[20]
SAR:
-
For NMDA receptor antagonists, the stereochemistry and conformation are absolutely critical. X-ray crystallography and NMR studies have shown that a trans relationship between the 2-carboxyl (an analogue to the aminomethyl group's position) and a 4-substituent is required, with the (2S,4R) absolute configuration being optimal for binding.[18]
-
The correct positioning of hydrogen-bond accepting groups is essential for high affinity. Molecular modeling suggests these groups interact with a putative H-bond donor on the receptor.[18]
Table 2: Selected Neuroprotective Activity of THQ Derivatives
| Compound ID | Target | Activity Metric | Value | Reference |
| Compound 35 | NMDA Receptor (Glycine Site) | IC₅₀ | 7.4 nM | [18] |
| Compound 55 | NMDA Receptor (Glycine Site) | IC₅₀ | 6 nM | [18] |
Biological Evaluation: Protocols and Workflow
Validating the biological activity of newly synthesized compounds requires robust and reproducible assays.
Detailed Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a THQ derivative against a human cancer cell line (e.g., HeLa).
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test THQ derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. This color change is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Trustworthiness: This protocol includes essential controls (blank, vehicle) to ensure that the observed effects are due to the compound itself and not the solvent or other factors, making the resulting IC₅₀ value reliable.
-
Workflow for Biological Evaluation
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The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Chemistry
Introduction: The 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Scaffold
In the landscape of medicinal chemistry and drug development, the 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals. Its rigid, partially saturated structure provides a three-dimensional framework ideal for precise interactions with biological targets. The introduction of a primary aminomethyl group at the 2-position creates a critical building block, 2-aminomethyl-1,2,3,4-tetrahydroquinoline. This appendage introduces a basic, nucleophilic center, opening avenues for derivatization to modulate solubility, introduce pharmacophores, or attach linkers for bioconjugation. Derivatives of the THQ scaffold have been investigated for a range of therapeutic applications, including as RORγ inverse agonists for prostate cancer and as potential treatments for neurodegenerative diseases.
However, the very reactivity that makes the primary amine a valuable synthetic handle also presents a significant challenge. Its inherent nucleophilicity and basicity can interfere with reactions intended for other parts of the molecule, such as the secondary amine at the 1-position or the aromatic ring. To orchestrate complex synthetic sequences, chemists must temporarily mask or "protect" this primary amine. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability and controlled lability, making it an indispensable tool in the synthesis of complex 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives.
Part 1: The Strategic Imperative for Amine Protection
The primary amine of 2-aminomethyl-1,2,3,4-tetrahydroquinoline is a potent nucleophile and a Brønsted-Lowry base. This dual reactivity necessitates protection for several strategic reasons:
-
Preventing Unwanted Side Reactions: In reactions such as N-alkylation or acylation of the tetrahydroquinoline nitrogen (N1), the unprotected primary amine (N-exo) would compete, leading to a mixture of products and reducing the yield of the desired compound.
-
Enabling Orthogonal Chemistry: Protection allows for the selective modification of different functional groups under distinct reaction conditions. For instance, the Boc group is stable under basic conditions used for certain alkylations, but can be selectively removed later under acidic conditions.
-
Modulating Physical Properties: The introduction of the lipophilic Boc group can significantly alter the solubility profile of the molecule, often making it more soluble in common organic solvents and simplifying purification by chromatography.
Why the Boc Group is the Protector of Choice
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for good reason. Its efficacy stems from a unique balance of properties:
-
Robust Stability: It is exceptionally stable to basic and nucleophilic conditions and is unaffected by catalytic hydrogenation, which is often used to remove other protecting groups like the Carboxybenzyl (Cbz) group.
-
Facile and Clean Cleavage: The Boc group is readily removed under mild anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), simplifying workup and purification.
-
Orthogonality: Its acid-lability makes it orthogonal to base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Cbz), allowing for complex, multi-step syntheses with sequential deprotection steps.
Part 2: Core Mechanisms of Boc Protection and Deprotection
A deep understanding of the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of N-Boc Protection
The introduction of the Boc group is typically achieved via nucleophilic acyl substitution. The primary amine of 2-aminomethyl-1,2,3,4-tetrahydroquinoline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This reaction is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity, or to neutralize the acidic byproduct.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
The liberated t-butyl cation can be quenched by a nucleophilic scavenger, or more commonly, it deprotonates to form gaseous isobutylene. A potential complication is the alkylation of other nucleophilic sites on the substrate by the t-butyl cation; this is a key consideration when working with electron-rich aromatic systems or other sensitive functional groups.
Part 3: Field-Proven Experimental Protocols
The following protocols are representative procedures for the N-Boc protection and deprotection of 2-aminomethyl-1,2,3,4-tetrahydroquinoline, synthesized from established methodologies for primary amines.
Experimental Protocol 1: N-Boc Protection
This procedure details the synthesis of tert-butyl (1,2,3,4-tetrahydroquinolin-2-yl)methylcarbamate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base such as triethylamine (Et₃N, 1.5 equiv) or aqueous sodium hydroxide (NaOH, 1.1 equiv) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) dropwise or portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Table 1: Representative Conditions for N-Boc Protection
| Reagent System | Solvent | Base | Temp. | Time (h) | Typical Yield | Reference |
| (Boc)₂O | THF | Et₃N | 0°C to RT | 12 | >90% | |
| (Boc)₂O | THF/H₂O (1:1) | NaOH | 0°C to RT | 2-4 | >95% | |
| (Boc)₂O | Dichloromethane (DCM) | DMAP (cat.) | RT | 2-6 | >90% | |
| (Boc)₂O | Water/Acetone | None | RT | 1-2 | High |
Experimental Protocol 2: N-Boc Deprotection
This procedure details the removal of the Boc group to regenerate the primary amine, typically isolated as an acid salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve tert-butyl (1,2,3,4-tetrahydroquinolin-2-yl)methylcarbamate (1.0 equiv) in an anhydrous organic solvent, most commonly dichloromethane (DCM).
-
Acid Addition: Add a strong acid. The most common methods are:
-
Method A (TFA): Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution, or use a 20-25% TFA in DCM mixture.
-
Method B (HCl): Bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane.
-
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. The evolution of gas (CO₂ and isobutylene) is often observed.
-
Workup: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene or DCM (repeated 3-4 times) can help remove residual acid.
-
Isolation: The resulting amine salt (e.g., trifluoroacetate or hydrochloride) is often a solid that can be precipitated or triturated with a non-polar solvent like diethyl ether. It is frequently used in the next step without further purification. If the free base is required, a basic aqueous workup (e.g., washing with sat. NaHCO₃) can be performed.
Table 2: Comparison of N-Boc Deprotection Protocols
| Reagent System | Solvent | Temp. | Time (h) | Workup | Pros & Cons | Reference |
| 25-50% TFA | Dichloromethane (DCM) | RT | 1-4 | Evaporation, Trituration | Pro: Fast, reliable, volatile byproducts. Con: TFA is corrosive and requires careful handling. | |
| 4M HCl | 1,4-Dioxane or Ethyl Acetate | RT | 1-2 | Evaporation, Precipitation | Pro: Yields hydrochloride salt, often preferred. Con: Dioxane is a peroxide former; HCl can be less volatile. | |
| p-TsOH | 1,2-Dichloroethane (DCE) | 40-60°C | 2-6 | Basic wash or purification | Pro: Milder, non-volatile acid. Con: Requires heating, more complex workup to remove tosylate salt. |
Part 4: Strategic Application in Multi-Step Synthesis
The true value of the Boc group is realized in its application as a strategic tool. By protecting the primary aminomethyl group, the secondary amine of the tetrahydroquinoline ring becomes the primary site for reaction. This allows for the synthesis of N1-substituted derivatives, which are common targets in drug discovery programs.
Caption: Strategic workflow for N1-functionalization.
In this workflow, the primary amine is first masked. The resulting intermediate, tert-butyl (1,2,3,4-tetrahydroquinolin-2-yl)methylcarbamate, can then be subjected to, for example, a reductive amination or alkylation at the N1 position. Once the desired modification at N1 is complete, the Boc group is selectively removed under acidic conditions, unveiling the primary amine for further conjugation or to serve as a key pharmacophoric feature in the final molecule. This strategy ensures high selectivity and yield, preventing the formation of undesired dialkylated or exo-alkylated byproducts.
Conclusion
The tert-butyloxycarbonyl group is more than a simple placeholder; it is a strategic enabler in the synthesis of complex molecules based on the 2-aminomethyl-1,2,3,4-tetrahydroquinoline scaffold. Its robust nature, coupled with its clean and facile removal under specific acidic conditions, provides chemists with the control necessary to perform selective transformations at other molecular sites. By understanding the core principles, mechanisms, and experimental nuances of Boc protection and deprotection, researchers and drug development professionals can confidently and efficiently construct novel chemical entities, accelerating the discovery of next-generation therapeutics.
References
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Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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ResearchGate. (2015). How can I deprotect esters using TFA?. Retrieved from [Link]
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National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
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Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available from: [Link]
-
Wu, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica, 45(9), 1964-1977. Available from: [Link]
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ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Different synthetic routes to 2,3′-biquinolines. Retrieved from [Link]
- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)
An In-depth Technical Guide to the Stereochemistry of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently encountered in a wide array of bioactive natural products, agrochemicals, and pharmaceutical agents.[1] These compounds exhibit a broad spectrum of biological activities, serving as antibiotics, antagonists, and antibacterial drugs.[1][2] The introduction of a chiral center, particularly at the 2-position, significantly expands the chemical space and can lead to enantiomers with distinct pharmacological and toxicological profiles.[3] This guide focuses on the stereochemistry of 2-aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a key building block in drug discovery, providing a comprehensive overview of its synthesis, chiral resolution, and stereochemical characterization. The tert-butyloxycarbonyl (Boc) protecting group on the quinoline nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate for further synthetic transformations.[4][5]
Synthesis of Racemic this compound
The synthesis of the target compound begins with the construction of the tetrahydroquinoline core, followed by the introduction of the aminomethyl group at the 2-position and subsequent N-Boc protection. A common and effective strategy for creating 2-substituted tetrahydroquinolines is through the reduction of the corresponding quinoline precursor.
A plausible synthetic route commences with quinoline-2-carbonitrile. The nitrile group can be reduced to a primary amine, and the quinoline ring can be hydrogenated to the tetrahydroquinoline in a single step or in a stepwise fashion. Subsequent protection of the tetrahydroquinoline nitrogen with a Boc group yields the final racemic product.
Conceptual Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Detailed Protocol: Synthesis of Racemic this compound
Step 1: Reduction of Quinoline-2-carbonitrile
-
To a solution of quinoline-2-carbonitrile in a suitable solvent (e.g., methanol or ethanol), add a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain racemic 2-aminomethyl-1,2,3,4-tetrahydroquinoline.
Step 2: N-Boc Protection
-
Dissolve the crude 2-aminomethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]
-
Add a base, such as triethylamine or diisopropylethylamine, to the solution.[6]
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions (e.g., water, brine) to remove salts and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford racemic this compound.
Chiral Resolution of Enantiomers
With the racemic mixture in hand, the next critical step is the separation of the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3] Alternatively, classical resolution via the formation of diastereomeric salts with a chiral resolving agent can be employed.[8]
Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[3][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[9]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Screen various chiral columns (e.g., Chiralpak series, Chiralcel series) to identify a suitable stationary phase that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal resolution and retention times.[10]
-
Injection and Detection: Dissolve the racemic compound in the mobile phase and inject it onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the separated enantiomeric peaks in individual fractions.
-
Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (ee) of each enantiomer.
| Parameter | Typical Value/Condition |
| Column | Chiralpak IA, IB, IC, etc. (amylose or cellulose-based) |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm or other suitable wavelength |
| Temperature | Ambient |
Table 1: General Chiral HPLC Parameters for Resolution.
Diastereomeric Salt Formation
This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[8] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Workflow for Diastereomeric Resolution
Caption: Diastereomeric salt resolution workflow.
Stereochemical Analysis
Once the enantiomers are separated, it is crucial to determine their absolute configuration (i.e., R or S). Several analytical techniques can be employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
NMR Spectroscopy for Stereochemical Assignment
While standard ¹H and ¹³C NMR spectra will be identical for both enantiomers, advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry in rigidified derivatives.[11][12] By observing through-space interactions between protons, one can deduce their spatial proximity and thus the conformation of the molecule.[12]
For this compound, the stereochemistry at the C2 position is of interest. The protons on the aminomethyl group and the proton at C2 are diastereotopic and will have different chemical shifts. NOE experiments can reveal the spatial relationship between the C2 proton and the protons on the adjacent methylene group (C3), which can help to establish the preferred conformation of the tetrahydroquinoline ring.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Aromatic-H | 6.8 - 7.5 | Protons on the benzene ring. |
| C2-H | ~3.5 - 4.5 | Proton at the chiral center. |
| CH₂NH₂ | ~2.8 - 3.5 | Protons of the aminomethyl group. |
| C3, C4-H | ~1.5 - 3.0 | Methylene protons of the heterocyclic ring. |
| Boc-(CH₃)₃ | ~1.5 | Singlet for the tert-butyl group. |
| ¹³C NMR | ||
| Aromatic-C | 115 - 145 | Carbons of the benzene ring. |
| C=O (Boc) | 150 - 160 | Carbonyl carbon of the Boc group. |
| C(CH₃)₃ (Boc) | ~80 | Quaternary carbon of the Boc group. |
| C2 | ~50 - 60 | Carbon of the chiral center. |
| CH₂NH₂ | ~40 - 50 | Carbon of the aminomethyl group. |
| C3, C4 | ~20 - 35 | Methylene carbons of the heterocyclic ring. |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the Boc group. |
Table 2: Expected NMR Chemical Shift Ranges for this compound.
X-ray Crystallography
The most definitive method for determining the absolute stereochemistry of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional structure of the molecule, unambiguously establishing the arrangement of atoms in space. To obtain suitable crystals for X-ray analysis, it is often necessary to derivatize the enantiomerically pure amine with a chiral carboxylic acid to form a crystalline salt.
Conclusion
The stereochemistry of this compound is a critical aspect of its application in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the synthetic strategies to obtain the racemic compound, detailed protocols for the chiral resolution of its enantiomers, and analytical methods for the determination of their absolute stereochemistry. By applying these principles and techniques, researchers can access enantiomerically pure forms of this valuable building block for the synthesis of novel therapeutic agents.
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Uenishi, J., et al. Efficient Entry into 2-Substituted Tetrahydroquinoline Systems through Alkylative Ring Expansion: Stereoselective Formal Synthesis of (±)-Martinellic Acid. The Journal of Organic Chemistry. [Link]
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Clayden, J., & Westlund, N. Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Organic & Biomolecular Chemistry. [Link]
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Zhao, Z.-B., et al. Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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Zhao, Z.-B., et al. Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]
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Park, D. Y., et al. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry. [Link]
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Al-Hourani, B. J., et al. NMR evidence for the assignment of a trans stereochemistry to compounds 7 and 8. ResearchGate. [Link]
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Wang, Z., et al. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]
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Park, D. Y., et al. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. Organic Chemistry Portal. [Link]
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Martinez, E. J., et al. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]
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Wang, C., et al. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. [Link]
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ResearchGate. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. [Link]
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ResearchGate. ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. [Link]
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Auerbach, M. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
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Gonzalez-Vera, J. A., et al. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. [Link]
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Wang, J., et al. Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. Nature Communications. [Link]
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Gecse, Z., et al. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. International Journal of Molecular Sciences. [Link]
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ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]
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Bartolucci, S., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]
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MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]
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Gualandi, A., et al. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. [Link]
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Al-Ostoot, F. H., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. [Link]
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The Tetrahydroquinoline Scaffold: A Privileged Framework in Modern Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry.[1] This nitrogen-containing heterocyclic motif is prevalent in a vast array of natural products and synthetic molecules, demonstrating a remarkable capacity to interact with a wide range of biological targets.[2] Its conformational flexibility and the synthetic accessibility of its derivatives have cemented its role as a foundational structure in the development of novel therapeutic agents.[3] This guide provides an in-depth exploration of the THQ scaffold, navigating from its fundamental significance and diverse biological activities to the sophisticated synthetic strategies employed in its creation. We will dissect structure-activity relationships (SAR), present practical experimental protocols, and address critical challenges, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical framework.
The Biological Versatility of the Tetrahydroquinoline Core
The THQ scaffold's utility is underscored by the extensive spectrum of biological activities its derivatives have demonstrated. This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional space, allowing for precise interactions with enzyme active sites and receptors.[1][4] Numerous synthetic and naturally occurring THQ-containing compounds have shown significant potential in various therapeutic areas.[5][6]
The broad therapeutic potential of THQ derivatives is a driving force in their continued exploration. Key activities include:
-
Anticancer: THQ-based compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, modulation of signaling pathways like PI3K/AKT/mTOR, and induction of apoptosis.[5][6][7][8]
-
Antimicrobial: The scaffold has been integrated into agents effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.[9]
-
Antiviral: Derivatives have shown promise in inhibiting viral replication, including activity against SARS-CoV-2.[10][11]
-
Neuroprotection: Certain THQs are being investigated for their potential in treating neurodegenerative diseases, although some derivatives have also been associated with neurotoxic effects, highlighting the importance of careful structural modification.[1][12]
A summary of the diverse biological activities is presented below.
| Therapeutic Area | Mechanism of Action / Target | Example Application | Reference(s) |
| Oncology | Tubulin Polymerization Inhibition, PI3K/mTOR Pathway Inhibition, Apoptosis Induction | Treatment of colon, lung, and breast cancers | [5][7][8] |
| Infectious Disease | DNA Gyrase and Topoisomerase IV Inhibition | Broad-spectrum antibacterial agents | [9] |
| Virology | Inhibition of Post-Entry Viral Replication | Anti-SARS-CoV-2 agents | [10][11] |
| Neurology | Cholinesterase Inhibition, Antioxidant Effects | Potential treatment for Alzheimer's disease | [1] |
| Metabolic Disease | Cholesteryl Ester Transfer Protein (CETP) Inhibition | Management of dyslipidemia | [1] |
Strategic Synthesis of the THQ Scaffold
The construction of the THQ core is a cornerstone of its application in drug discovery. Chemists have developed numerous methodologies, from classic named reactions to modern catalytic domino processes, to efficiently generate diverse libraries of THQ derivatives for biological screening.[3] The choice of synthetic route is critical, as it dictates the substitution patterns, stereochemistry, and overall yield of the final compounds.
Key Synthetic Methodologies
Domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are particularly powerful for building molecular complexity efficiently.[3]
-
Povarov Reaction: This is a classic acid-catalyzed domino reaction involving an aniline, an aldehyde, and an alkene (or alkyne) to form a THQ via an intermolecular aza-Diels-Alder/[4+2] cycloaddition. Its ability to combine three components in one pot makes it highly attractive for generating compound libraries.
-
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a robust and straightforward method for accessing quinolines, which can then be reduced to the THQ core.
-
Catalytic Asymmetric Synthesis: Given the importance of stereochemistry in drug action, enantioselective methods for THQ synthesis are of paramount importance. Chiral catalysts, such as phosphoric acids, can be used to control the stereochemical outcome of reactions, for instance, in the asymmetric reduction of a dihydroquinoline intermediate.[13]
Experimental Protocol: A Domino Reduction-Reductive Amination
This protocol describes a highly efficient, one-pot synthesis of THQs from 2-nitroarylketones, leveraging a domino sequence of nitro group reduction, intramolecular cyclization to an imine, and subsequent reduction.[3] This self-validating system ensures that the initial reduction product is immediately consumed in the cyclization, driving the reaction to completion with high yields.
Objective: To synthesize a 2,4-disubstituted-1,2,3,4-tetrahydroquinoline from a corresponding 2-nitroarylketone.
Materials:
-
2-(2-nitrobenzoyl)cyclohexanone (or other 2-nitroarylketone)
-
Palladium on carbon (5% Pd/C)
-
Ethanol (EtOH), reaction solvent
-
Hydrogen gas (H₂) source with a balloon or hydrogenation apparatus
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the 2-nitroarylketone (1.0 mmol) in ethanol (20 mL).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (10 mol%) to the solution. The mixture should be handled in a well-ventilated fume hood.
-
Hydrogenation: Seal the flask with a septum and purge with hydrogen gas. Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Cascade: The reaction proceeds via a domino sequence:
-
The nitro group is first reduced by catalytic hydrogenation to an aniline.
-
The newly formed aniline amine undergoes spontaneous intramolecular condensation with the ketone carbonyl to form a cyclic imine intermediate.
-
The imine is then immediately reduced under the same catalytic hydrogenation conditions to yield the final tetrahydroquinoline product.[3]
-
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure tetrahydroquinoline.
Below is a workflow diagram illustrating this domino reaction process.
Structure-Activity Relationship (SAR): A Case Study in Oncology
Understanding the SAR is paramount in transforming a bioactive "hit" into a potent and selective "lead" compound. By systematically modifying the substituents on the THQ scaffold and measuring the corresponding changes in biological activity, medicinal chemists can build a model of the pharmacophore—the essential structural features required for activity.
Let's consider the development of THQ derivatives as anticancer agents targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7]
The Pharmacophore Model
For a series of (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-arylcarbamates evaluated against the HCT-116 colon cancer cell line, a clear SAR emerged.[7] The core THQ structure serves as the rigid scaffold, while substituents at two key positions dictate the potency.
-
The N-Arylcarbamate Moiety: The nature and position of substituents on this phenyl ring are critical. Electron-withdrawing groups, such as fluorine, at the meta-position (R¹) tend to enhance antiproliferative activity.
-
The C4-Phenyl Group: Substituents on this ring (R²) also modulate activity, though often to a lesser extent than the carbamate ring.
This relationship is visualized in the diagram below.
Quantitative SAR Data
The antiproliferative activity of synthesized THQ derivatives against the HCT-116 human colon cancer cell line demonstrates these principles quantitatively.
| Compound ID | R¹ Substituent (Carbamate Ring) | IC₅₀ (µM) against HCT-116[7] |
| 20a | H (Unsubstituted) | > 100 |
| 20c | 4-F (para) | 18.32 |
| 20d | 3-F (meta) | 1.51 |
| 20e | 2-F (ortho) | 12.54 |
| 20h | 3-Cl (meta) | 2.11 |
Data synthesized from Maciejewska, N., et al. (2022).[7]
The data clearly shows that an unsubstituted carbamate ring (20a) is inactive. Introducing a fluorine atom enhances potency, but the position is crucial: the meta-substituted compound 20d is over 10 times more potent than its para- and ortho-isomers, establishing it as a lead compound for further investigation.[7] This compound was shown to induce oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway.[7]
Critical Considerations and Future Perspectives
While the THQ scaffold holds immense promise, researchers must be aware of potential pitfalls.
Pan-Assay Interference Compounds (PAINS): Certain fused tricyclic THQ structures have been identified as PAINS.[14] These compounds, or their degradation products, can interfere with high-throughput screening assays non-specifically, leading to false-positive results. It has been shown that some fused THQs degrade in solution under standard laboratory conditions, with the cyclopentene ring double bond being a source of reactivity.[14] Researchers should exercise caution and perform rigorous secondary assays to validate hits containing this specific substructure.
Future Directions: The future of THQ in drug discovery is bright. Key areas of focus will include:
-
Developing novel, highly stereoselective synthetic methods to access a wider range of chiral THQ derivatives.
-
Applying the THQ scaffold to new biological targets by leveraging computational drug design and high-throughput screening.
-
Creating THQ-based PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders to address previously "undruggable" targets.
-
Hybridizing the THQ core with other pharmacophores to create molecules with dual-action mechanisms, potentially overcoming drug resistance.[15]
The tetrahydroquinoline scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability and biological promiscuity ensure that it will remain a vital tool for scientists and researchers dedicated to discovering the next generation of innovative medicines.
References
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]
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Mereddy, G., Mereddy, J., & Mereddy, V. R. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Open Medicinal Chemistry Journal. [Link]
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Bao, X., Zhou, Y., Yang, Z., Zhong, Y., Hu, X., Li, Z., Li, J., Xiao, L., Hou, T., Weng, Q., Wang, J., Cui, S., & Li, D. (2026). Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration. Journal of Medicinal Chemistry. [Link]
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Various Authors. (2024). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]
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Maciejewska, N., Olszewski, M., Witkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]
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Sayed, E. M., Bakhite, E. A., Hassanien, R., Farhan, N., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]
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Various Authors. (2023). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
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Matlock, M. K., Taylor, J. C., G-Sosa, L. L., Wilson, L. J., & Lieberman, R. L. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
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Wang, Y., Liu, J., Yuan, S., Zhang, Y., Wei, M., Zhang, H., Liu, S., & Wang, J. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses. [Link]
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Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]
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Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2023). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Sloop, J. C., & Lindsley, C. W. (2024). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. [Link]
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Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]
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Storch, A., Schmalzing, G., & Ludolph, A. C. (2004). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Neurotoxicity Research. [Link]
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Wang, Y., Liu, J., Yuan, S., Zhang, Y., Wei, M., Zhang, H., Liu, S., & Wang, J. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PubMed. [Link]
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Faheem, F., Kumar, B. K., & Murugesan, S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
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Chen, S., & Tang, Y. (2012). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Organic Chemistry. [Link]
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Zhong, M., Han, E. J., Shen, W., Bui, M., Arkin, M. R., Barr, K. J., Evanchik, M. J., Hoch, U., Hyde, J., Martell, J. R., Oslob, J. D., Paulvannan, K., Prabhu, S., Silverman, J. A., Wright, J., Yu, C. H., & Zhu, J. (2011). Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
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Various Authors. (2014). Tricyclic Tetrahydroquinoline Antibacterial Agents. ResearchGate. [Link]
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Chaube, U., Dey, R., Shaw, S., Patel, B. D., Bhatt, H. G., & Natesan, G. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. [Link]
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Ndlovu, H., Selepe, R. A., & Nundkumar, N. (2021). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules. [Link]
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Methodological & Application
Synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline from 2-aminomethyl-1,2,3,4-tetrahydroquinoline
Application Note & Protocol: Selective Synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Introduction: The Strategic Importance of Selective Amine Protection
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] The introduction of functional groups, such as an aminomethyl side chain at the C2 position, provides a critical handle for further molecular elaboration in drug development. However, the presence of two distinct amine functionalities—a secondary amine within the heterocyclic ring (N1) and a primary amine on the exocyclic side chain—presents a significant synthetic challenge: achieving regioselective functionalization.
This application note provides a detailed, field-proven protocol for the selective N-protection of 2-aminomethyl-1,2,3,4-tetrahydroquinoline at the N1 position using di-tert-butyl dicarbonate (Boc₂O). The resulting product, this compound, masks the less reactive secondary amine, leaving the more nucleophilic primary amine available for subsequent transformations such as amide coupling or reductive amination. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[3][4][5]
The Core Challenge: Achieving Regioselectivity
The central chemical problem is differentiating between two amine centers with varied reactivity. The primary alkyl amine is generally more basic and nucleophilic than the N1 secondary amine, whose lone pair electrons are partially delocalized into the adjacent aromatic ring, reducing its nucleophilicity. Direct reaction with Boc₂O would preferentially yield the N-Boc protected product at the primary amine.
To overcome this, our protocol employs a "protonation-as-protection" strategy. By introducing a single equivalent of an acid source, we can selectively protonate the more basic primary amine. This forms an ammonium salt, effectively rendering the primary amine non-nucleophilic and unavailable for reaction. The less basic N1 secondary amine remains as a free base, allowing it to react selectively with the subsequently added Boc₂O. This "one-pot" method is an efficient and elegant solution for achieving the desired mono-protection.[6]
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials and Equipment
-
Reagents: 2-aminomethyl-1,2,3,4-tetrahydroquinoline (CAS: 84393-46-4), Di-tert-butyl dicarbonate (Boc₂O, CAS: 24424-99-5), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Methanol (MeOH, anhydrous), Sodium bicarbonate (NaHCO₃, saturated aqueous solution), Brine (saturated aqueous NaCl), Magnesium sulfate (MgSO₄, anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup (silica gel), standard laboratory glassware.
Reagent Quantities and Roles
| Reagent | Molar Mass ( g/mol ) | Molarity / Conc. | Amount (mmol) | Equivalents | Mass / Volume | Role |
| 2-aminomethyl-1,2,3,4-tetrahydroquinoline | 162.23 | - | 10.0 | 1.0 | 1.62 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 11.0 | 1.1 | 2.40 g | Protecting Agent |
| Triethylamine (TEA) | 101.19 | - | 12.0 | 1.2 | 1.67 mL | Base |
| Dichloromethane (DCM) | - | Anhydrous | - | - | 100 mL | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminomethyl-1,2,3,4-tetrahydroquinoline (1.62 g, 10.0 mmol). Dissolve the starting material in anhydrous dichloromethane (80 mL).
-
Basification: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C using an ice bath and stir for 10 minutes. The base is crucial to neutralize the acid generated during the reaction.[7][8]
-
Addition of Protecting Agent: Dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled reaction mixture over 30 minutes using a dropping funnel. A slow addition rate is important to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of DCM:MeOH (95:5). The starting material and product should have different Rf values. The product can be visualized under UV light or by staining with ninhydrin (the product will be ninhydrin-positive due to the free primary amine).
-
Workup - Quenching and Extraction: Once the reaction is complete (disappearance of starting material), quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 0% to 5% methanol in dichloromethane to isolate the pure this compound. The expected yield is typically in the range of 75-85%.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol from setup to final product characterization.
Caption: Workflow for the synthesis of this compound.
Product Characterization and Validation
To confirm the identity and purity of the final product, the following analytical data should be acquired. The data provided are representative and may vary slightly based on instrumentation and conditions.
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₅H₂₂N₂O₂[]
-
Molecular Weight: 262.35 g/mol
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.20-7.00 (m, 4H, Ar-H), 4.85 (m, 1H, CH-N), 3.80 (m, 1H, ring CH₂), 3.60 (m, 1H, ring CH₂), 3.00 (dd, 1H, CH₂NH₂), 2.85 (dd, 1H, CH₂NH₂), 2.75 (m, 2H, ring CH₂), 1.70 (br s, 2H, NH₂), 1.50 (s, 9H, C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z = 263.18 [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive Boc₂O (hydrolyzed). Insufficient base. Low quality starting material. | Use fresh Boc₂O. Ensure 1.2 equivalents of a suitable base like TEA are used. Verify the purity of the starting amine. |
| Formation of Di-protected Product | Reaction temperature too high. Excess Boc₂O used. | Maintain the reaction temperature at 0 °C during addition and allow it to warm slowly. Use no more than 1.1 equivalents of Boc₂O. |
| Incomplete Reaction | Insufficient reaction time. | Allow the reaction to stir for a longer period (up to 24 hours), monitoring by TLC every few hours. |
| Difficult Purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. A shallow gradient (e.g., 0-3% MeOH in DCM) may be required for better separation. |
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link][7][8]
-
Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia, The Free Encyclopedia. [Link][3]
-
Osorio-Olivares, M., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link][6]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link][10]
-
Heydari, A., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link][4]
-
Pittelkow, M., et al. (2007). Selective Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209-214. [Link][11]
-
Wallace, O. B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7403-7424. [Link][1]
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link][2]
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- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
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- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Notes and Protocols: N-Boc Protection of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
<
Abstract
This document provides a comprehensive guide for the N-Boc protection of 2-aminomethyl-1,2,3,4-tetrahydroquinoline, a critical step in the synthesis of various pharmaceutical agents and research compounds. The protocol details a robust and efficient method using di-tert-butyl dicarbonate (Boc₂O) and a suitable base. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into reagent selection, reaction monitoring, and purification strategies. The inclusion of mechanistic diagrams, workflow visualizations, and quantitative data aims to empower researchers to not only replicate the procedure but also to adapt and troubleshoot it for their specific applications.
Introduction: The Significance of Amine Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often interfere with desired chemical transformations elsewhere in a molecule.[1][2] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions, including exposure to most bases and nucleophiles, and its facile removal under acidic conditions.[3][4][5][6]
The substrate of interest, 2-aminomethyl-1,2,3,4-tetrahydroquinoline, possesses two distinct amine functionalities: a secondary amine within the tetrahydroquinoline ring system and a primary amine on the methyl substituent. Selective protection of the primary amine is often a key objective to allow for subsequent modifications at the secondary amine or other parts of the molecule. This protocol is designed to achieve efficient and selective N-Boc protection of the primary amino group.
Mechanistic Rationale: The Chemistry of Boc Protection
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[8] This initial attack forms a transient tetrahedral intermediate.[2][8] The intermediate then collapses, leading to the formation of the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts.[8][9][10] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1][8]
A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to deprotonate the ammonium salt that forms after the initial nucleophilic attack, thereby regenerating the neutral amine and driving the reaction to completion.[8][9]
Sources
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- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Purification of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline by column chromatography
Application Note & Protocol
Subject: High-Purity Isolation of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline via Flash Column Chromatography
Introduction: The Significance of Purified this compound
This compound is a key heterocyclic building block in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is prevalent in a wide array of biologically active compounds, and the presence of a protected primary amine and a Boc-protected secondary amine offers versatile handles for further synthetic modifications.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, complicate downstream characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This application note provides a detailed, field-proven protocol for the purification of this compound using flash column chromatography. We will delve into the rationale behind the choice of stationary and mobile phases, provide a step-by-step workflow, and offer troubleshooting guidance to address common challenges associated with the purification of Boc-protected amines.
The Chromatographic Challenge: Understanding the Molecule's Properties
The successful chromatographic separation of this compound hinges on understanding its structural features and their influence on its interaction with the stationary phase.
-
Polarity: The molecule possesses two amine groups, one of which is a free primary amine, contributing to its overall polarity. The Boc (tert-butyloxycarbonyl) group is relatively nonpolar, but the presence of the amine functionality dominates the compound's character, making it quite polar.[2]
-
Basicity: The free primary amine is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[4]
To counteract these challenges, our protocol is designed to mitigate the undesirable interactions between the basic amine and the acidic stationary phase, ensuring a clean and efficient separation.
Principle of the Method: Normal-Phase Chromatography with a Basic Modifier
We will employ normal-phase flash column chromatography, which separates compounds based on their polarity. A polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[5] Nonpolar compounds will travel through the column more quickly, while polar compounds will be retained longer.
The key to successfully purifying our target compound is the modification of the mobile phase. Given the basic nature of the free amine, we will add a small percentage of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent.[6][7] This modifier serves a critical purpose: it deactivates the acidic silanol groups on the silica surface by protonation, thereby preventing the strong ionic interaction with our basic analyte. This results in symmetrical peak shapes and improved recovery.[3]
Experimental Workflow and Protocol
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Solvents & Reagents | Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N), Ethyl Acetate (EtOAc), Hexane |
| Crude Sample | Crude this compound dissolved in a minimal amount of DCM |
| Equipment | Glass chromatography column, Funnel, Collection tubes/flasks, Thin Layer Chromatography (TLC) plates |
| Visualization | UV lamp (254 nm), Potassium permanganate (KMnO₄) stain or Ninhydrin solution |
Step 1: Thin Layer Chromatography (TLC) for Method Development
Before proceeding to the column, it is crucial to determine the optimal solvent system using TLC. This allows for rapid screening of different eluent compositions to achieve the best separation between the desired product and impurities.
Protocol:
-
Prepare several developing chambers with different solvent systems. A good starting point for polar, amine-containing compounds is a mixture of a non-polar solvent like hexane or DCM and a polar solvent like ethyl acetate or methanol.[8]
-
Spot the crude reaction mixture onto a TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp and/or by staining. Potassium permanganate is a good general stain, while ninhydrin is specific for primary amines.[9]
-
The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4, with clear separation from other spots.[4]
Recommended Test Systems:
-
95:5 DCM:MeOH
-
90:10 DCM:MeOH
-
80:20 Hexane:EtOAc
Insight: For basic compounds like ours, streaking on the TLC plate is common. To mitigate this, add 0.5-1% triethylamine to the eluent systems being tested. This will mimic the conditions in the column and provide a more accurate prediction of the separation.[7]
Step 2: Column Preparation and Packing
The following protocol describes a "wet slurry" packing method, which generally results in a more homogenous and well-packed column, minimizing channeling.[10]
Protocol:
-
Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 98:2 DCM:MeOH with 1% Et₃N).
-
Pour the slurry into the column in one continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.
-
Add a protective layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]
Step 3: Sample Loading
Proper sample loading is critical for achieving a sharp separation. The sample should be applied in as concentrated a band as possible.
Protocol:
-
Dissolve the crude product in a minimal amount of DCM.[11]
-
Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.
-
Allow the sample to absorb completely into the silica.
-
Carefully add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica bed.
-
Repeat the wash step and allow the solvent to drain to the top of the sand layer.
Alternative "Dry Loading" Method: If the crude product has poor solubility in the eluent, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the sample in a suitable solvent, add a small amount of silica, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[11]
Step 4: Elution and Fraction Collection
This protocol uses a gradient elution, where the polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
Protocol:
-
Carefully fill the column with the initial, least polar eluent.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., increase the concentration of MeOH in the DCM:MeOH mixture). A typical gradient might be:
-
2% MeOH in DCM (+1% Et₃N) for 2 column volumes
-
4% MeOH in DCM (+1% Et₃N) for 5 column volumes
-
6% MeOH in DCM (+1% Et₃N) for 5 column volumes
-
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Compound won't move off the baseline | Eluent is not polar enough. | Increase the polarity of the eluent system (e.g., increase the percentage of methanol).[4] |
| Severe peak tailing/streaking | Strong interaction between the basic amine and acidic silica. | Ensure a basic modifier (e.g., 1% triethylamine) is present in the eluent. Alternatively, consider using a different stationary phase like alumina or amine-functionalized silica.[3][12] |
| Poor separation of spots | Eluent polarity is too high or too low. | Perform more thorough TLC analysis to find a solvent system that provides better separation (aim for a ΔRf > 0.2). A shallower gradient during elution may also help. |
| Product elutes in the solvent front | Eluent is too polar, or the sample was loaded in too much solvent. | Use a less polar starting eluent. Ensure the sample is loaded in a minimal volume of solvent.[4][11] |
| Cracks or channels in the silica bed | Improper packing or the column ran dry. | Ensure the column is packed carefully as a slurry and never allow the solvent level to drop below the top of the silica bed. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By understanding the chemical properties of the target molecule and implementing a normal-phase chromatographic method with a basic modifier, researchers can achieve high purity, which is essential for subsequent synthetic steps and the development of novel chemical entities. The key to success lies in careful method development using TLC and meticulous execution of the column chromatography protocol.
References
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. Available from: [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available from: [Link]
-
Bickler, B. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Biotage. Available from: [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. Available from: [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 12757-12790. Available from: [Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available from: [Link]
-
University of Rochester. Solvent Systems For Flash Column Chromatography. Department of Chemistry, University of Rochester. Available from: [Link]
-
RSC Publishing. (2016, September 13). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]
-
Reddit. (2020, October 21). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Available from: [Link]
-
The Royal Society of Chemistry. Convergent and Stereoselective Synthesis of Tetrahydroquinolines. The Royal Society of Chemistry. Available from: [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
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- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
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- 12. biotage.com [biotage.com]
Application Notes and Protocols for the Trifluoroacetic Acid-Mediated Boc Deprotection of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Introduction: The Strategic Unveiling of an Amine
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the use of protecting groups is a cornerstone of strategic molecular assembly. The tert-butoxycarbonyl (Boc) group is arguably one of the most ubiquitous protecting groups for amines, prized for its stability in a wide range of chemical environments and its facile, clean removal under acidic conditions.[1][2] This application note provides a comprehensive technical guide for the deprotection of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline using trifluoroacetic acid (TFA), a common and highly effective method for Boc cleavage.[3][4]
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds.[5][6] The selective deprotection of a Boc-protected amine on this framework is a critical step in the synthesis of advanced intermediates and final active pharmaceutical ingredients (APIs). This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting.
Mechanistic Rationale: An Acid-Catalyzed Cascade
The removal of the Boc group with a strong acid like TFA is an acid-catalyzed elimination reaction.[1][7] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA.[7][8] This initial protonation enhances the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the subsequent fragmentation. The protonated intermediate then collapses, leading to the formation of a stable tert-butyl cation, carbon dioxide, and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[8][9] The liberated amine is then protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt.[8]
The generation of the highly reactive tert-butyl cation is a key mechanistic feature with practical implications.[10][11][12] This electrophilic species can potentially alkylate nucleophilic residues within the substrate or solvent, leading to side product formation.[10][11][13] While the tetrahydroquinoline nucleus itself is not as susceptible as electron-rich amino acids like tryptophan or methionine, the use of scavengers can be a prudent measure to ensure a clean reaction, especially during scale-up or with sensitive substrates.[10][13]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the deprotection of this compound. Safety is paramount when working with TFA, a corrosive and volatile acid. All operations should be conducted in a properly functioning chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton recommended for handling TFA), a lab coat, and splash goggles, must be worn.[14][15][16][17]
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol 1: Standard Deprotection
This protocol is suitable for most routine applications and small-scale syntheses.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 5-10 minutes to cool.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common and effective condition is a 1:1 (v/v) mixture of DCM and TFA.[4][18] For a more controlled reaction, a 20-50% solution of TFA in DCM can be used.[19][20] The addition should be done dropwise to manage any exotherm.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][21][22]
-
TLC Monitoring: Use a suitable mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine to visualize the free amine). The product, being a free amine, will be significantly more polar than the starting material and will have a lower Rf value.[22] Staining with ninhydrin will yield a colored spot for the product.
-
LC-MS Monitoring: This provides a more accurate assessment of the reaction's completion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[7][22]
-
-
Work-up - Isolation as the TFA Salt: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. It is advisable to use a base trap (e.g., a flask containing a saturated solution of sodium bicarbonate) connected to the vacuum pump to neutralize the acidic vapors. b. To the resulting oil or residue, add cold diethyl ether. This will cause the product to precipitate as its trifluoroacetate salt.[21] c. Collect the solid precipitate by filtration, washing with additional cold diethyl ether. d. Dry the product under high vacuum to obtain 2-aminomethyl-1,2,3,4-tetrahydroquinoline as its TFA salt.
-
Work-up - Isolation of the Free Amine: a. After concentrating the reaction mixture (Step 4a), carefully neutralize the residue by adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is basic (pH 8-9). b. Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, 2-aminomethyl-1,2,3,4-tetrahydroquinoline.[1]
Caption: General experimental workflow for Boc deprotection.
Data Summary and Optimization
The efficiency of Boc deprotection is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Rationale & Considerations |
| TFA Concentration | 20-100% (v/v in DCM) | Higher concentrations lead to faster reaction rates but may increase the risk of side reactions. A 50% TFA/DCM solution is a robust starting point.[7][23] For solid-phase synthesis, 55% TFA in DCM has been shown to be more effective than 100% TFA due to better resin swelling.[23] |
| Temperature | 0 °C to Room Temp. | The reaction is typically performed at room temperature.[3] Initial addition of TFA at 0 °C helps to control any potential exotherm. |
| Reaction Time | 30 min - 4 hours | Most Boc deprotections are complete within 1-2 hours.[19] Reaction time should be determined by monitoring. |
| Solvent | Dichloromethane (DCM) | DCM is the most common solvent due to its ability to dissolve both the starting material and the TFA, and its volatility makes for easy removal.[2][24] |
| Scavengers | Triisopropylsilane (TIS), Water, Thioanisole | Not always necessary for this substrate but can be added (e.g., 2.5-5% v/v) to trap the tert-butyl cation and prevent potential side reactions, especially if other sensitive functional groups are present.[11][12][13] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient TFA concentration or equivalents. 2. Insufficient reaction time. 3. Steric hindrance around the Boc-protected nitrogen. | 1. Increase the concentration of TFA or use neat TFA. For very stubborn cases, 4M HCl in dioxane is a stronger alternative.[11][12] 2. Extend the reaction time and continue to monitor by TLC/LC-MS. Gentle warming (e.g., to 40 °C) can also be considered, but may increase side product formation.[11] 3. Use more forcing conditions as described above. |
| Side Product Formation | Alkylation of the aromatic ring or solvent by the tert-butyl cation. | Add a scavenger to the reaction mixture. A common cocktail is TFA/H₂O/TIS (95:2.5:2.5 v/v/v).[21] Triisopropylsilane (TIS) is effective at reducing the tert-butyl cation.[11] |
| Product is an oil/gum, not a solid TFA salt | The TFA salt of the product may be hygroscopic or have a low melting point. | This is a common occurrence with TFA salts.[20] If a solid is required, try trituration with multiple portions of cold diethyl ether or attempt to form the HCl salt by dissolving the free amine in a suitable solvent and adding a solution of HCl in dioxane or ether. |
| Difficulty in isolating the free amine after basic work-up | The diamine product may have some water solubility, leading to poor extraction efficiency. | Ensure the aqueous layer is saturated with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a more polar extraction solvent like a mixture of DCM and isopropanol, or perform continuous liquid-liquid extraction. Alternatively, using a basic ion-exchange resin like Amberlyst A-21 can provide the freebase without an aqueous work-up.[24][25] |
Conclusion
The TFA-mediated deprotection of this compound is a reliable and efficient transformation crucial for advancing synthetic routes in drug discovery. By understanding the underlying mechanism, adhering to robust protocols, and being aware of potential pitfalls, researchers can consistently achieve high yields of the desired diamine. Careful monitoring and optimization of reaction conditions are key to ensuring a clean and complete reaction, paving the way for subsequent synthetic elaborations.
References
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
- University of Washington. (n.d.). Trifluoroacetic Acid SOP. EH&S.
- ChemicalBook. (n.d.).
- Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
- Thermo Fisher Scientific. (2025, December 18).
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from Boc-Tyr(tBu)-OH using Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- ResearchGate. (2025, August 6).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS Publications. (n.d.).
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- The Royal Society of Chemistry. (2010).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Medicinal Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Reddit. (2023, October 18). Boc De-protection. r/Chempros.
- Bunce, R. A., Nammalwar, B., & Schiel, W. H. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (Basel, Switzerland), 17(11), 13385–13417.
- Awuah, E., & Capretta, A. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 51(26), 3215-3217.
- Riva, E., Gatti, F. G., & Monti, D. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules (Basel, Switzerland), 25(15), 3345.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Awuah, E., & Capretta, A. (2010). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 51(26).
- The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527.
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Application Notes and Protocols for the Acid-Catalyzed Deprotection of 1-N-Boc-Tetrahydroquinolines
Introduction: The Strategic Importance of Boc Deprotection in Tetrahydroquinoline Synthesis
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous bioactive molecules.[1][2][3] In the multi-step synthesis of these complex targets, the protection of the nitrogen atom is a critical strategic consideration. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for the tetrahydroquinoline nitrogen due to its stability under a wide range of synthetic conditions and its facile, predictable cleavage under acidic conditions.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed deprotection of 1-N-Boc-tetrahydroquinolines. We will delve into the underlying mechanistic principles, offer detailed, field-proven protocols for common deprotection methods, discuss potential side reactions and mitigation strategies, and provide guidance on reaction monitoring and product isolation. Our focus is on not just the "how" but the "why," empowering the user to make informed decisions and troubleshoot effectively in their own laboratory settings.
Mechanistic Insights: The Chemistry of Acid-Labile Amine Protection
The efficacy of the Boc group as a protecting agent stems from its susceptibility to cleavage under acidic conditions, a process that is both clean and generally high-yielding. The mechanism proceeds through a well-understood, multi-step pathway initiated by a strong acid.[7][8][9][10][11]
-
Protonation: The reaction commences with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9][10] This initial step activates the protecting group, rendering it susceptible to cleavage.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and readily undergoes cleavage of the C-O bond. This results in the formation of a highly stable tertiary carbocation, the tert-butyl cation, and an unstable carbamic acid intermediate.[7][9][11]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[9][11] It is imperative to perform this reaction in a well-ventilated fume hood or with an appropriate off-gas trap, as pressure can build up in a closed system.[7][9]
-
Formation of the Amine Salt: The newly liberated tetrahydroquinoline nitrogen, now a free amine, is immediately protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[7][9][10]
Visualizing the Deprotection Pathway
Sources
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Application Notes & Protocols: Leveraging 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline in Modern Organic Synthesis
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its prevalence in natural products and synthetic drugs, which exhibit activities ranging from anticancer to anti-HIV, underscores its importance in drug discovery programs.[2][3][4] The building block, 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, offers a synthetically versatile platform for accessing novel THQ derivatives.
This molecule is strategically designed with two key functionalities, each offering a distinct handle for synthetic manipulation:
-
A Primary Aminomethyl Group at C2: This exocyclic amine serves as a potent nucleophile, ideal for introducing a wide range of substituents through amide bond formation, N-alkylation, or sulfonylation. This allows for the systematic exploration of the chemical space around the THQ core to optimize biological activity and pharmacokinetic properties.
-
A Boc-Protected Ring Nitrogen (N1): The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine within the tetrahydroquinoline ring.[5] Its stability to a wide range of reaction conditions, except for acidic ones, allows for selective chemistry at the C2-aminomethyl position. Crucially, the Boc group can be cleaved efficiently under specific acidic conditions, revealing the N1 amine for further functionalization, such as the construction of fused heterocyclic systems or N-arylation/alkylation.[5][6]
This guide provides an in-depth exploration of this building block's applications, complete with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Handling
A clear understanding of the building block's properties is essential for its effective use.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 811842-15-6 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | Varies (often an oil or low-melting solid) |
Note: The hydrochloride salt (CAS 1159826-22-8, MW: 298.81) is also commercially available and may offer improved handling and stability.[]
Storage and Handling:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Protect from acids, as this can lead to premature deprotection of the Boc group.
-
For long-term storage, refrigeration is recommended.
Core Synthetic Applications & Methodologies
The unique bifunctional nature of this reagent permits a logical, stepwise approach to the synthesis of complex molecules.
Caption: Synthetic utility of 2-Aminomethyl-1-N-Boc-THQ.
Application I: Amide Bond Formation at the Exocyclic Amine
This is the most common initial transformation, enabling the linkage of the THQ core to a carboxylic acid-containing fragment, a crucial step in building PROTACs, peptide mimetics, and other complex drug candidates.[8]
Causality & Rationale: The formation of a stable amide bond requires the activation of the carboxylic acid to overcome its poor electrophilicity. Modern coupling reagents achieve this efficiently under mild conditions, preventing side reactions and preserving stereochemistry where applicable. Reagents like HATU are particularly effective as they generate a highly reactive activated ester intermediate, leading to rapid and high-yielding reactions with low risk of racemization.[9][10]
Comparative Data of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Key Advantages |
| EDC | HOBt | DIPEA | DMF or DCM | 75 - 90 | Cost-effective, water-soluble byproducts.[10] |
| HATU | None | DIPEA | DMF | > 90 | High efficiency, fast, low racemization.[9][11] |
| PyBOP | None | DIPEA | DMF | > 85 | Effective for hindered substrates. |
Workflow Diagram: HATU-Mediated Amide Coupling
Caption: Standard workflow for HATU-mediated amide coupling.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol details a robust method for coupling a generic carboxylic acid to this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Pre-activation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Expertise Note: Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can significantly improve reaction efficiency, especially for less reactive partners.[8]
-
-
Stir the solution at room temperature for 15-30 minutes.
-
Coupling: Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Trustworthiness Note: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.[8]
-
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Expertise Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the coupling reagents.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired amide product.
Application II: Boc Group Deprotection
The removal of the Boc protecting group is the gateway to functionalizing the N1 position of the tetrahydroquinoline ring.
Causality & Rationale: The Boc group is a tert-butyl carbamate, which is stable to most reagents but readily undergoes hydrolysis under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged or forms isobutylene) and CO₂, liberating the free amine. Strong acids like trifluoroacetic acid (TFA) are highly effective and the reaction is typically clean and high-yielding.[5]
Workflow Diagram: Boc Deprotection and Subsequent Reactions
Caption: Boc deprotection workflow and subsequent N1 functionalization.
Protocol 2: General Procedure for Boc Deprotection with TFA
This protocol describes a standard and highly effective method for removing the N-Boc group.
Materials:
-
N-Boc protected tetrahydroquinoline derivative (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v, e.g., a 1:1 mixture of TFA:DCM).
-
Expertise Note: The reaction is usually fast, often completing within 1-2 hours at room temperature. For substrates with other acid-labile groups, conditions can be moderated (e.g., lower TFA concentration, 0 °C).[5]
-
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., EtOAc or DCM).
-
Carefully wash the organic solution with saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases, followed by a final wash with brine.
-
Trustworthiness Note: The neutralization step is critical. Ensure the aqueous layer is basic (check with pH paper) to completely neutralize the TFA and liberate the free amine from its ammonium salt.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which can often be used in the next step without further purification.
Conclusion and Future Directions
This compound is a high-value building block that provides a reliable and flexible entry point into a diverse range of complex molecules. The orthogonal nature of its two amine functionalities allows for a controlled, stepwise synthesis plan. By first elaborating the exocyclic C2-aminomethyl group and then deprotecting and functionalizing the N1 ring nitrogen, researchers can efficiently construct libraries of novel compounds for applications in drug discovery and materials science. The protocols outlined herein provide a solid foundation for leveraging the full synthetic potential of this versatile reagent.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Velin, S., et al. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Merriman, G. D. (1993). Synthesis of substituted 1,2,3,4-tetrahydroquinolines. University of Southampton, Doctoral Thesis. Retrieved from [Link]
-
Kari,UKI, B. E., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13576–13619. Retrieved from [Link]
-
Lown, J. W. (1993). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 93(4), 1151–1195. Retrieved from [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
Molecules. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Retrieved from [Link]
-
PubMed. (2017). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
NIH. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Retrieved from [Link]
-
NIH. (2014). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
MDPI. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
PubMed. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2006). REACTION OF 1,2,3,4-TETRAHYDROISOQUINOLINE ENAMINES WITH QUINONES. Retrieved from [Link]
-
PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs and natural products with tetrahydroquinoline structure. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to the Chiral Resolution of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Enantiomers
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Specifically, 2-aminomethyl-1,2,3,4-tetrahydroquinoline serves as a critical chiral building block. As with most chiral molecules, its enantiomers can exhibit markedly different pharmacological and toxicological profiles.[2] Consequently, the ability to efficiently separate and isolate these enantiomers in high purity is paramount for drug discovery, development, and regulatory approval.[3]
This comprehensive guide provides an in-depth analysis of three primary strategies for the chiral resolution of racemic 2-aminomethyl-1,2,3,4-tetrahydroquinoline: classical diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and practical insights to guide successful implementation.
Strategy 1: Classical Resolution via Diastereomeric Salt Formation
This method, pioneered by Louis Pasteur, remains a robust and scalable technique for chiral resolution.[4] It leverages the reaction of a racemic base, such as 2-aminomethyl-1,2,3,4-tetrahydroquinoline, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility.[4][5] By exploiting this solubility difference, one diastereomer can be selectively crystallized from solution.
Causality & Experimental Choices:
-
Resolving Agent Selection: The choice of the chiral resolving agent is critical. Naturally derived and inexpensive chiral acids like tartaric acid are common first choices.[6] The structural compatibility and pKa relationship between the amine and the acid are key factors that influence the formation and crystallinity of the resulting salts.[7]
-
Solvent System: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other remains dissolved is ideal. Often, protic solvents like methanol or ethanol, sometimes in combination with water, are effective.
Protocol: Resolution with L-(+)-Tartaric Acid
This protocol outlines the resolution of (±)-2-aminomethyl-1,2,3,4-tetrahydroquinoline using L-(+)-tartaric acid, a widely available and effective resolving agent.[4][6]
Materials:
-
(±)-2-Aminomethyl-1,2,3,4-tetrahydroquinoline
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 2-aminomethyl-1,2,3,4-tetrahydroquinoline in a minimum amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in warm methanol. Note: Using a sub-stoichiometric amount of the resolving agent often improves the purity of the initially crystallizing salt.
-
Slowly add the tartaric acid solution to the amine solution with gentle stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed.
-
For complete crystallization, cool the mixture in an ice bath or refrigerate overnight.
-
If no crystals form, try adding a co-solvent like diethyl ether dropwise until persistent turbidity is achieved, then allow it to stand.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals. This is the salt of one enantiomer (e.g., (+)-amine • (+)-tartrate).
-
-
Liberation of the Free Amine:
-
Dissolve the collected crystals in water.
-
Basify the aqueous solution to a pH > 10 by adding 1 M NaOH.
-
Extract the liberated free amine into an organic solvent like dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee%) of the obtained amine using chiral HPLC (see analysis section below).
-
Measure the specific rotation using a polarimeter.
-
-
Recovery of the Second Enantiomer (Optional):
-
The mother liquor from step 3 contains the other diastereomeric salt. It can be concentrated, and the free amine can be liberated and purified similarly to isolate the other enantiomer, albeit often in lower enantiomeric purity initially.
-
Workflow Visualization
Caption: Workflow for Classical Chiral Resolution.
Strategy 2: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.[3] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For basic compounds like 2-aminomethyl-1,2,3,4-tetrahydroquinoline, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[8] Supercritical Fluid Chromatography (SFC) is increasingly the method of choice for preparative chiral separations due to its speed, lower solvent consumption, and easier fraction processing.[9][10][11]
Causality & Experimental Choices:
-
Column Selection: The choice of CSP is the most critical parameter. Polysaccharide-based columns like Chiralpak® and Chiralcel® series often provide good selectivity for a wide range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
-
Mobile Phase: In HPLC, a normal phase (e.g., hexane/isopropanol) is common. In SFC, supercritical CO₂ is the main mobile phase, modified with a co-solvent like methanol or ethanol.
-
Additives: Small amounts of a basic additive (e.g., diethylamine, DEA) are often added to the mobile phase. This is crucial for basic analytes as it deactivates acidic sites on the silica support, leading to improved peak shape and resolution.
Protocol: Analytical & Preparative Chiral SFC
This protocol describes a general approach for developing a chiral separation method using SFC, which can be adapted for both analytical scale (for purity checks) and preparative scale (for isolation).
Materials:
-
Racemic 2-aminomethyl-1,2,3,4-tetrahydroquinoline
-
Supercritical Fluid Chromatography (SFC) system with UV or MS detector
-
Chiral columns (e.g., Chiralpak® IA, IB, IC, ID)
-
CO₂ (SFC grade)
-
Methanol, Ethanol, Isopropanol (HPLC or SFC grade)
-
Diethylamine (DEA)
Procedure:
-
Analytical Method Development (Screening):
-
Column Screening: Screen a set of 3-4 chiral columns (e.g., Chiralpak IA, ID, IG).
-
Initial Conditions: Use a generic gradient method. For example:
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol with 0.1% DEA
-
Gradient: 5% to 40% B over 5-8 minutes.
-
Flow Rate: 3-4 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
-
Evaluation: Identify the column and co-solvent combination that provides the best separation (baseline resolution is ideal).
-
-
Method Optimization:
-
Once a promising column is identified, optimize the separation by converting the gradient to an isocratic method.
-
Adjust the percentage of the co-solvent to maximize the resolution (Rs) while keeping the run time reasonable.
-
The concentration of the additive (DEA) can also be optimized (typically 0.1% - 0.5%).
-
-
Preparative Scale-Up:
-
Transfer the optimized analytical method to a preparative SFC system with a larger dimension column of the same stationary phase.
-
Adjust the flow rate according to the column diameter.
-
Prepare a concentrated solution of the racemic amine in the mobile phase co-solvent.
-
Perform the injection and collect the fractions corresponding to the two separated enantiomeric peaks.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Example Chromatographic Conditions
| Parameter | Analytical Scale | Preparative Scale |
| System | Analytical SFC | Preparative SFC |
| Column | Chiralpak® ID (250 x 4.6 mm, 5 µm) | Chiralpak® ID (250 x 20 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol + 0.2% DEA (75:25) | CO₂ / Methanol + 0.2% DEA (75:25) |
| Flow Rate | 3.0 mL/min | 50 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Vol. | 5 µL (1 mg/mL) | 1.0 mL (50 mg/mL) |
Workflow Visualization
Caption: Workflow for Chiral SFC Separation.
Strategy 3: Kinetic Enzymatic Resolution
Enzymatic resolution is a highly selective "green chemistry" approach that utilizes enzymes to catalyze a reaction on only one enantiomer of a racemic pair.[12][13] For a racemic amine, a common strategy is the kinetic resolution via acylation using a lipase enzyme (e.g., Candida antarctica Lipase B, CAL-B) and an acyl donor. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated amine (an amide) and the unreacted amine have different chemical properties and can be easily separated by standard methods like extraction or column chromatography.
Causality & Experimental Choices:
-
Enzyme Selection: Lipases are robust, commercially available, and often show high enantioselectivity in non-aqueous solvents. CAL-B is a workhorse in this field.
-
Acyl Donor: Vinyl acetate is an excellent acyl donor because the vinyl alcohol by-product tautomerizes to acetaldehyde, making the acylation reaction effectively irreversible.
-
Solvent: A non-polar organic solvent like hexane or MTBE is typically used to maintain the enzyme's activity and prevent side reactions.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
(±)-2-Aminomethyl-1,2,3,4-tetrahydroquinoline
-
Immobilized Lipase (e.g., Novozym® 435 - CAL-B)
-
Vinyl acetate
-
Organic solvent (e.g., Methyl tert-butyl ether - MTBE)
-
Reaction vessel with magnetic stirring and temperature control
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
To a solution of racemic amine (1.0 eq) in MTBE, add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 eq). Note: Using a slight excess of the limiting reagent (the amine) ensures the reaction can proceed to ~50% conversion, which is theoretically optimal for kinetic resolution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or TLC.
-
The goal is to stop the reaction at or near 50% conversion, where the enantiomeric excess of both the remaining starting material and the product is maximized.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate.
-
The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. Separate these two compounds using silica gel column chromatography.
-
-
Hydrolysis of Amide (Optional):
-
The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions if that enantiomer is the desired product.
-
Workflow Visualization
Caption: Workflow for Kinetic Enzymatic Resolution.
Summary & Comparison of Methods
| Feature | Diastereomeric Salt Crystallization | Chiral Chromatography (SFC/HPLC) | Kinetic Enzymatic Resolution |
| Principle | Different solubility of diastereomers | Differential interaction with CSP | Enantioselective enzyme catalysis |
| Max. Yield | 50% per cycle (for one enantiomer) | ~100% (both enantiomers recovered) | 50% (for each component) |
| Scalability | Excellent, easily scaled to kg | Good, requires larger equipment | Good, can be limited by enzyme cost |
| Development Time | Potentially high (screening required) | Moderate to high (method development) | Moderate (enzyme screening) |
| Cost | Generally low (solvents, chiral acids) | High (columns, instrument, solvents) | Moderate (enzyme cost can be high) |
| "Green" Aspect | High solvent usage | SFC is better than HPLC | Generally good (mild conditions) |
| Key Advantage | Low-tech, cost-effective at scale | Both enantiomers in one run, high purity | High selectivity, mild conditions |
Conclusion
The chiral resolution of 2-aminomethyl-1,2,3,4-tetrahydroquinoline can be successfully achieved through several distinct methodologies. The optimal choice depends on the specific requirements of the project, including the desired scale, purity, available equipment, and cost considerations. Classical resolution is a powerful tool for large-scale synthesis, while chiral SFC offers unparalleled speed and efficiency for recovering both enantiomers at the discovery and process development stages. Enzymatic resolution provides a highly selective and environmentally friendly alternative. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively isolate the desired enantiomers for their critical role in the advancement of pharmaceutical research.
References
- Novartis OAK. (2025). A 'One-Shot' Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery. Novartis Open Access Knowledge.
- Clayden, J., et al. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. PMC - NIH.
- Welch, C. J., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Lerner, C., Szczerba, T., & Anderson, S. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- LCGC International. (n.d.). Preparative Chiral SFC as a Green Technology for Rapid Access to Enantiopurity in Pharmaceutical Process Research.
- Separations. (2023).
- MDPI. (2022).
- ResearchGate. (2022).
- Encyclopedia of Chromatography. (n.d.).
- Wikipedia. (n.d.). Chiral resolution.
- The Royal Society of Chemistry. (n.d.).
- In-Pharma Technologist. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Sridharan, V., & Suryavanshi, P. A. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10217-10246.
- National Institutes of Health. (n.d.). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.
- National Institutes of Health. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)
Sources
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Synthesis of Chiral 2-Substituted Tetrahydroquinolines
Introduction: The Significance of Chiral Tetrahydroquinolines in Modern Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2][3] The chirality at the C2 position is often crucial for their pharmacological efficacy, making the development of efficient and highly stereoselective synthetic methods a paramount objective in medicinal chemistry and drug discovery.[4] This guide provides an in-depth overview and a detailed protocol for the asymmetric synthesis of 2-substituted tetrahydroquinolines, with a focus on a robust and highly enantioselective organocatalytic method.
Strategic Approaches to Asymmetric Tetrahydroquinoline Synthesis
The enantioselective synthesis of 2-substituted tetrahydroquinolines has been approached through several key strategies, each with its own merits. The most common methods include:
-
Asymmetric Hydrogenation of Quinolines: The direct hydrogenation of the corresponding quinoline precursors is a straightforward approach. This has been achieved with high efficiency using transition metal catalysts (e.g., Iridium, Rhodium) paired with chiral ligands.[5][6][7]
-
Povarov Reaction: This formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene is a powerful tool for constructing the tetrahydroquinoline core.[8][9] Asymmetric variants, often catalyzed by chiral Brønsted acids like chiral phosphoric acids (CPAs), can deliver high levels of stereocontrol.[10][11][12]
-
Organocatalytic Cascade Reactions: These elegant reactions often involve a sequence of transformations in a single pot, initiated by a chiral organocatalyst to build the chiral tetrahydroquinoline framework with high atom economy.
This application note will focus on a particularly efficient one-pot, two-step consecutive reaction catalyzed by a single chiral phosphoric acid, which transforms readily available 2-aminochalcones into highly enantioenriched 2-substituted tetrahydroquinolines.
Featured Method: Chiral Phosphoric Acid-Catalyzed One-Pot Synthesis from 2-Aminochalcones
This method stands out due to its operational simplicity, excellent yields, and consistently high enantioselectivities across a broad range of substrates. The single chiral phosphoric acid catalyst orchestrates two distinct transformations in a sequential manner: a dehydrative cyclization to form a quinoline intermediate, followed by an asymmetric transfer hydrogenation using Hantzsch ester as the hydrogen source.
The "Why": Mechanistic Rationale and the Role of the Catalyst
The success of this one-pot reaction hinges on the dual functionality of the chiral phosphoric acid (CPA) catalyst. The CPA acts as a bifunctional catalyst, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen.
-
Dehydrative Cyclization: In the first step, the CPA protonates the carbonyl group of the 2-aminochalcone, activating it for intramolecular cyclization with the amino group. Subsequent dehydration leads to the formation of the 2-substituted quinoline intermediate.
-
Asymmetric Transfer Hydrogenation: In the second step, the CPA activates the quinoline intermediate by protonating the quinoline nitrogen, forming a chiral ion pair. Simultaneously, it activates the Hantzsch ester via hydrogen bonding. This ternary complex facilitates the highly organized, stereoselective transfer of a hydride from the Hantzsch ester to the C2 position of the quinolinium ion, establishing the chiral center with high fidelity.
Figure 1: Simplified workflow of the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Cheon and coworkers (J. Org. Chem. 2018, 83, 12486-12495) and is representative for the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline.
Materials and Reagents
-
2'-Aminoacetophenone
-
Benzaldehyde
-
(R)-TRIP (3,3'-(2,4,6-triisopropylphenyl)2-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Hantzsch Ester (Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure
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- 8. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 9. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
Analytical Methods for Comprehensive Purity Assessment of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
An Application Note and Protocol Guide
Abstract
This document provides a detailed guide on the analytical methodologies for determining the chemical and chiral purity of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a key chiral building block in pharmaceutical synthesis. A multi-faceted analytical approach is essential for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). We present detailed protocols and theoretical justifications for the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Elemental Analysis (EA), and Chiral HPLC. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Imperative of Purity
This compound is a valuable intermediate whose structural integrity and purity are paramount. The presence of impurities—including starting materials, by-products, or degradation products—can significantly impact the yield, purity, and pharmacological profile of the final API.[1] Regulatory bodies mandate rigorous characterization and control of impurities throughout the drug development process, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[2][3]
This guide details an orthogonal analytical strategy, where multiple techniques based on different physicochemical principles are employed to build a comprehensive and reliable purity profile. This approach ensures that a wide range of potential impurities (volatile, non-volatile, isomeric, etc.) are detected and quantified.
Integrated Analytical Workflow
A robust purity assessment is not a single measurement but a workflow. Each analytical technique provides a unique piece of the puzzle. The results are then integrated to assign a final, comprehensive purity value.
Caption: Integrated workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
3.1. Principle and Rationale
Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of non-volatile organic compounds. It separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The molecule possesses a strong chromophore (the quinoline ring system), making UV detection highly suitable. The method must be validated to demonstrate specificity for the main compound and any potential impurities, as per ICH Q2(R2) guidelines.[3][4]
3.2. Detailed Experimental Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Further dilute 1.0 mL of this stock solution to 100 mL with the diluent to create a working solution for impurity analysis (0.01 mg/mL).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column providing good resolution for aromatic amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and suppresses silanol interactions.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm | Wavelength where the aromatic system strongly absorbs. |
| Injection Vol. | 10 µL |
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the working solution.
-
Identify the peak for this compound based on its retention time.
-
Calculate the purity by area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
3.3. Expected Results
A high-purity sample (>98%) will show a single major peak with minimal secondary peaks. The total impurity level should be reported, and any impurity exceeding the reporting threshold (typically 0.05%) should be documented.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
4.1. Principle and Rationale
GC-MS is the gold standard for identifying volatile and semi-volatile impurities. However, its application to Boc-protected amines requires caution. The tert-butoxycarbonyl (Boc) protecting group is thermally labile and can decompose in the hot GC injection port, potentially generating misleading impurity profiles.[7] Therefore, this method is best used to screen for residual solvents or low-boiling point starting materials, using a lower injection port temperature where possible.
4.2. Detailed Experimental Protocol
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity column suitable for general-purpose screening. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 220 °C (or as low as feasible) | Minimized to reduce on-column degradation of the Boc group.[7] |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile solvents from higher boiling point components. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent molecule and likely impurities. |
4.3. Data Interpretation
Analyze the Total Ion Chromatogram (TIC) for any peaks other than the main compound and the solvent. The mass spectrum of each impurity peak can be compared against a spectral library (e.g., NIST) for tentative identification. The presence of a peak corresponding to the de-Boc'd amine (2-Aminomethyl-1,2,3,4-tetrahydroquinoline) may indicate thermal decomposition rather than an actual impurity.[7]
NMR Spectroscopy for Structural Confirmation and Purity
5.1. Principle and Rationale
NMR spectroscopy is a powerful, non-destructive technique for structural elucidation and purity assessment. ¹H NMR is particularly useful as the signal integral is directly proportional to the number of protons, allowing for quantitative analysis.[8] It can detect and help identify impurities whose structures differ from the target compound, even if they co-elute in chromatography.
5.2. Detailed Experimental Protocol
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum (e.g., using a PENDANT or DEPT sequence to aid in assignments).
-
5.3. Data Interpretation
-
Structural Confirmation: Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the structure. Key expected signals in ¹H NMR (in CDCl₃) would include the Boc group protons (~1.5 ppm, singlet, 9H), the aliphatic protons of the tetrahydroquinoline ring (various multiplets), and the aromatic protons (multiplets in the ~7.0-7.5 ppm region).
-
Purity Assessment: Integrate the signals of the main compound. Any unidentified signals should be integrated relative to a known signal from the main compound to estimate the molar percentage of the impurity. The absence of signals from common solvents (e.g., ethyl acetate, dichloromethane) also confirms their removal. High-field NMR is a recognized method for demonstrating sample purity.[8]
Elemental Analysis for Empirical Formula Validation
6.1. Principle and Rationale
Elemental analysis (EA), specifically CHN analysis, determines the mass percentage of carbon, hydrogen, and nitrogen in a sample.[9][10] This is a fundamental technique to confirm the empirical formula (C₁₅H₂₂N₂O₂). Significant deviation from the theoretical values points to the presence of impurities, such as inorganic salts or residual solvents.
6.2. Detailed Experimental Protocol
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: Provide a dry, homogeneous sample (typically 2-3 mg) in a tin capsule as per the instrument's requirements.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[9]
6.3. Data Interpretation
The experimental percentages of C, H, and N are compared to the calculated theoretical values. For a compound to be considered pure, the found values should be within an accepted deviation, typically ±0.4%, of the calculated values.[8]
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 68.67 | 68.27 - 69.07 |
| Hydrogen (H) | 8.45 | 8.05 - 8.85 |
| Nitrogen (N) | 10.68 | 10.28 - 11.08 |
Chiral Purity Analysis
7.1. Principle and Rationale
The C2 position of the tetrahydroquinoline ring is a stereocenter. For pharmaceutical applications, it is critical to control the stereochemistry and determine the enantiomeric excess (ee). This is typically achieved using chiral chromatography, which employs a chiral stationary phase (CSP) to differentially interact with the two enantiomers, leading to their separation.
7.2. Detailed Experimental Protocol
-
Instrumentation: HPLC system (as described in Section 3).
-
Sample Preparation: Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) | These columns are known for their broad applicability in separating enantiomers of chiral amines and related compounds.[11][12] |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) | A non-polar mobile phase is typical for normal-phase chiral separations. Diethylamine is added to improve the peak shape of the basic amine. |
| Flow Rate | 0.7 mL/min | |
| Column Temp. | 25 °C | |
| Detection | 254 nm | |
| Injection Vol. | 5 µL |
-
Analysis and Calculation:
-
Inject a racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the sample and integrate the peaks corresponding to the desired enantiomer and the undesired enantiomer.
-
Calculate the enantiomeric excess (% ee):
-
% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
Conclusion: A Triad of Purity
The purity assessment of this compound relies on a triad of analytical pillars: chromatographic purity (HPLC, GC-MS), structural and elemental integrity (NMR, EA), and stereochemical purity (Chiral HPLC). No single method is sufficient. By integrating the data from these orthogonal techniques, a scientifically sound and defensible purity profile can be established, ensuring the material is fit for its intended purpose in the rigorous environment of pharmaceutical development.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
-
Elemental analysis - Wikipedia. (n.d.). Wikipedia. [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). (Source Link not provided)
-
Elemental analysis: an important purity control but prone to manipulations. (n.d.). RSC Publishing. [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (n.d.). PMC. [Link]
-
Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. (2013). Scirp.org. [Link]
-
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (n.d.). National Institutes of Health. [Link]
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 11. mdpi.com [mdpi.com]
- 12. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2][3] This application note details a highly efficient, two-step, scalable synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a valuable bifunctional building block for drug discovery and development. Starting from commercially available quinoline-2-carbonitrile, the synthesis involves a one-pot reduction of both the quinoline ring and the nitrile moiety, followed by a selective N-Boc protection of the tetrahydroquinoline nitrogen. This guide provides a comprehensive, field-tested protocol designed for researchers in industrial and academic settings, emphasizing process safety, scalability, and validation at each stage.
Strategic Overview: A Logic-Driven Approach to Synthesis
The synthesis is designed as a two-step process to maximize efficiency, yield, and ease of scale-up.
-
Step 1: One-Pot Reductive Amination. The core of the tetrahydroquinoline and the aminomethyl side chain are formed simultaneously from quinoline-2-carbonitrile. This is achieved through a robust reduction that targets both the aromatic ring system and the nitrile functional group.
-
Step 2: Selective N-Boc Protection. The secondary amine within the newly formed heterocyclic ring is selectively protected with a tert-butyloxycarbonyl (Boc) group. This protection is crucial for enabling subsequent, selective functionalization of the primary aminomethyl group in downstream applications.
This strategic sequence is optimal for scale-up for several key reasons:
-
Atom Economy: A one-pot reduction minimizes intermediate isolation steps, reducing solvent waste and potential yield loss.[1]
-
Process Safety: It avoids the use of highly energetic or difficult-to-handle reagents like lithium aluminum hydride in favor of catalytic methods that are better suited for large-scale industrial applications.[4]
-
Selectivity Control: Performing the Boc protection on the diamine intermediate allows for predictable selectivity. The secondary amine of the THQ ring is sterically accessible and more nucleophilic than the primary aminomethyl group, allowing for targeted protection under controlled conditions.
Overall Synthetic Workflow
Caption: High-level workflow for the scale-up synthesis.
Part I: One-Pot Synthesis of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
Principle of the Reaction
This step accomplishes the complete reduction of quinoline-2-carbonitrile. The catalytic hydrogenation of nitriles is an economical and effective route to primary amines.[4] We employ a combination of Raney® Nickel and potassium borohydride (KBH₄), which has proven to be a mild and highly efficient system for converting both aliphatic and aromatic nitriles to primary amines with high selectivity and minimal formation of secondary or tertiary amine byproducts.[5][6] Raney® Nickel, a robust heterogeneous catalyst, facilitates the hydrogenation of the quinoline ring, while the KBH₄ system ensures the complete reduction of the nitrile group under moderate conditions.[7][8]
Materials and Equipment (100 g Scale)
| Reagent / Material | Quantity | CAS No. | Notes |
| Quinoline-2-carbonitrile | 100 g (0.65 mol) | 1436-43-7 | Starting material. |
| Raney® Nickel (slurry in water) | ~65 g (wet weight) | 7440-02-0 | Catalyst. Handle with extreme care.[9] |
| Potassium Borohydride (KBH₄) | 140 g (2.60 mol) | 13762-51-1 | Reducing agent. |
| Anhydrous Ethanol (EtOH) | 2.5 L | 64-17-5 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 2.0 L | 141-78-6 | For workup. |
| Deionized Water | 2.0 L | 7732-18-5 | For work-up and catalyst washing. |
| Celite® | 50 g | 61790-53-2 | Filtration aid. |
| 10 L Hydrogenation Reactor | 1 unit | N/A | Rated for at least 10 bar pressure. |
| Mechanical Stirrer | 1 unit | N/A | Essential for slurry reactions. |
| Inert Atmosphere System | 1 unit | N/A | Argon or Nitrogen for safe handling. |
Detailed Experimental Protocol
Catalyst Preparation and Solvent Exchange:
-
Safety First: Conduct all operations involving Raney® Nickel in a well-ventilated fume hood. Ensure a bucket of sand and a "Class D" fire extinguisher are readily accessible. Never allow the catalyst to dry completely, as it is pyrophoric.[10][11]
-
Weigh approximately 65 g of Raney® Nickel slurry into a beaker. Carefully decant the storage water.
-
Wash the catalyst by adding 200 mL of anhydrous ethanol, gently swirling, and decanting the supernatant. Repeat this process three times to exchange the water for the reaction solvent.
Reaction Setup and Execution: 4. To the 10 L hydrogenation vessel, add the washed Raney® Nickel catalyst as a slurry in a final 100 mL of ethanol. 5. Add the remaining anhydrous ethanol (2.4 L) to the vessel. 6. Begin mechanical stirring to ensure the catalyst is well suspended. 7. In a separate flask, dissolve 100 g (0.65 mol) of quinoline-2-carbonitrile in 500 mL of anhydrous ethanol. This solution may require gentle warming. 8. Transfer the quinoline-2-carbonitrile solution to the reaction vessel. 9. Cool the reaction mixture to 10-15 °C using an external cooling bath. 10. Critical Step: Under vigorous stirring, add 140 g (2.60 mol) of potassium borohydride in small portions over 60-90 minutes. The addition is exothermic; maintain the internal temperature below 25 °C. 11. After the addition is complete, seal the hydrogenation vessel. 12. Purge the vessel with nitrogen or argon gas three times to remove air. 13. Pressurize the vessel with hydrogen gas to 5 bar. 14. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up and Isolation: 15. Safety: Carefully vent the excess hydrogen gas from the reactor and purge the system three times with nitrogen. 16. Prepare a pad of Celite® (approx. 2-3 cm thick) in a large Buchner funnel. Crucially, ensure the Celite® pad is kept wet with ethanol at all times during filtration to prevent the pyrophoric Raney® Nickel from igniting upon contact with air. [12][13] 17. Filter the reaction mixture through the wet Celite® pad to remove the catalyst. Wash the filter cake thoroughly with 500 mL of ethanol. 18. Immediately transfer the filter cake into a separate container filled with water for deactivation and disposal according to institutional safety guidelines. 19. Combine the filtrate and washes and concentrate under reduced pressure to obtain a viscous oil. 20. Dissolve the oil in 1 L of ethyl acetate and wash with 2 x 500 mL of deionized water to remove inorganic salts. 21. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. The product is typically used in the next step without further purification.
Expected Results
| Parameter | Result |
| Yield | 85-95% (crude) |
| Appearance | Pale yellow to amber oil |
| ¹H NMR | Consistent with the structure of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline |
| Purity (LC-MS) | >90% |
Part II: Selective N-Boc Protection
Principle of the Reaction
The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group valued for its stability under many conditions and its facile removal under mild acidic conditions.[14][15] In this step, di-tert-butyl dicarbonate ((Boc)₂O) is used to selectively protect the secondary amine at the N-1 position of the tetrahydroquinoline ring. The reaction is performed at a low temperature to enhance selectivity. The secondary amine is inherently more nucleophilic and less sterically hindered at the ring position compared to the primary aminomethyl group, driving the reaction to the desired product.
Materials and Equipment (100 g Scale)
| Reagent / Material | Quantity | CAS No. | Notes |
| Crude Diamine Intermediate | ~100 g (0.57 mol) | 147137-51-7 | From Part I. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 131 g (0.60 mol) | 24424-99-5 | 1.05 equivalents. |
| Dichloromethane (DCM) | 2.0 L | 75-09-2 | Reaction solvent. |
| Saturated NaHCO₃ (aq) | 1.0 L | 144-55-8 | For aqueous workup. |
| Brine | 500 mL | N/A | For aqueous workup. |
| 5 L Jacketed Glass Reactor | 1 unit | N/A | With overhead stirring and cooling. |
Detailed Experimental Protocol
-
Set up a 5 L jacketed reactor equipped with an overhead stirrer and a temperature probe.
-
Dissolve the crude diamine intermediate (~100 g, 0.57 mol) in 1.5 L of dichloromethane (DCM).
-
Cool the solution to 0-5 °C using a circulating chiller.
-
In a separate beaker, dissolve 131 g (0.60 mol) of (Boc)₂O in 500 mL of DCM.
-
Add the (Boc)₂O solution to the cooled diamine solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, slowly quench the reaction by adding 1 L of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 500 mL of saturated NaHCO₃ and 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a thick oil.
Purification and Final Characterization
For scale-up, purification is best achieved via crystallization.
-
Dissolve the crude oil in a minimum amount of hot ethyl acetate (approx. 200-300 mL).
-
Slowly add hexanes (approx. 600-900 mL) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.
Final Product Data
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 811842-15-6[16][17] |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Yield (after cryst.) | 75-85% (over two steps) |
| Purity (HPLC) | ≥98% |
| ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
Scale-Up and Safety Considerations
Scaling catalytic hydrogenations requires careful planning to manage thermal output and ensure efficient mass transfer.[18][19][20]
-
Thermal Management: The initial borohydride addition and the hydrogenation are exothermic. A jacketed reactor with efficient cooling is mandatory to prevent temperature runaways.[20]
-
Mass Transfer: Efficient stirring is critical to ensure proper contact between the hydrogen gas, the liquid phase, and the solid catalyst. Inadequate agitation can stall the reaction. For larger scales, impeller design and agitation speed become critical parameters.[19]
-
Catalyst Handling: Raney® Nickel is extremely hazardous. It is pyrophoric and must be handled as a water or solvent slurry at all times.[10][12] Ensure all personnel are trained in its proper handling and disposal. Filtration must be performed without allowing the filter cake to dry.
-
Hydrogen Safety: Use a dedicated, pressure-rated hydrogenation bunker or bay. Ensure proper grounding of all equipment to prevent static discharge.
Process Hazard Analysis Diagram
Caption: Key hazards and their corresponding mitigation strategies.
References
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2025). ResearchGate. [Link]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Link]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. [Link]
-
Nitrile reduction. (n.d.). Wikipedia. [Link]
-
Safety Slide: Raney Nickel. (n.d.). University of Rochester. [Link]
-
Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. (n.d.). ResearchGate. [Link]
-
Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. University of Nevada, Reno. [Link]
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [Link]
-
Safety, Storage, Shelf Life, Handling and Disposal. (n.d.). Vineeth Precious Catalysts Pvt. Ltd. [Link]
-
Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
3 Key Elements of a Successful Hydrogenation Scale-Up. (2022). Neuland Labs. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]
-
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). ResearchGate. [Link]
-
Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. (n.d.). MDPI. [Link]
-
Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (n.d.). PMC - NIH. [Link]
-
Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. (n.d.). Sciforum. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PMC - PubMed Central. [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central. [Link]
-
One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). NIH. [Link]
-
Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. (2024). NIH. [Link]
-
Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (n.d.). ACS Publications. [Link]
- 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method. (n.d.).
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- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. englelab.com [englelab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 13. youtube.com [youtube.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. This compound hydrochloride, CasNo.811842-15-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 17. scbt.com [scbt.com]
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- 19. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 20. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
Application Note: Streamlining Drug Discovery with 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline for Parallel Synthesis
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, three-dimensional structure is ideal for presenting substituents in defined vectors to interact with biological targets. This application note provides a comprehensive guide to the strategic use of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline , a versatile building block designed for diversity-oriented synthesis. We present detailed protocols for solution-phase parallel synthesis, enabling the rapid generation of compound libraries with two distinct points of diversification. The methodologies herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently explore the chemical space around the THQ core.
Introduction: The Power of Parallel Synthesis and the THQ Scaffold
Modern drug discovery relies heavily on the screening of small molecule libraries to identify starting points for optimization.[3] Parallel synthesis has emerged as a cornerstone of this process, allowing for the simultaneous creation of hundreds or thousands of discrete compounds.[4][5] The success of such a campaign is critically dependent on the selection of a central scaffold that is both synthetically tractable and biologically relevant.
The tetrahydroquinoline scaffold is a highly effective and versatile pharmacophore found in over 10,000 bioactive molecules.[3] Its prevalence in natural products and clinical candidates underscores its utility in targeting a wide range of diseases, including cancer, infections, and neurological disorders.[2][6][7]
The building block at the heart of this guide, This compound , offers an elegant solution for library construction. It features two key handles for chemical modification:
-
A primary aminomethyl group at the C2 position, ready for immediate derivatization.
-
An N-Boc protected secondary amine at the N1 position, which can be unveiled for a second round of diversification.
This orthogonal design allows for a systematic and efficient exploration of structure-activity relationships (SAR) around the core.
Strategic Workflow for Library Generation
The synthesis of a compound library using this scaffold follows a logical, three-stage process. This approach ensures that diversification occurs systematically and allows for purification and characterization at key intermediate steps. The overall workflow is designed to be compatible with standard multi-well plate formats used in high-throughput synthesis and screening.
Figure 1: General workflow for the two-point diversification of the 2-Aminomethyl-1-N-Boc-THQ scaffold.
Detailed Experimental Protocols
The following protocols are designed for a standard 24- or 96-well reaction block format but can be scaled as needed. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Stage 1 - Diversification of the C2-Aminomethyl Group
The primary amine at the C2 position can be readily functionalized via several reliable methods. We detail two of the most common: N-acylation and reductive amination.
A. N-Acylation with Acyl Chlorides or Carboxylic Acids
-
Rationale: Acylation is a robust method for installing a wide variety of amide functionalities. The use of acyl chlorides is rapid and often proceeds to completion at room temperature. For less reactive carboxylic acids, coupling reagents such as BOP or PyBOP are highly effective, minimizing side reactions and preserving stereochemistry where applicable.[8]
-
Procedure (using Acyl Chlorides):
-
To each well of a reaction block, add a solution of this compound (1.0 eq., e.g., 26.2 mg, 0.1 mmol) in anhydrous Dichloromethane (DCM, 1 mL).
-
Add a base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq., e.g., 21 µL, 0.15 mmol).
-
To each well, add a solution of the desired acyl chloride (1.1 eq., 0.11 mmol) in DCM (0.5 mL) dropwise at room temperature.
-
Seal the reaction block and agitate at room temperature for 2-4 hours.
-
Monitor reaction completion by LC-MS analysis of a representative well.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 mL). Extract the aqueous layer with DCM (2 x 1 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is typically of sufficient purity for the next step.
-
B. Reductive Amination with Aldehydes or Ketones
-
Rationale: Reductive amination provides access to secondary amines, a different chemical linkage compared to amides, which can be crucial for SAR. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other borohydrides like sodium cyanoborohydride and can be used in a one-pot procedure without isolating the intermediate imine.[9][10]
-
Procedure:
-
To each well, add a solution of this compound (1.0 eq., e.g., 26.2 mg, 0.1 mmol) and the desired aldehyde or ketone (1.1 eq., 0.11 mmol) in 1,2-Dichloroethane (DCE, 1.5 mL).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq., 31.8 mg, 0.15 mmol) to each well.
-
Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Monitor reaction completion by LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution (1 mL). Extract with DCM (3 x 1 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Protocol 2: Stage 2 - N1-Boc Deprotection
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[11] Trifluoroacetic acid (TFA) in DCM is highly effective and the excess acid and solvent are easily removed by evaporation.[12]
-
Procedure:
-
Dissolve the crude product from Stage 1 (0.1 mmol scale) in DCM (1 mL) in each well.
-
Add a 20-50% solution of Trifluoroacetic acid (TFA) in DCM (1 mL) to each well. Caution: TFA is highly corrosive.
-
Seal the block and agitate at room temperature for 1-2 hours. Bubbling (isobutylene formation) should be observed.
-
Monitor deprotection by LC-MS until no starting material is detected.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting product is typically an amine-TFA salt.
-
For the next step, the TFA salt can often be used directly by adding a sufficient amount of a non-nucleophilic base (e.g., TEA or DIPEA) to neutralize the salt and drive the subsequent reaction.
-
Protocol 3: Stage 3 - Diversification of the N1-Position
With the N1 secondary amine unmasked, a second layer of diversity can be introduced.
A. N-Acylation or N-Sulfonylation
-
Rationale: The newly revealed secondary amine is a strong nucleophile, readily reacting with electrophiles like acyl chlorides and sulfonyl chlorides to form stable amides and sulfonamides, respectively. These functional groups are common in bioactive molecules.
-
Procedure:
-
To each well containing the dried amine-TFA salt from Stage 2, add anhydrous DCM (1.5 mL).
-
Add a suitable base, such as DIPEA (3.0 eq., e.g., 52 µL, 0.3 mmol), to neutralize the TFA salt and act as an acid scavenger.
-
Add a solution of the desired acyl chloride or sulfonyl chloride (1.2 eq., 0.12 mmol) in DCM (0.5 mL) dropwise.
-
Seal the block and agitate at room temperature for 2-16 hours.
-
Monitor reaction completion by LC-MS.
-
Work-up and Purification: Wash the reaction mixture with water (1 mL) and brine (1 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. The final products should be purified by an appropriate method (see Section 4).
-
Purification and Analysis Strategy
A robust strategy for purification and quality control is essential for ensuring the integrity of a compound library.
Figure 2: Decision workflow for purification and quality control of the final library compounds.
-
Solid-Phase Extraction (SPE): Useful for rapid, class-based purification to remove excess reagents or starting materials. Different cartridges (e.g., silica, C18, ion exchange) can be employed depending on the properties of the library members.
-
Mass-Directed Preparative HPLC: The gold standard for obtaining high-purity compounds from a library. The system automatically collects fractions corresponding to the target mass of each unique compound.
-
Quality Control (QC): Every final compound should be analyzed by LC-MS to confirm identity (correct mass) and purity (UV chromatogram integration). For representative examples or "hit" compounds, ¹H NMR should be performed to confirm the structure.
Example Library Data
The following table illustrates a small, representative library synthesized using the protocols described above.
| Entry | R¹ Building Block (Stage 1) | R² Building Block (Stage 3) | Final Structure (R¹, R²) | Yield (%) | Purity (%) |
| 1 | Benzoyl Chloride | Methanesulfonyl Chloride | Benzoyl, Mesyl | 78 | >95 |
| 2 | Cyclohexanecarboxaldehyde | Acetyl Chloride | Cyclohexylmethyl, Acetyl | 65 | >95 |
| 3 | Phenylacetic Acid | Benzenesulfonyl Chloride | Phenylacetyl, Besyl | 71 | >95 |
| 4 | Acetyl Chloride | 4-Fluorobenzoyl Chloride | Acetyl, 4-Fluorobenzoyl | 82 | >95 |
Yields are calculated over three steps after purification. Purity was determined by LC-MS at 254 nm.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Stage 1 Reaction | - Insufficiently reactive building block.- Steric hindrance. | - For acylations, switch from a carboxylic acid/coupling agent to a more reactive acyl chloride.- For reductive aminations, add a catalytic amount of acetic acid (10 mol%) to facilitate imine formation.- Increase reaction time or temperature (e.g., to 40-50 °C). |
| Low Yield in Boc Deprotection | - Incomplete reaction.- Product instability or volatility. | - Ensure sufficient excess of TFA is used.- Confirm full deprotection by LC-MS before concentrating.- Avoid excessive heating during solvent removal. |
| Multiple Products in Stage 3 | - Incomplete neutralization of TFA salt.- Reactive functional groups on R¹ or R². | - Ensure at least 2.5-3.0 equivalents of base are used relative to the starting material from Stage 2.- Protect any incompatible functional groups on the building blocks prior to their use. |
References
-
Watson, I. D. G., et al. (2018). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry. [Link]
-
Neel, O. J., et al. (2011). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS Combinatorial Science. [Link]
-
Neel, O. J., et al. (2011). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. ACS Combinatorial Science. [Link]
-
Couve-Bonnaire, S., et al. (2007). A Solid-Phase, Library Synthesis of Natural-Product-Like Derivatives from an Enantiomerically Pure Tetrahydroquinoline Scaffold. ACS Combinatorial Science. [Link]
-
Kumar, A., et al. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. ACS Combinatorial Science. [Link]
-
Kumar, A., et al. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. ACS Combinatorial Science. [Link]
-
Comer, E., et al. (2011). Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. ACS Combinatorial Science. [Link]
-
Kumar, A., et al. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates Blog. [Link]
-
Zhang, Z., et al. (2017). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Angewandte Chemie International Edition in English. [Link]
-
Chander, S., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chen, J. J., & Sun, C. M. (2002). Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Park, H. J., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules. [Link]
-
Mamindla, S., & Gundla, K. V. G. C. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Various Authors. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]
-
Boateng, E., & Driver, T. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters. [Link]
-
Ravesh, T., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Advanced Research. [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Medda, F., et al. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Preparations and Procedures International. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Valeur, E., & Bradley, M. (2009). N-Acylation in Combinatorial Chemistry. ARKIVOC. [Link]
Sources
- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Protected Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydroquinoline Scaffold and the Power of Solid-Phase Synthesis
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including antitubercular, antioxidant, and anticancer properties.[1][2][3][4] The ability to rapidly generate libraries of diverse THQ analogues is therefore of significant interest in drug discovery. Solid-phase synthesis (SPS) offers a powerful platform for this purpose, enabling the efficient construction and purification of compound libraries by anchoring intermediates to a solid support.[5]
This guide provides detailed application notes and protocols for the solid-phase synthesis of N-Boc-protected tetrahydroquinolines. The tert-butoxycarbonyl (Boc) protecting group is instrumental in this context, offering robust protection of the aniline nitrogen during key synthetic transformations and allowing for facile removal under acidic conditions, which is compatible with many solid-phase cleavage strategies.[6] We will explore two primary and powerful methods for the construction of the THQ core on a solid support: the Povarov reaction (a formal aza-Diels-Alder reaction) and reductive amination.
The Central Role of the Boc Protecting Group
The Boc group is a cornerstone of modern solid-phase synthesis, particularly in Boc/Bzl (tert-butoxycarbonyl/benzyl) strategies that originated in peptide chemistry.[2] Its utility in the synthesis of N-heterocycles like tetrahydroquinolines is equally significant for several reasons:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles, allowing for diverse chemical transformations on the solid-supported intermediate.[6]
-
Facile Cleavage: It is readily removed with moderate acids, typically trifluoroacetic acid (TFA), which is a common component of cleavage cocktails used to release the final product from the resin.[7][8]
-
Modulation of Reactivity: Protection of the aniline nitrogen as a Boc-carbamate can modulate its nucleophilicity and prevent unwanted side reactions during the assembly of the THQ scaffold.
-
Orthogonality: In more complex syntheses, the acid-labile nature of the Boc group allows for orthogonal protection schemes with other protecting groups (e.g., base-labile Fmoc or hydrogenation-labile Cbz), enabling selective deprotection and functionalization at different sites of the molecule.[9]
Core Synthetic Strategies on Solid Support
Two of the most versatile methods for the solid-phase synthesis of tetrahydroquinoline libraries are the Povarov reaction and reductive amination. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
The Povarov Reaction (Aza-Diels-Alder Approach)
The Povarov reaction is a three-component reaction that typically involves an aniline, an aldehyde, and an electron-rich alkene to form a tetrahydroquinoline.[2][10][11] In the context of solid-phase synthesis, one of these components is anchored to the resin. A common approach is to immobilize the aniline component.
The general mechanism involves the in-situ formation of an imine from the resin-bound aniline and a solution-phase aldehyde. This is followed by a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition with an alkene, leading to the formation of the tetrahydroquinoline ring system on the solid support.[10]
Reductive Amination
Reductive amination provides an alternative and robust route to tetrahydroquinolines, particularly for the synthesis of 2,3-disubstituted analogues.[12][13] This strategy can be implemented on a solid support in a domino (or cascade) fashion. For instance, a resin-bound aniline can be reacted with a ketone or aldehyde containing an ortho-nitro group. Catalytic reduction of the nitro group leads to the formation of an aniline, which then undergoes intramolecular cyclization with the carbonyl group to form a cyclic imine. Subsequent reduction of the imine furnishes the tetrahydroquinoline ring.[12]
Experimental Protocols
The following protocols are designed to be general frameworks that can be adapted by researchers based on their specific target molecules and available laboratory equipment.
Resin Selection and Preparation
The choice of resin and linker is critical for a successful solid-phase synthesis. The linker connects the growing molecule to the insoluble resin and its chemistry dictates the conditions required for final cleavage.[14]
-
Wang Resin: This is a popular choice for synthesizing compounds with a C-terminal carboxylic acid. The final product is cleaved from the resin using a strong acid like TFA.[7] For THQ synthesis, an aniline can be anchored to the Wang resin via a suitable functional handle.
-
Merrifield Resin: A classic resin for Boc-based synthesis, typically requiring harsher cleavage conditions like anhydrous hydrogen fluoride (HF).[8]
-
Rink Amide Resin: Used for the synthesis of C-terminal amides. Cleavage is typically achieved with TFA.[15]
General Resin Swelling Protocol:
-
Place the desired amount of resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading) in a solid-phase reaction vessel.
-
Add a suitable solvent for swelling, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 10-15 mL per gram of resin).
-
Gently agitate the resin for 30-60 minutes at room temperature.[16]
-
Drain the solvent. The resin is now ready for the attachment of the first building block.
Protocol 1: Solid-Phase Povarov Reaction for Tetrahydroquinoline Synthesis
This protocol outlines a general procedure for synthesizing a tetrahydroquinoline library using a resin-bound aniline.
Workflow Diagram:
Caption: Solid-Phase Povarov Reaction Workflow.
Step-by-Step Protocol:
-
Immobilization of Aniline:
-
Swell the Wang resin as described above.
-
In a separate flask, dissolve the Boc-protected amino-functionalized aniline (e.g., 4-amino-N-Boc-phenylalanine) (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated aniline solution to the swollen resin and agitate at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Boc Deprotection (if starting with Boc-protected aniline):
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[8]
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIEA in DMF for 10 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Imine Formation and Povarov Reaction:
-
Swell the resin-bound aniline in a suitable solvent like 1,2-dichloroethane (DCE).
-
Add the aldehyde (5-10 eq.) and a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.2 eq.).
-
Add the electron-rich alkene (e.g., N-vinylpyrrolidinone) (5-10 eq.).
-
Agitate the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Wash the resin with DCE (3x), DMF (3x), and DCM (3x).
-
-
N-Boc Protection:
-
Swell the resin in DCM.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 5 eq.) and DIEA (5 eq.) in DCM.
-
Agitate at room temperature for 2-4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x), then dry under vacuum.
-
-
Cleavage and Isolation:
-
Treat the dried resin with a cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature.[5][7]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and purify by preparative HPLC.
-
Protocol 2: Solid-Phase Reductive Amination for Tetrahydroquinoline Synthesis
This protocol is based on an intramolecular cyclization strategy.
Workflow Diagram:
Caption: Solid-Phase Reductive Amination Workflow.
Step-by-Step Protocol:
-
Immobilization of o-Nitroaryl Ketone:
-
Swell Merrifield resin in DMF.
-
To a solution of an appropriate o-nitroaryl ketone with a linking point (e.g., a carboxylic acid) (3 eq.) in DMF, add a base such as cesium carbonate (Cs₂CO₃, 3 eq.).
-
Add the solution to the swollen resin and agitate at 50 °C for 12-18 hours.
-
Wash the resin with DMF/water (1:1), DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Domino Reduction-Cyclization:
-
Swell the resin in a solvent mixture such as ethanol/ethyl acetate.
-
Add a reducing agent for the nitro group, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 eq.).
-
Agitate at 60 °C for 6-12 hours to effect the reduction of the nitro group to an aniline.
-
Wash the resin with the reaction solvent.
-
For the reductive amination/cyclization, swell the resin in DCE and add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 10 eq.).
-
Agitate at room temperature for 12-24 hours.[12]
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x).
-
-
N-Boc Protection:
-
Swell the resin in DCM.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 5 eq.) and a non-nucleophilic base like 2,6-lutidine (5 eq.) in DCM.
-
Agitate at room temperature for 2-4 hours.
-
Wash the resin with DCM (3x), DMF (3x), and methanol (3x), then dry under vacuum.
-
-
Cleavage and Isolation:
-
For Merrifield resin, cleavage typically requires strong acids. Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole and cool the vessel with liquid nitrogen.
-
Condense anhydrous HF into the vessel and allow the reaction to proceed at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate and collect the crude product.
-
Purify by preparative HPLC.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the solid-phase synthesis of tetrahydroquinolines. Yields are highly substrate-dependent.
| Parameter | Solid-Phase Povarov Reaction | Solid-Phase Reductive Amination |
| Resin | Wang, Rink Amide | Merrifield, PAM |
| Immobilized Component | Aniline or Aldehyde | o-Nitroaryl Ketone/Aldehyde |
| Key Reagents | Aldehyde, Alkene, Lewis Acid (e.g., Sc(OTf)₃) | Nitro reducing agent (e.g., SnCl₂), Imine reducing agent (e.g., NaBH(OAc)₃) |
| Solvent | DCE, THF | EtOH/EtOAc, DCE |
| Temperature | 25-60 °C | 25-60 °C |
| Boc Protection | (Boc)₂O, DIEA in DCM | (Boc)₂O, 2,6-Lutidine in DCM |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Anhydrous HF/anisole |
| Typical Purity (crude) | 60-90% | 55-85% |
| References | [17],[2],[10] | [12] |
Conclusion and Future Perspectives
The solid-phase synthesis of N-Boc-protected tetrahydroquinolines using methods like the Povarov reaction and reductive amination provides a robust and efficient platform for generating diverse molecular libraries for drug discovery. The Boc protecting group is essential for managing the reactivity of the aniline nitrogen and ensuring compatibility with a wide range of synthetic transformations. By carefully selecting the resin, linker, and reaction conditions, researchers can tailor these protocols to synthesize a vast array of complex, natural product-like molecules. Future advancements in this field may include the development of novel linkers for milder cleavage conditions and the adaptation of more diverse cyclization strategies to the solid-phase format, further expanding the accessible chemical space of the valuable tetrahydroquinoline scaffold.
References
-
Arya, P., et al. (2004). Stereoselective Diversity-Oriented Solution and Solid-Phase Synthesis of Tetrahydroquinoline-Based Polycyclic Derivatives. Journal of Combinatorial Chemistry, 6(1), 76-85. [Link]
-
Das, B., et al. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. Bioorganic & Medicinal Chemistry Letters, 21(2), 795-798. [Link]
-
Das, B., et al. (2011). Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent. ResearchGate. [Link]
-
Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10283-10333. [Link]
-
Arya, P., et al. (2004). A solid-phase, library synthesis of natural-product-like derivatives from an enantiomerically pure tetrahydroquinoline scaffold. Journal of Combinatorial Chemistry, 6(1), 70-75. [Link]
-
Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Rojas-Le-Fort, M., et al. (2021). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 26(21), 6439. [Link]
-
Aapptec. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]
-
A Povarov-Type Reaction to Access Tetrahydroquinolines from N-Benzylhydroxylamines and Alkenes in HFIP. ResearchGate. (2024). [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. ResearchGate. (n.d.). [Link]
- Fields, G.B., & Noble, R.L. (1990). Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. International Journal of Peptide and Protein Research, 35, 161-214. (Referenced in WO2015028599A1)
-
Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron, 61(24), 5725-5734. [Link]
-
Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment. ResearchGate. (2023). [Link]
-
Sajiki, H., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Organic letters, 11(20), 4572–4575. [Link]
-
Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS combinatorial science, 17(3), 152–155. [Link]
- Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1047, 23-41.
-
Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. (2022). UDSpace - University of Delaware. [Link]
-
Advances in the Chemistry of Tetrahydroquinolines. ResearchGate. (n.d.). [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ResearchGate. (2015). [Link]
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. (2021). [Link]
-
Hanna, M. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12586-12613. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc Protection of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support guide for the N-Boc protection of 2-aminomethyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Chemistry of Boc Protection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amines.[1][2] The reaction involves the treatment of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, to form a stable carbamate.[3] This transformation is favored for its generally mild conditions, high yields, and the stability of the Boc group to a wide range of reagents, yet its facile removal under acidic conditions.[1][4]
The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O.[3][5] This forms a tetrahedral intermediate which then collapses, releasing tert-butanol and carbon dioxide, providing a strong thermodynamic driving force for the reaction.[3][6]
Caption: Troubleshooting workflow for Boc protection.
Issue 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material.
| Possible Cause | Proposed Solution & Rationale |
| Insufficient Reaction Time or Temperature | The reaction may be sluggish at room temperature. Consider increasing the temperature to 40-55°C or extending the reaction time. [7]Monitor progress by TLC until the starting amine spot disappears. |
| Weakly Nucleophilic Amine | While the primary amine is generally reactive, its nucleophilicity could be influenced by the bulky tetrahydroquinoline scaffold. Add a catalytic amount (0.1 eq.) of DMAP to accelerate the reaction. [7][8] |
| Inappropriate Solvent | The starting material may not be fully soluble in the chosen solvent. Try alternative solvents like THF, acetonitrile, or a dioxane/water mixture to ensure a homogeneous reaction. [4] |
Issue 2: Formation of Side Products
Symptom: TLC or LC-MS shows multiple product spots, indicating impurities.
| Possible Cause | Proposed Solution & Rationale |
| Di-Boc Protection | Formation of a product where both the primary and secondary amines are protected can occur, especially with excess (Boc)₂O and a strong base. [7]To minimize this, use a controlled amount of (Boc)₂O (1.1-1.2 equivalents) and avoid excessively strong bases if possible. Monitor the reaction closely and stop it once the mono-protected product is predominantly formed. |
| Urea Formation | This side reaction can be an issue, particularly with sterically hindered amines or when using strong bases. [7][9]If urea formation is observed, consider using milder conditions, such as NaHCO₃ as the base, or even catalyst-free conditions if the amine is sufficiently nucleophilic. [7] |
Issue 3: Difficulties with Work-up and Purification
Symptom: Emulsion formation during aqueous work-up or difficulty in isolating a pure product.
| Possible Cause | Proposed Solution & Rationale |
| Water-Soluble Product | The Boc-protected product may have some water solubility. During aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like ethyl acetate or DCM. Washing the combined organic layers with brine can help break emulsions and remove excess water. [7] |
| Residual (Boc)₂O or Byproducts | Unreacted (Boc)₂O and its byproduct, tert-butanol, can complicate purification. A standard aqueous work-up should remove most of these. [3]If issues persist, flash column chromatography on silica gel is a reliable method for purification. |
Experimental Protocols
Protocol 1: Standard N-Boc Protection
This protocol is a robust starting point for the selective protection of the primary amine.
-
Dissolution: Dissolve 2-aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1-0.5 M).
-
Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in the same solvent to the stirring mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-6 hours). [7]5. Work-up:
-
Quench the reaction by adding water. [3] * Extract the product with DCM or ethyl acetate (3x). [7] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [3][7]6. Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Catalytic DMAP for Sluggish Reactions
Use this protocol if the reaction is slow or incomplete under standard conditions.
-
Dissolution: Dissolve 2-aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.) in acetonitrile or DCM. [7]2. Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1. Upon completion, concentrate the reaction mixture and purify the residue.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
-
Technical Support Center: Improving the Yield of Boc Protection Reactions - Benchchem.
-
Amine Protection / Deprotection - Fisher Scientific.
-
Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
-
BOC Protection and Deprotection - J&K Scientific LLC.
-
The Chemistry of the Boc Protecting Group - Benchchem.
-
Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.
-
tert-Butyloxycarbonyl protecting group - Wikipedia.
-
Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. | Homework.Study.com.
-
Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com.
-
Optimization of PIL catalyzed Boc protection reaction of amine functionality - ResearchGate.
-
Di-tert-butyl dicarbonate - Wikipedia.
-
Synthesis of 1,2,3,4-tetrahydroquinoline-2-phosphonic acid 4 from quinoline.
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal.
-
Application Note – N-Boc protection - Sigma-Aldrich.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
-
Boc Protecting Group for Amines - Chemistry Steps.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
Dual protection of amino functions involving Boc - RSC Publishing.
-
The synergistic effect of di-tert-butyl dicarbonate - ChemicalBook.
-
Removal of Boc protecting group as workup? : r/chemistry - Reddit.
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
-
Amine Protection and Deprotection - Master Organic Chemistry.
-
Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics | Chemical Reviews - ACS Publications.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction.
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.
-
10 - The Royal Society of Chemistry.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
-
I have a boc group i need to remove without touching the TBS in my molecule. I stir under vacuum at 100 C and it's the most clean crude product I've ever seen. Anyone ever done this? I found the procedure in a past grad students notebook : r/chemistry - Reddit.
-
CAS 1159826-22-8 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline hydrochloride.
-
Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions - ResearchGate.
-
This compound, CAS 811842-15-6 | SCBT.
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- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Technical Support Center: Synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is a valuable process for generating a key building block in medicinal chemistry. The primary route involves the formation of a 2-cyano-1,2,3,4-tetrahydroquinoline precursor, followed by reduction of the nitrile and protection of the ring nitrogen. The order of these latter two steps—protection and reduction—presents a critical choice that significantly impacts the side-reaction profile and purification strategy. This guide will address both synthetic pathways.
Visualizing the Synthetic Pathways
Caption: Figure 1. Alternative synthetic routes to the target compound.
Part 1: Synthesis of the 2-Cyano-1,2,3,4-tetrahydroquinoline Intermediate
The formation of the nitrile precursor is typically achieved through a variation of the Strecker synthesis. This reaction condenses tetrahydroquinoline with an aldehyde and a cyanide source.
Troubleshooting the Strecker Synthesis
Question 1: My Strecker reaction is sluggish, and I'm observing low conversion to the desired 2-cyano-1,2,3,4-tetrahydroquinoline. What are the likely causes and solutions?
Answer: Low conversion in a Strecker synthesis can often be attributed to several factors:
-
Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this intermediate can be slow.
-
Troubleshooting:
-
pH Control: The reaction is often acid-catalyzed. Ensure the pH is weakly acidic to promote imine formation without excessively protonating the amine reactant, which would render it non-nucleophilic.[1][2]
-
Water Removal: The condensation to form the imine releases water. The presence of excess water can shift the equilibrium back towards the starting materials. Consider using a dehydrating agent like magnesium sulfate if the reaction conditions permit.[2]
-
-
-
Cyanide Source Reactivity: The nucleophilicity of your cyanide source is critical.
-
Troubleshooting:
-
Choice of Cyanide: While HCN is highly reactive, it is also highly toxic. Safer alternatives like KCN or NaCN are commonly used, often with an acid to generate HCN in situ.[3] Trimethylsilyl cyanide (TMSCN) can also be a more reactive and soluble cyanide source in organic solvents.
-
-
Question 2: I am observing significant amounts of byproducts in my Strecker reaction. What are they, and how can I minimize them?
Answer: The primary side reaction is the formation of a cyanohydrin from the reaction of the aldehyde with the cyanide source. This occurs when the cyanide addition to the carbonyl is faster than imine formation.
-
Troubleshooting:
-
Order of Addition: Adding the cyanide source after the aldehyde and amine have had time to form the imine can minimize cyanohydrin formation.
-
Reaction Conditions: Running the reaction at a slightly elevated temperature may favor the formation of the more thermodynamically stable imine over the cyanohydrin.
-
Part 2: Nitrile Reduction to the Primary Amine
The reduction of the 2-cyano group to a 2-aminomethyl group is a critical step. The most significant challenge here is preventing the formation of secondary and tertiary amine byproducts.
Troubleshooting Nitrile Reduction
Caption: Figure 2. Pathway to secondary and tertiary amine byproducts.
Question 3: My catalytic hydrogenation of the nitrile is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer: The formation of secondary and tertiary amines is a well-documented side reaction in catalytic nitrile hydrogenation.[4][5][6] It occurs when the initially formed primary amine attacks the imine intermediate, leading to dimers and trimers.
-
Troubleshooting:
-
Addition of Ammonia: The most common and effective method to suppress this side reaction is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol or as ammonium hydroxide).[4] The excess ammonia shifts the equilibrium away from the formation of the gem-diamine intermediate that leads to the secondary amine.
-
Acidic Additives: In some cases, the presence of a weak acid can protonate the primary amine product, reducing its nucleophilicity and preventing it from reacting with the imine intermediate.
-
Catalyst Choice: While Pd/C and Raney Nickel are common, catalysts like cobalt boride have shown higher selectivity for primary amines.[6]
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are often used.
-
| Parameter | Condition to Favor Primary Amine | Rationale |
| Additive | Ammonia or Ammonium Hydroxide | Competitively inhibits the primary amine product from reacting with the imine intermediate. |
| Catalyst | Raney Nickel, Cobalt Boride | These catalysts can exhibit higher selectivity for primary amine formation. |
| Solvent | Methanol, Ethanol | Common solvents for this transformation. |
Question 4: I am using LiAlH₄ for the reduction and am having difficulty with the workup. What are the best practices?
Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines.[6][7][8] The main challenge with LiAlH₄ is the quenching and workup procedure to remove the aluminum salts.
-
Troubleshooting Workup:
-
Fieser Workup: A common and effective method is the Fieser workup. For a reaction with 'x' grams of LiAlH₄, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off.
-
-
Acidic Workup: An alternative is to quench the reaction with an aqueous acid solution. This will form the ammonium salt of your product, which will be water-soluble. The aqueous layer can then be basified and the free amine extracted with an organic solvent. Be cautious with the initial quench as it is highly exothermic.
-
Part 3: Boc Protection
The final step is the protection of the tetrahydroquinoline nitrogen with a tert-butoxycarbonyl (Boc) group. The timing of this step is critical.
Troubleshooting Boc Protection
Question 5: I am attempting to selectively Boc-protect the tetrahydroquinoline nitrogen after the nitrile reduction (Path B), but I am getting protection on the primary aminomethyl group as well. How can I achieve selectivity?
Answer: The secondary amine of the tetrahydroquinoline ring is generally more sterically hindered but also more nucleophilic than the primary aminomethyl group. However, achieving high selectivity can be challenging.
-
Troubleshooting for Selectivity:
-
Control Stoichiometry: Use of exactly one equivalent of Boc anhydride ((Boc)₂O) at low temperature can favor mono-protection at the more nucleophilic secondary amine.
-
pH Control: Maintaining a slightly acidic pH can protonate the more basic primary amine, rendering it less nucleophilic and favoring reaction at the secondary amine.
-
Alternative Protecting Group Strategy: It may be more reliable to follow Path A : Boc-protect the tetrahydroquinoline first, then introduce and reduce the cyano group. This avoids the chemoselectivity issue entirely.
-
Question 6: My Boc protection reaction (Path A) is not going to completion, or I am seeing some side products. What could be the issue?
Answer: While Boc protection is generally a robust reaction, several issues can arise.
-
Troubleshooting:
-
Incomplete Reaction:
-
Base: Ensure an adequate amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid byproduct.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used. Ensure your starting material is fully dissolved.
-
-
Side Products:
-
Di-Boc Formation: If the reaction is run for too long or with a large excess of (Boc)₂O, you may see some formation of the N,N-di-Boc derivative, although this is less common for secondary amines.
-
Urea Formation: If there are any issues with the quality of the (Boc)₂O, it can lead to the formation of isocyanate intermediates, which can react with the amine to form ureas. Using fresh, high-quality (Boc)₂O is recommended.[8]
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Cyano-1-N-Boc-1,2,3,4-tetrahydroquinoline (Path A)
-
To a solution of 2-cyano-1-N-Boc-1,2,3,4-tetrahydroquinoline (1.0 eq) in methanol saturated with ammonia, add 10 mol% of Raney Nickel (or Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Selective Boc Protection of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline (Path B)
-
Dissolve 2-aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM to the cooled solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-protected product from any di-protected byproduct and unreacted starting material.
References
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). The Chemistry Notes. Retrieved January 7, 2026, from [Link]
- Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 839-843.
- Feller, M., & Milstein, D. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Catalysis Science & Technology, 8(23), 5968-5979.
-
The reduction of a nitrile by LiAlH4 produces. (n.d.). Allen Digital. Retrieved January 7, 2026, from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 7, 2026, from [Link]
-
Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2010). Letters in Organic Chemistry, 7(4), 324-328.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2019). Chemistry – A European Journal, 25(43), 10034-10050.
-
What makes amine protecting groups(Cbz, Boc) chemoselective for amines? (2021, June 13). Reddit. Retrieved January 7, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]
-
Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
- Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. (2015). Molecules, 20(7), 12849-12863.
- One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. (2020). Molecules, 25(12), 2779.
- Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (2001). Chemical Reviews, 101(7), 2041-2076.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules, 18(10), 12457-12489.
-
What should we know about the Strecker and Gabriel synthesis of amino acids? (2018, June 24). Reddit. Retrieved January 7, 2026, from [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Strecker Synthesis. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]
-
Solved Step 3: Identify the reactions in the Strecker. (2021, June 2). Chegg.com. Retrieved January 7, 2026, from [Link]
- synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). International Journal of Chemical Research, 5(2), 1-4.
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- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry, often utilized in the development of novel therapeutics. The core challenge in its synthesis lies not in the complexity of the individual steps, but in achieving high selectivity and yield, particularly during the crucial N-Boc protection step where two different nitrogen atoms compete. This guide provides a robust synthetic strategy and a comprehensive troubleshooting framework to navigate these challenges effectively.
Recommended Synthetic Pathway
A reliable and scalable approach to the target molecule begins with the reduction of a suitable quinoline precursor, followed by a selective Boc protection of the tetrahydroquinoline ring nitrogen. The overall workflow is outlined below.
Caption: Recommended workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Reduction of the Quinoline Ring
Question 1: My catalytic hydrogenation of quinoline-2-carbonitrile is slow, incomplete, or results in a complex mixture of products. What's going wrong?
Answer: This is a frequent issue stemming from catalyst activity, reaction conditions, or substrate purity. Let's break down the potential causes and solutions.
-
Underlying Cause: Catalytic hydrogenation of quinoline derivatives can be complex. The catalyst (e.g., Palladium on Carbon, PtO₂) must reduce the pyridine ring without over-reducing or being poisoned. The nitrile group is also susceptible to reduction, which can lead to a mixture of products if conditions are not optimized.
-
Troubleshooting Steps:
-
Catalyst Choice & Quality:
-
Palladium on Carbon (Pd/C): Typically effective, but activity can vary by batch and supplier. Use a 5-10 mol% loading. If the reaction is sluggish, consider using a freshly opened bottle or a different batch.
-
Platinum Dioxide (PtO₂, Adams' catalyst): Often more active for heterocyclic reductions. It can be performed in acidic media (like acetic acid), which protonates the nitrogen, facilitating reduction.
-
Catalyst Poisoning: Sulfur-containing impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents and solvents.
-
-
Solvent and pH:
-
The choice of solvent is critical. Ethanol, methanol, or acetic acid are commonly used.
-
For substrates resistant to reduction, performing the hydrogenation in acetic acid or with an additive like HCl can significantly increase the rate by protonating the quinoline nitrogen.[1]
-
-
Hydrogen Pressure and Temperature:
-
While atmospheric pressure can work, moderate pressure (50-100 psi) often improves reaction rates and drives the reaction to completion.
-
Gentle heating (40-50 °C) can also accelerate the reaction, but be cautious of potential side reactions at higher temperatures.[2]
-
-
Alternative: Non-Catalytic Reduction:
-
If hydrogenation is problematic, consider chemical reduction. For example, sodium borohydride in the presence of a Lewis acid or certain borane complexes can be effective for reducing the quinoline system.[3]
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | 5-10% Pd/C or PtO₂ | Standard, effective catalysts for aromatic ring reduction. |
| Solvent | Ethanol, Methanol, Acetic Acid | Protic solvents are generally effective. Acetic acid activates the ring. |
| H₂ Pressure | 50-100 psi | Increases hydrogen concentration, accelerating the reaction rate. |
| Temperature | 25-50 °C | Balances reaction rate against potential side reactions. |
Category 2: Selective N-Boc Protection
Question 2: My Boc protection step gives a very low yield of the desired product. The main products are either the di-Boc protected compound or unreacted starting material. How can I improve selectivity?
Answer: This is the most critical step of the synthesis. Achieving selective protection of the secondary amine of the tetrahydroquinoline ring in the presence of the primary aminomethyl group is challenging but achievable by exploiting the differences in nucleophilicity and steric hindrance between the two nitrogen atoms.
-
Underlying Cause: The primary amine is generally more nucleophilic and less sterically hindered than the secondary ring amine, making it more reactive towards Boc anhydride (Boc₂O). To achieve selectivity for the secondary amine, reaction conditions must be carefully controlled to favor the thermodynamically more stable product or to kinetically disfavor reaction at the primary amine.
Caption: The nucleophilic attack of the amine on Boc anhydride.
-
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: This is your primary tool for selectivity. Do not use a large excess of Boc₂O. Start with a precise stoichiometry.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of the diamine at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the less reactive site.
-
Temperature Control: Perform the reaction at 0 °C or even -10 °C. Lower temperatures increase the kinetic barrier for the reaction at the more nucleophilic primary amine, allowing the subtle electronic and steric factors favoring secondary amine protection to dominate.
-
Choice of Base and Solvent: The base and solvent system can influence selectivity.
-
| Parameter | Condition for Selectivity | Rationale |
| Boc₂O Equiv. | 1.0 - 1.1 eq | Minimizes di-protection. Crucial for selectivity. |
| Temperature | 0 °C to -10 °C | Slows down the reaction rate, amplifying kinetic differences between the two amines. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of Boc₂O, preventing rapid, unselective reactions. |
| Base | Triethylamine (TEA) | A non-nucleophilic organic base that scavenges the acid byproduct without interfering. |
| Solvent | Dichloromethane (DCM) | A standard aprotic solvent that provides good solubility for reactants. |
Category 3: Purification
Question 3: I am struggling to purify the final product. Column chromatography gives poor separation between my desired product and the di-Boc byproduct.
Answer: Purification can indeed be challenging due to the similar polarities of the desired mono-Boc product and the di-Boc byproduct. A combination of techniques is often most effective.
-
Underlying Cause: The di-Boc product is significantly less polar than the desired product (which has a free primary amine), but their Rf values on silica gel can still be close, making baseline separation difficult.
-
Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System: Use a gradient elution. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can deactivate the silica gel, preventing tailing of the amine products and improving resolution.
-
Column Size: Use a longer column with a smaller diameter (high aspect ratio) to increase the number of theoretical plates and improve separation.
-
-
Acid-Base Extraction: This is a highly effective chemical method to remove the non-basic di-Boc byproduct.
-
Protocol: a. Dissolve the crude mixture in an organic solvent like Ethyl Acetate or DCM. b. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired mono-Boc product (with its basic primary amine) will move into the aqueous layer as its hydrochloride salt. The non-basic di-Boc byproduct will remain in the organic layer. c. Separate the layers. d. Basify the aqueous layer with a base like 1M NaOH or NaHCO₃ until pH > 10. e. Extract the now free-based product back into an organic solvent (Ethyl Acetate or DCM). f. Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. Alternatively, precipitating the product as a specific salt (e.g., hydrochloride or tartrate) can sometimes selectively isolate it from impurities.
-
Detailed Experimental Protocol
This protocol represents an optimized procedure based on the principles discussed above.
Step 2: Selective N-Boc Protection of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material using the acid-base extraction method described in the troubleshooting section, followed by column chromatography if necessary.
References
- Google Patents. (1995). Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. US5459272A.
-
OrgPrepDaily. (2012). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chempros. Retrieved from [Link]
-
Smith, C., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
El-Faham, A., et al. (2016). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthetic chemistry endeavors. This guide is specifically designed to address the nuances of removing the tert-butyloxycarbonyl (Boc) protecting group from 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a common step in the synthesis of various biologically active molecules. Incomplete deprotection of this particular substrate is a frequently encountered issue, often stemming from the steric hindrance and electronic properties of the tetrahydroquinoline scaffold.
This document will walk you through potential causes of incomplete reactions, provide robust troubleshooting strategies, and answer frequently asked questions to ensure your success.
Troubleshooting Guide: Incomplete Deprotection
This section is structured to address specific experimental issues you may be facing. Each question is followed by a detailed analysis of the underlying causes and actionable solutions.
Q1: My Boc deprotection of this compound is stalled or incomplete. What are the primary causes?
Incomplete deprotection of this substrate is a common hurdle. The N-Boc group on the tetrahydroquinoline nitrogen is sterically more hindered than a simple aliphatic amine, which can slow the reaction rate significantly. Several factors could be at play:
-
Insufficient Acid Strength or Concentration : The rate of Boc cleavage is highly dependent on the acid concentration.[1] For a sterically hindered substrate like this, standard conditions (e.g., 20-25% TFA in DCM) may be insufficient to drive the reaction to completion in a reasonable timeframe.[2][3]
-
Steric Hindrance : The tetrahydroquinoline ring system, particularly with the aminomethyl substituent at the 2-position, creates a sterically congested environment around the N-Boc group. This bulk can impede the approach of the acid catalyst to the carbamate's carbonyl oxygen, which is the first step in the deprotection mechanism.[4][5]
-
Reaction Time and Temperature : Due to steric hindrance, this specific deprotection may require more forcing conditions than simpler substrates. Insufficient reaction time is a frequent cause of incomplete conversion.[4][6] While most Boc deprotections are run at room temperature, a slight increase in temperature might be necessary, though it should be done cautiously to avoid side reactions.
-
Poor Reagent Quality : Trifluoroacetic acid (TFA) is hygroscopic.[4] Absorbed water can reduce its effective acidity, leading to a sluggish or incomplete reaction. Always use fresh, high-quality reagents.
-
Sub-optimal Solvent : Dichloromethane (DCM) is the most common solvent, but if your starting material has poor solubility, the reaction will be slow.[4] Ensuring the substrate is fully dissolved is critical for a homogeneous reaction.
Q2: I'm observing unexpected side products in my LC-MS or NMR analysis after the deprotection reaction. What are they?
The formation of side products is often linked to the reactive tert-butyl cation generated during the deprotection process.[7][8]
-
Tert-butylation : The highly stable tert-butyl cation is an electrophile and can react with nucleophilic sites on your molecule. The aromatic ring of the tetrahydroquinoline or the newly liberated primary amine are potential sites for this unwanted alkylation.
-
Polymerization : The tert-butyl cation can also polymerize to form isobutylene oligomers, which may complicate purification.[8]
Solution: The Use of Scavengers
To prevent these side reactions, it is highly recommended to use a scavenger. Scavengers are reagents added to the reaction mixture to trap the tert-butyl cation.
| Scavenger | Typical Concentration | Notes |
| Triethylsilane (TES) | 5-10% (v/v) | Reduces the tert-butyl cation to isobutane. |
| Thioanisole | 5-10% (v/v) | Traps the cation via electrophilic aromatic substitution. |
| Water | ~5% (v/v) | Can act as a scavenger but may reduce the effective acidity of TFA. |
Q3: How can I systematically optimize my protocol for a clean and complete deprotection?
A systematic approach is key to overcoming incomplete deprotection. Below is a workflow and a set of experimental protocols to guide your optimization.
Troubleshooting Workflow
Caption: A workflow for troubleshooting incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
This is the fastest way to assess reaction progress.[4][9]
-
Prepare the TLC Plate : On a silica gel plate, draw a baseline in pencil.
-
Spotting : Apply three spots to the baseline using a capillary tube:
-
SM : A solution of your starting material (this compound).
-
CO : A co-spot containing both the starting material and the reaction mixture.
-
RM : The reaction mixture.
-
-
Elution : Develop the plate in a chamber with a suitable mobile phase (e.g., 10% Methanol in DCM with 0.5% triethylamine to ensure the amine product is not streaking).
-
Visualization : After the solvent front nears the top, remove the plate and let it dry. Visualize the spots under a UV lamp. Then, stain the plate with a ninhydrin solution and gently heat. The deprotected product, containing a primary amine, will appear as a distinct colored spot (usually purple or yellow), which will have a lower Rf value (be more polar) than the starting material. The reaction is complete when the starting material spot has completely disappeared from the RM lane.
Protocol 2: Standard Deprotection with TFA/DCM
This is the most common starting point for Boc deprotection.[10]
-
Dissolve the this compound (1 equivalent) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath, especially if the substrate is sensitive.[9]
-
Add Trifluoroacetic Acid (TFA) to the desired concentration (start with 25-50% v/v). If side products are a concern, add a scavenger like triethylsilane (5% v/v) at this stage.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction every 1-2 hours using TLC or LC-MS until the starting material is fully consumed.[6][9] Reaction times can range from 1 to 18 hours depending on the conditions.[11]
-
Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
To remove residual TFA, perform an azeotropic distillation by adding toluene or DCM and concentrating again. Repeat this step 2-3 times.[9][12]
-
The product is typically isolated as a TFA salt. For isolation of the free amine, proceed to a basic work-up.
Protocol 3: Deprotection with HCl in 1,4-Dioxane
This is a common and effective alternative to TFA.[3][6]
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or suspend it directly in the acidic solution.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.[4][6] If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
The removal of the Boc group under acidic conditions is a well-established E1 elimination reaction that proceeds in three main steps.[7][8][13]
-
Protonation : The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[7][9][12] This makes the carbonyl carbon more electrophilic.
-
Fragmentation : The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[7][9]
-
Decarboxylation & Protonation : The carbamic acid readily decarboxylates to release carbon dioxide gas and the free amine.[7][12] In the acidic medium, the newly liberated amine is immediately protonated to form an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[8]
Caption: The mechanism of acid-catalyzed Boc deprotection.
Q2: My final product needs to be the free amine, not the salt. How do I perform the work-up?
If the subsequent reaction step is incompatible with an ammonium salt, you will need to neutralize it.
-
After removing the bulk of the acid via rotary evaporation, dissolve the crude residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the CO₂ evolution ceases.[9]
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the deprotected free amine.[6][9]
Caution : Be aware that some molecules, particularly those with other sensitive functional groups like esters, may be unstable to basic work-up conditions.[14]
Q3: Are there milder, non-acidic alternatives for Boc deprotection?
While strong acid is the standard and most reliable method for this type of substrate, several alternative methods exist for highly acid-sensitive molecules. These are generally not required for tetrahydroquinolines but are good to be aware of.
-
Thermal Deprotection : Heating the Boc-protected amine, sometimes in a high-boiling solvent or neat, can cause thermal cleavage of the group.[2][15]
-
Lewis Acids : Reagents like zinc bromide (ZnBr₂) can be used for selective deprotection under milder conditions than strong Brønsted acids.[10][16]
-
Oxalyl Chloride in Methanol : A recently reported mild method for deprotecting a diverse set of N-Boc compounds at room temperature.[17][18]
These methods often require more specific optimization and may not be as broadly applicable as the standard TFA or HCl protocols.[16][19]
References
- Benchchem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- YouTube. Boc Deprotection Mechanism | Organic Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Benchchem. Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid.
- Scribd. TFA Deprotection.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Reddit.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- Awuah Lab. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- SciSpace.
- J&K Scientific LLC. BOC Protection and Deprotection.
- ResearchGate.
- ResearchGate. Any suggestion on Boc deprotection without using acid?
- ResearchG
- UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. awuahlab.com [awuahlab.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Strategies for Preventing Side Product Formation during Boc Protection of Hindered Amines
Welcome to our dedicated technical support center for chemists and researchers in the field of organic synthesis and drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges associated with the tert-butyloxycarbonyl (Boc) protection of sterically hindered amines. Our focus is to equip you with the knowledge to mitigate side product formation and optimize your reaction outcomes.
Introduction: The Challenge of Steric Hindrance in Boc Protection
The protection of amines is a fundamental operation in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a favored choice due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] The standard reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.[3][4]
However, when the amine is sterically hindered—flanked by bulky substituents—its nucleophilicity is diminished, making the reaction with (Boc)₂O sluggish.[5][6] This often necessitates more forcing conditions or the use of catalysts, which can unfortunately lead to a variety of unwanted side products.[7][8] Understanding the root causes of these side reactions is paramount to developing effective preventative strategies.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section directly addresses the common issues encountered when attempting to Boc-protect a hindered amine.
Issue 1: Formation of N,N-di-Boc Adducts
Symptom: You observe a significant amount of a less polar, higher molecular weight byproduct, identified as the di-Boc protected amine.
Causality: Primary amines, even hindered ones, can undergo double Boc protection, especially under forcing conditions or with prolonged reaction times.[9][10][11] The initially formed mono-Boc amine can be deprotonated by a strong base, and the resulting carbamate anion can then react with another equivalent of (Boc)₂O. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can also promote the formation of di-Boc and other side products.[9][12]
Mitigation Strategies:
| Strategy | Rationale |
| Stoichiometry Control | Carefully control the stoichiometry of (Boc)₂O to 1.0-1.1 equivalents relative to the amine. |
| Avoid Strong Bases | Use a milder base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) instead of stronger, non-nucleophilic bases.[13] |
| Limit DMAP | If DMAP is necessary, use it in truly catalytic amounts (1-5 mol%). Be aware that DMAP accelerates the reaction but also increases the likelihood of side reactions.[7][8] |
| Alternative Reagents | Consider using alternative Boc-donating reagents that are less prone to over-reaction, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). |
Issue 2: Isocyanate and Urea Formation
Symptom: You detect byproducts corresponding to an isocyanate or a symmetrically substituted urea derivative of your starting amine.
Causality: The combination of (Boc)₂O and a catalytic amount of DMAP can lead to the formation of a highly reactive N-Boc-DMAP intermediate.[7][8] In the case of primary amines, this intermediate can decompose, particularly at elevated temperatures, to form an isocyanate.[9][14] This isocyanate can then be trapped by another molecule of the starting amine to form a urea.
Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Running the reaction at 0 °C or even lower temperatures can suppress the formation of isocyanates.[14] |
| Slow Addition of Reagents | Slow, controlled addition of (Boc)₂O or DMAP can help to maintain a low concentration of the reactive intermediates, minimizing side reactions. |
| Catalyst-Free Conditions | For some hindered amines, catalyst-free conditions in specific solvents may be sufficient and will avoid these DMAP-mediated side reactions. |
Issue 3: Low or No Conversion
Symptom: The reaction stalls, with a significant amount of the starting amine remaining even after extended reaction times.
Causality: The primary cause is the low nucleophilicity and steric hindrance of the amine, which impedes its attack on the (Boc)₂O.[5][6] Inappropriate solvent choice can also lead to poor solubility of the starting materials, further hindering the reaction.[5]
Mitigation Strategies:
| Strategy | Rationale |
| Solvent Optimization | Alcoholic solvents like methanol can significantly accelerate the Boc protection of less nucleophilic aromatic amines, even without a base.[15] Polar aprotic solvents such as acetonitrile, THF, or DMF can also be effective.[16] |
| Increase Reaction Temperature | Gentle heating can provide the necessary activation energy to overcome the steric barrier.[6] However, this must be balanced against the potential for side product formation at higher temperatures. |
| Use of Lewis Acid Catalysts | Catalytic amounts of Lewis acids such as ZnBr₂ or Sc(OTf)₃ have been shown to facilitate the Boc protection of hindered amines by activating the (Boc)₂O. |
Visualizing the Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Boc Protected Compounds [bzchemicals.com]
- 13. jk-sci.com [jk-sci.com]
- 14. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Chiral Separation of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
Introduction
Welcome to the technical support resource for the chiral separation of 2-aminomethyl-1,2,3,4-tetrahydroquinoline isomers. This molecule, containing a primary amine and a tetrahydroquinoline core, presents unique challenges in enantioselective chromatography due to its basicity and potential for strong interactions with stationary phase silanols. The distinct pharmacological and toxicological profiles of each enantiomer make their accurate separation and quantification critical in pharmaceutical development.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and efficient separation methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I am seeing poor or no resolution between the enantiomers. What are the critical factors I should investigate?
Answer:
Achieving baseline resolution for a basic compound like 2-aminomethyl-1,2,3,4-tetrahydroquinoline requires a systematic approach. The issue likely stems from one or more of the following factors: the chiral stationary phase (CSP), the mobile phase composition, or the analytical conditions.
1. Chiral Stationary Phase (CSP) Selection: The fundamental interaction driving separation occurs at the CSP.[1][2] Not all CSPs are suitable for primary amines.
-
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs. Columns with amylose or cellulose backbones derivatized with carbamates or benzoates (e.g., CHIRALPAK® or LUX® series) are excellent starting points.[2][3] They offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For your analyte, columns like CHIRALPAK AD, IA, or Cellulose-1 are strong candidates.[4]
-
Crown Ether-Based CSPs: CSPs like Crownpak® CR-I(+) are specifically designed for the resolution of compounds with primary amine groups.[5] They work via a complexation mechanism. This should be a primary consideration if polysaccharide phases fail.[5]
-
Macrocyclic Glycopeptide CSPs: Teicoplanin or vancomycin-based columns can also be effective, particularly in polar organic or reversed-phase modes.
2. Mobile Phase Optimization (The Key to Success): For a basic analyte, the mobile phase composition is paramount.
-
Normal Phase (NP) Mode: This is often the most successful mode for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol (IPA) or ethanol).
-
The Critical Role of the Basic Additive: The primary amine on your molecule will strongly interact with residual acidic silanols on the silica surface of the CSP, leading to severe peak tailing and poor resolution.[6][7] To counteract this, a small amount of a basic additive is essential.
-
Alcohol Modifier: The type and concentration of the alcohol modifier significantly impact selectivity. Screen different alcohols (IPA, ethanol) and vary the concentration (e.g., from 5% to 40%).
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for separating primary amines.[1][5] It uses supercritical CO₂ as the main mobile phase with a polar co-solvent (modifier) like methanol. SFC often provides faster analysis times and superior peak shapes for basic compounds.[1][9] Basic or acidic additives are also used in SFC to improve results.[10]
3. Temperature and Flow Rate: Chiral separations can be highly sensitive to temperature.[7][11]
-
Action: Screen temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase enantioselectivity but may broaden peaks.
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the interaction time with the CSP and improve resolution, though it will lengthen the run time.[7]
Question 2: My peaks are tailing badly, even with some separation. How can I improve the peak shape?
Answer:
Peak tailing for basic analytes is a classic problem caused primarily by secondary interactions with the column packing.
-
Cause 1: Silanol Interactions: As mentioned above, the primary amine group interacts strongly with acidic silanol groups on the silica support of the CSP. This is the most common cause of tailing for amines.[6][10]
-
Solution: The most effective solution is the addition of a basic modifier to the mobile phase, such as 0.1% DEA or TEA.[3][8] These additives compete with your analyte for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.[6] In some cases, additives like ethylenediamine or 2-aminoethanol can be even more effective.[8]
-
-
Cause 2: Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and tailing.[7][12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.
-
-
Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.[7]
-
Solution: Reduce the injection volume or dilute your sample and reinject.[7]
-
-
Cause 4: Column Contamination/Degradation: Over time, strongly retained impurities can accumulate at the head of the column, causing poor peak shape.[12][13]
Question 3: My retention times and resolution are not reproducible between runs. What should I check?
Answer:
Poor reproducibility can invalidate your results. The most common causes are related to temperature, mobile phase preparation, and column equilibration.[7]
-
Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than standard achiral columns, especially when changing mobile phase composition.[7][11] Additives, in particular, can take time to fully adsorb to the stationary phase. A drifting baseline is a clear sign of an unequilibrated column.
-
Solution: Ensure the column is fully equilibrated with the new mobile phase before starting injections. We recommend flushing with at least 20-30 column volumes. A stable baseline is the best indicator of equilibration.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the percentage of alcohol modifier and additive, will lead to shifts in retention and selectivity.
-
Solution: Prepare mobile phases carefully and consistently. For solvent mixtures, always mix by volume and ensure the components are fully miscible. Prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Chiral separations are often enthalpically driven, making them very sensitive to temperature changes.[7] Even small variations in ambient lab temperature can cause retention times to shift if a column thermostat is not used.
-
Solution: Always use a thermostatically controlled column compartment. Ensure the set temperature is stable before beginning your analysis.
-
-
Column "Memory Effect": Additives can be strongly retained by the CSP and may not be completely removed during standard washing procedures.[6] If you switch between methods using different additives (e.g., from a basic to an acidic one), this "memory effect" can drastically alter your chromatography.
-
Solution: It is best practice to dedicate a specific column to a particular method or additive type (neutral, acidic, basic).
-
Frequently Asked Questions (FAQs)
What is the best starting strategy for developing a separation method for this compound?
A systematic screening approach is most efficient.[14]
-
Select Columns: Choose 3-4 CSPs with different selectivities. A good starting set would be two polysaccharide columns (e.g., one amylose-based, one cellulose-based) and one crown-ether column.[5][14]
-
Select Mobile Phases: For the polysaccharide columns, screen with two normal-phase systems (e.g., Hexane/IPA with 0.1% DEA and Hexane/Ethanol with 0.1% DEA).[15] For the crown-ether column, an acidic mobile phase is required (e.g., Methanol with 0.1% TFA).[5]
-
Run the Screen: Use a fast isocratic or gradient method for each column/mobile phase combination to identify the most promising conditions.
-
Optimize: Take the best condition(s) from the screen and optimize by systematically adjusting the alcohol percentage, temperature, and flow rate to achieve baseline resolution.
When should I choose Supercritical Fluid Chromatography (SFC) over HPLC?
SFC is an increasingly attractive option, especially for chiral separations of basic compounds.[1] Consider SFC when:
-
High Throughput is Needed: SFC analysis times are typically 3-5 times faster than HPLC.[9]
-
Peak Shape is a Problem: SFC often provides better peak symmetry for basic analytes.[1]
-
"Green" Chemistry is a Priority: SFC uses CO₂ as the primary mobile phase, significantly reducing organic solvent consumption and waste.[9]
-
Preparative Scale is the Goal: The low viscosity of the mobile phase is advantageous for preparative separations, and the CO₂ is easily removed during fraction collection.[9]
Can Capillary Electrophoresis (CE) be used for this separation?
Yes, Capillary Electrophoresis (CE) is a powerful complementary technique for chiral analysis.[4][16][17] It offers very high separation efficiency, rapid analysis times, and requires minimal sample and reagent.[17]
-
Mechanism: In CE, separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative (e.g., sulfated β-cyclodextrin), to the background electrolyte (running buffer).[4][16][18] The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different electrophoretic mobilities, leading to their separation.[19]
-
Advantages: CE is excellent for high-throughput screening and for situations where sample volume is limited.[4] It can sometimes achieve separations that are difficult by HPLC.[16]
Data & Protocols
Table 1: Comparison of Starting Conditions for HPLC vs. SFC
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | n-Hexane or n-Heptane | Supercritical Carbon Dioxide (CO₂) |
| Co-solvent / Modifier | Isopropanol (IPA) or Ethanol | Methanol (preferred for amines) |
| Typical Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.1% - 0.5% DEA or TEA (in Methanol) |
| Typical Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Key Advantage | Widely available instrumentation, well-understood. | Faster analysis, better peak shape for bases, less solvent waste.[1][9] |
| Key Disadvantage | Longer run times, potential for poor peak shape. | Requires specialized instrumentation. |
Protocol 1: Systematic HPLC Method Development Workflow
This protocol outlines a systematic approach to finding a suitable chiral separation method using HPLC.
1. Column and Mobile Phase Screening:
- Select 3-4 chiral columns (e.g., CHIRALPAK IA, CHIRALPAK AD, Crownpak CR-I(+)).
- For Polysaccharide Columns (IA, AD):
- Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA
- Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA
- For Crown Ether Column (CR-I(+)):
- Mobile Phase C: Methanol + 0.1% Trifluoroacetic Acid (TFA)
- Equilibrate each column with the respective mobile phase for at least 30 minutes at 1.0 mL/min.
- Inject the racemic standard and monitor for any signs of separation (peak splitting, shoulders).[7]
2. Optimization of the Most Promising Condition:
- Identify the column/mobile phase combination that shows the best initial separation.
- Adjust Alcohol Percentage: Vary the alcohol concentration in 5% increments (e.g., 10%, 15%, 20%, 25%). Observe the effect on retention time and resolution.
- Optimize Temperature: Test the separation at three different temperatures (e.g., 15°C, 25°C, 40°C) while keeping the mobile phase constant.
- Optimize Flow Rate: If resolution is still marginal, reduce the flow rate to 0.7 mL/min or 0.5 mL/min.
3. Validation:
- Once baseline resolution (Rs > 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to the optimized parameters.
Protocol 2: SFC Screening Method
This protocol provides a starting point for screening on an SFC system.
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.[1]
-
Column: A polysaccharide-based CSP (e.g., CHIRALPAK IA) is a good starting point.
-
Mobile Phase A: Carbon Dioxide (CO₂)
-
Mobile Phase B (Modifier): Methanol with 0.3% DEA
-
Flow Rate: 3.0 mL/min[1]
-
Back Pressure: 150 bar[1]
-
Temperature: 40°C[1]
-
Gradient: Run a fast screening gradient from 5% to 40% Mobile Phase B over 5-7 minutes.
-
Analysis: Identify the modifier percentage where the enantiomers elute. Develop an isocratic or shallow gradient method around this condition for full optimization.
Visualizations: Workflows and Logic Diagrams
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Method Development Logic Diagram
Caption: Systematic workflow for chiral method development.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Benchchem.
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available at: [Link]
-
PubMed. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. Available at: [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]
-
LCGC International. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. Available at: [Link]
-
Chromatography Forum. (2017). additives for chiral. Available at: [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available at: [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Available at: [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution?. Available at: [Link]
-
Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis. Available at: [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
PubMed. (2021). Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms. Available at: [Link]
-
SpringerLink. (n.d.). Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins. Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available at: [Link]
-
MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
PubMed. (2001). Separation of enantiomers by gas chromatography. Available at: [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
National Institutes of Health. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Available at: [Link]
-
ACS Catalysis. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. Available at: [Link]
-
Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Available at: [Link]
-
National Institutes of Health. (n.d.). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chiraltech.com [chiraltech.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Separation of tetrahydrozoline enantiomers in capillary electrophoresis with cyclodextrin-type chiral selectors and investigation of chiral recognition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Stability issues of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline in solution
Introduction
Welcome to the technical support guide for 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline. This molecule is a valuable chiral building block in medicinal chemistry and drug discovery, prized for its conformationally constrained scaffold.[1][2] However, its utility can be compromised by stability issues in solution, primarily related to the acid-labile N-Boc protecting group and the potential for oxidation of the tetrahydroquinoline core.
This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers anticipate and mitigate stability challenges, ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
The most common stability issue is the premature cleavage (deprotection) of the tert-butyloxycarbonyl (Boc) group. The Boc group is notoriously sensitive to acidic conditions.[3][4][5] This deprotection is a result of carbamate hydrolysis catalyzed by acid, which proceeds via the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes to release carbon dioxide and the free secondary amine of the tetrahydroquinoline ring.[5][6]
Q2: My LC-MS analysis shows a new peak with a mass corresponding to the loss of 100 amu. Is this related to instability?
Yes, a mass loss of 100.05 g/mol (the mass of the Boc group, C₅H₉O₂) is the classic signature of Boc deprotection. The new peak corresponds to 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. This indicates that your compound has been exposed to acidic conditions, either intentionally or unintentionally.
Q3: Besides Boc-group cleavage, are there other degradation pathways I should be aware of?
The tetrahydroquinoline ring system itself can be susceptible to oxidation. The benzylic amine nature of the ring nitrogen and the adjacent saturated carbon atoms can be prone to oxidation, especially upon prolonged exposure to atmospheric oxygen or in the presence of oxidizing agents. This can lead to the formation of various oxygenated species or even aromatization to the corresponding quinoline.[7][8] Such degradation is often accompanied by a visible color change in the solution, typically turning yellow or brown.
Q4: What are the ideal storage conditions for solutions of this compound?
For optimal stability, solutions should be stored under the conditions outlined in the table below. The key is to avoid acidic contaminants and minimize exposure to oxygen and light.
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, neutral solvents (e.g., Dichloromethane, THF, Acetonitrile). | Minimizes risk of acidic protons and solvent-mediated hydrolysis. |
| Temperature | -20°C or lower. | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen). | Prevents oxidation of the tetrahydroquinoline ring. |
| pH | Neutral to slightly basic (pH 7-8). | The Boc group is stable under basic conditions.[3][9] |
| Container | Amber glass vial with a tightly sealed cap. | Protects from light-induced degradation and solvent evaporation. |
Q5: Can I use protic solvents like methanol or ethanol?
While often used in reactions, long-term storage in protic solvents like methanol is less ideal. Alcohols can sometimes contain acidic impurities, and their protic nature can facilitate acid-catalyzed deprotection if any acid is present. If you must use an alcohol, ensure it is anhydrous and of high purity. For short-term use in a reaction, it is generally acceptable if the conditions are not acidic.
Troubleshooting Guide: Diagnosing and Solving Instability
This section addresses common problems encountered during experimental workflows.
Problem 1: Rapid Loss of Boc Group During Reaction or Work-up
-
Symptoms: TLC or LC-MS analysis shows significant formation of the deprotected product (2-Aminomethyl-1,2,3,4-tetrahydroquinoline).
-
Primary Cause: Exposure to acidic conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature Boc deprotection.
-
Detailed Explanation & Causality:
-
Acidic Reagents: The Boc group is designed to be removed by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][10] Even catalytic amounts of acid can initiate deprotection.
-
Solvent Impurities: Dichloromethane (DCM) can slowly generate trace HCl upon storage, especially when exposed to light. Always use fresh, high-purity solvents.
-
Silica Gel Chromatography: Standard silica gel is acidic and can cause significant deprotection on the column. Always neutralize the eluent with a small amount of a volatile base like triethylamine (Et₃N) or use pre-treated, neutral silica gel.
-
Problem 2: Solution Turns Yellow/Brown Over Time
-
Symptoms: Visible color change in the solution, often accompanied by the appearance of multiple small, unidentified peaks in the chromatogram.
-
Primary Cause: Oxidation of the tetrahydroquinoline core.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
-
Detailed Explanation & Causality:
-
Oxygen Exposure: The electron-rich aromatic ring and the secondary amine within the tetrahydroquinoline structure can react with atmospheric oxygen, leading to complex oxidative degradation pathways.[7]
-
Photodegradation: Aromatic systems can absorb UV light, leading to excited states that are more susceptible to degradation.[11]
-
Key Degradation Pathway Visualization
The most prevalent and predictable instability issue is acid-catalyzed deprotection. Understanding this mechanism is crucial for preventing unwanted side reactions.
Caption: Acid-catalyzed deprotection pathway of the N-Boc group.
Mechanism Explained: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen.[5] This weakens the tert-butyl-oxygen bond, leading to its cleavage to form a highly stable tert-butyl cation and a carbamic acid. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[6][12] The tert-butyl cation typically loses a proton to form isobutylene.[13]
Experimental Protocols
Protocol 1: Monitoring Solution Stability by LC-MS
This protocol provides a framework for evaluating the stability of the compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of the desired test solvent (e.g., Acetonitrile) to make a 1 mg/mL stock solution.
-
-
Sample Preparation:
-
Transfer 100 µL of the stock solution into an amber HPLC vial.
-
Dilute with 900 µL of the same solvent. Cap the vial tightly.
-
This is your t=0 sample.
-
-
Time-Course Analysis:
-
Store the stock solution under the desired test conditions (e.g., room temperature, on the benchtop).
-
At specified time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr), prepare a new HPLC vial sample from the stock solution as described in step 2.
-
-
LC-MS Analysis:
-
Analyze all samples (t=0 and subsequent time points) using a standard reverse-phase LC-MS method.
-
Monitor the peak area of the parent compound and look for the appearance of the deprotected species (M-100).
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
A decrease of >5% in the parent peak area indicates meaningful degradation.
-
Protocol 2: Forced Degradation Study
This study helps to proactively identify potential degradation products.
-
Sample Preparation: Prepare four separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acidic Condition: Add 10 µL of 1M HCl.
-
Basic Condition: Add 10 µL of 1M NaOH.
-
Oxidative Condition: Add 10 µL of 3% H₂O₂.
-
Control: No additive.
-
-
Incubation: Let the samples stand at 40°C for 24 hours, protected from light.
-
Analysis: Neutralize the acidic and basic samples if necessary, then analyze all four samples by LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The acid-stressed sample should show complete or near-complete conversion to the deprotected amine. The oxidative-stressed sample may reveal hydroxylated or other oxidized derivatives of the tetrahydroquinoline ring.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- K. C. Nicolaou, T. Montagnon. (2008).
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]
-
ResearchGate. (2015). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
ResearchGate. (2015). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
ACS Publications. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 1,2,3,4-tetrahydroquinoline-2-phosphonic acid 4 from quinoline. Retrieved from [Link]
-
Eawag-BBD. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
SpringerLink. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Compendium of Drug Degradation Pathways. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubMed. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
-
PubMed Central. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]
-
IGI Global. (2026). Degradation pathway: Significance and symbolism. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]
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Removal of di-tert-butyl dicarbonate byproducts from N-Boc protection reactions
<Technical Support Center: Di-tert-butyl Dicarbonate Byproduct Removal >
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and mild removal conditions. However, the very reaction that installs this vital group—N-Boc protection—can leave behind a trail of challenging byproducts. Incomplete reactions result in residual di-tert-butyl dicarbonate (Boc-anhydride), while the reaction itself generates tert-butanol and carbon dioxide.[1][2] Effectively removing these impurities is paramount to ensuring the purity of your N-Boc protected compound and the success of subsequent synthetic steps.[3]
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on troubleshooting the removal of these byproducts. Here, you will find not just protocols, but the underlying chemical principles that make them effective, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I need to remove after a Boc protection reaction?
The main species to target for removal are unreacted di-tert-butyl dicarbonate (Boc-anhydride) and the tert-butanol formed during the reaction.[1][4] Carbon dioxide is also generated but, being a gas, typically escapes from the reaction mixture.[2][4]
Q2: How can I tell if I have residual Boc-anhydride in my product?
Several indicators can point to the presence of unreacted Boc-anhydride:
-
¹H NMR Spectroscopy: A characteristic singlet peak for the tert-butyl group of the Boc-anhydride will be present in the proton NMR spectrum.[1]
-
Thin Layer Chromatography (TLC): While useful, be aware that Boc-anhydride may not be visible with all stains, such as ninhydrin.[1]
-
Odor: A distinct "Boc" smell can often indicate its presence.[1]
Q3: Is Boc-anhydride stable during a typical aqueous workup?
Boc-anhydride is generally insoluble in water and relatively stable to neutral water washes.[1] However, it can be sensitive to acidic or basic conditions. Vigorous washing with a saturated sodium bicarbonate solution is an effective method to hydrolyze and remove it.[1]
Q4: Can I simply evaporate Boc-anhydride and tert-butanol?
Yes, due to their volatility, both unreacted Boc-anhydride and tert-butanol can often be removed by rotary evaporation or under a high vacuum.[1] This method is particularly well-suited for products that are non-volatile solids.[1][5] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can be an effective purification strategy.[1][6]
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific challenges you might encounter and provides structured approaches to resolve them.
Issue 1: My product is contaminated with a significant amount of unreacted Boc-anhydride.
Possible Cause: An excess of Boc-anhydride was used in the reaction to drive it to completion, and a simple workup was insufficient for its removal.
Solution 1: Chemical Quenching This approach involves adding a reagent that selectively reacts with the excess Boc-anhydride to form a more easily removable byproduct.[5]
-
Mechanism: Quenching agents are typically nucleophiles that react with the electrophilic carbonyl carbon of the Boc-anhydride. The resulting product is often more polar and easily separated by extraction.
-
Recommended Protocol: Quenching with Imidazole
-
To the crude reaction mixture, add imidazole (approximately 1.5 equivalents relative to the excess Boc-anhydride).[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with dilute acid (e.g., <0.5M HCl) to remove the imidazole-related byproducts and any remaining imidazole.[1]
-
Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Solution 2: Polymer-Supported Scavengers Scavenger resins are solid-supported reagents that react with and sequester excess reagents, allowing for purification by simple filtration.[7][8] This is a particularly "clean" method as it avoids introducing new soluble impurities.
-
Mechanism: The functional groups on the polymer resin (e.g., tris(2-aminoethyl)amine on polystyrene, PS-Trisamine) react with the excess Boc-anhydride, covalently binding it to the solid support.[5][9]
-
Experimental Workflow: Using a Scavenger Resin
-
Upon completion of the Boc-protection reaction, add the scavenger resin (e.g., PS-Trisamine, typically 2-3 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[7]
-
Agitate the resulting slurry at room temperature for 2-4 hours.[7]
-
Filter the mixture to remove the resin.[7]
-
Wash the resin with the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[7]
-
Caption: Workflow for removing excess Boc-anhydride using a scavenger resin.
Issue 2: My product is an oil, and I'm having trouble removing the last traces of tert-butanol and Boc-anhydride.
Possible Cause: The volatile byproducts are trapped within the viscous oil, and standard evaporation is not sufficient.
Solution 1: High Vacuum and Time For non-volatile oily products, extended exposure to a high vacuum can be very effective.
-
Protocol:
-
After an initial concentration on a rotary evaporator, connect the flask containing your oily product to a high vacuum line.
-
Allow the product to remain under high vacuum for an extended period (e.g., 12-72 hours).[6] Gentle heating (e.g., 30-40 °C) can sometimes aid in the removal of the volatile impurities, but care must be taken to avoid product decomposition.
-
Solution 2: Crystallization or Precipitation Converting an oily product into a solid is an excellent purification method.[3]
-
Mechanism: The desired compound's molecules will selectively arrange themselves into a crystal lattice, excluding the impurities which will remain in the solvent.
-
Experimental Protocol: Seeded Crystallization for Oily Boc-Amino Acids
-
Ensure all reaction solvents are thoroughly removed from the crude N-Boc amino acid oil under reduced pressure.[10][11]
-
Add a small amount (0.5-1.0% by weight) of a pure seed crystal of the N-Boc amino acid to the oil.[3][10]
-
Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.[3][10]
-
Add a weak polar solvent in which the N-Boc amino acid has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry.[3][10] This step washes the surface of the crystals.
-
Filter the solid, wash it with a small amount of the cold slurrying solvent, and dry under reduced pressure to a constant weight.[3]
-
Issue 3: The Boc protecting group is partially cleaved during the workup.
Possible Cause: The use of acidic conditions during the workup is cleaving the acid-labile Boc group.[5]
Solution: pH Control During Workup The stability of the Boc group is highly dependent on the pH of the aqueous solution.
-
Causality: The Boc group is readily removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12] The mechanism involves protonation of the carbonyl oxygen, which triggers fragmentation to a stable tertiary carbocation, isobutene, and carbon dioxide.[4]
-
Recommendations:
-
Avoid acidic washes if possible. Use neutral or basic aqueous washes (e.g., water, saturated sodium bicarbonate, or brine).[5]
-
If an acidic wash is necessary to remove other impurities (like a basic starting amine), use a very dilute acid (e.g., <0.5M HCl) and minimize the contact time.[1][5] Keep the aqueous layer's pH well above 2-3.
-
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Minimizing racemization during the synthesis of chiral tetrahydroquinolines
Technical Support Center: Chiral Tetrahydroquinoline Synthesis
Welcome to the technical support center for the asymmetric synthesis of tetrahydroquinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity during synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you minimize racemization and achieve high enantiopurity in your final products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing issues encountered during the synthesis of chiral tetrahydroquinolines. We will move from identifying the problem to understanding its root cause and implementing effective solutions.
Q1: I'm observing low or inconsistent enantiomeric excess (ee) in my final tetrahydroquinoline product. Where should I start my investigation?
Low enantiomeric excess is the most common and frustrating issue in asymmetric synthesis. The loss of stereochemical information can occur at multiple stages of the reaction or workup. A systematic approach is crucial for diagnosing the problem.
Answer: Start by pinpointing the stage where enantiopurity is lost. This requires analyzing the enantiomeric excess at different time points:
-
Mid-Reaction: Take an aliquot from the reaction mixture (if stable enough for analysis) to determine the initial ee being generated by the catalyst.
-
Post-Reaction (Crude): Analyze the crude product immediately after quenching the reaction and before any workup procedures.
-
Post-Purification: Analyze the final, purified product.
A significant drop in ee between these stages will isolate the problem. A low ee mid-reaction points to issues with the catalytic cycle itself, while a drop during workup or purification suggests product instability under those conditions.
Below is a logical workflow to guide your troubleshooting process.
Q2: My initial enantiomeric excess is low. How do I optimize the reaction conditions to prevent racemization during the catalytic cycle?
If the stereochemistry is compromised during the reaction itself, the cause lies within the interplay of your substrate, catalyst, and reaction conditions. Several factors can contribute to a loss of selectivity.
Answer: Optimizing the reaction conditions is a multi-faceted process. Let's break down the key parameters:
The heart of any asymmetric synthesis is the chiral catalyst. Its structure dictates the stereochemical outcome.
-
Mechanism Insight: In transition-metal-catalyzed hydrogenations (e.g., using Iridium, Ruthenium, or Rhodium), the chiral ligand creates a specific three-dimensional environment that forces the substrate to bind in a way that exposes one face to hydrogenation over the other.[1][2] Similarly, in organocatalysis, a chiral phosphoric acid or amine catalyst activates the substrate and controls the approach of the nucleophile or electrophile.[3][4]
-
Troubleshooting:
-
Mismatched Catalyst: Not all catalysts work for all substrates. The electronic and steric properties of your substrate may require a different class of ligand or catalyst. Consult literature for catalysts proven effective on similar scaffolds.[5]
-
Catalyst Decomposition: Some catalysts may be unstable under the reaction conditions, decomposing into a non-chiral, but still active, species that produces a racemic product.[6] Ensure your catalyst is stable at the reaction temperature and compatible with all reagents.
-
Catalyst Racemization: In some rare cases, the catalyst itself can racemize under the reaction conditions.[6]
-
Temperature has a profound impact on enantioselectivity, as it affects the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.
-
Mechanism Insight: According to the Eyring equation, the ratio of the two enantiomers is exponentially related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. Lowering the temperature generally amplifies the effect of this energy difference, leading to higher ee.[7]
-
Troubleshooting:
-
Run Colder: The most common first step is to lower the reaction temperature. Reactions run at 0°C, -20°C, or even -78°C often show significantly improved enantioselectivity compared to room temperature.[8]
-
Beware of Reversals: While rare, some systems exhibit a reversal of enantioselectivity at different temperatures, a phenomenon linked to changes in the dominant catalytic cycle or aggregation state of the catalyst.[7][9] If you see unexpected results upon cooling, a detailed temperature screening is warranted.
-
The solvent is not merely a medium for the reaction; it actively participates in the catalytic cycle by solvating intermediates and transition states.
-
Mechanism Insight: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[10][11] A change in solvent can alter the geometry of the transition state, directly impacting which enantiomer is formed preferentially. In some Ir-catalyzed asymmetric hydrogenations of quinolines, switching from a non-coordinating solvent like toluene to a coordinating one like ethanol can even invert the resulting stereochemistry.[2]
-
Troubleshooting:
-
Screen Solvents: If your ee is low, screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Dioxane, Ethanol).[2][12]
-
Protic vs. Aprotic: Protic solvents can engage in hydrogen bonding and may favor different transition states compared to aprotic solvents, sometimes leading to racemization by facilitating proton transfer in intermediate enol or enamine species.[11]
-
The table below summarizes a literature example of solvent-dependent enantiodivergent synthesis.
| Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Configuration |
| 2-Methylquinoline | Ir-SpiroPAP | Toluene/Dioxane | 99 | 98 | R |
| 2-Methylquinoline | Ir-SpiroPAP | EtOH | 99 | 94 | S |
| Data synthesized from Han, Z. et al. (2021).[2] |
The presence of acidic or basic species, whether as reagents, additives, or impurities, can be a major cause of racemization.
-
Mechanism Insight: Many racemization pathways proceed through an achiral intermediate, such as an enamine or enol tautomer. Both acids and bases can catalyze the formation of these intermediates, leading to a loss of the stereocenter alpha to the nitrogen or a carbonyl group.[11][13]
-
Troubleshooting:
-
Use Weaker Bases: If a base is required, use the weakest, most sterically hindered base that is effective for the reaction (e.g., switch from DIPEA to sym-collidine).[8][13]
-
Neutral Conditions: If possible, adjust the reaction to run under neutral conditions.
-
Quenching: Be mindful of your quenching procedure. Quenching with a strong acid or base can cause racemization in the crude product before workup.
-
The diagram below illustrates a common base-catalyzed racemization pathway.
Q3: My reaction shows high ee in the crude mixture, but it drops significantly after purification. What's causing this and how can I fix it?
Post-synthetic racemization is a common problem, often overlooked. The chiral product, while stable under the reaction conditions, may be sensitive to the conditions used for workup and purification.
Answer: This issue points directly to the instability of your product's stereocenter. The two most common culprits are silica gel chromatography and acidic/basic workup conditions.
-
Racemization on Silica Gel:
-
The Problem: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area covered in Lewis acidic silanol groups. These sites can catalyze enamine/enol formation, leading to racemization as your compound passes through the column.[13]
-
The Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% of a non-nucleophilic base (like triethylamine or DIPEA), then evaporate the solvent. Use this neutralized silica for your chromatography.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a less acidic phase like Florisil.
-
Minimize Contact Time: Run the column as quickly as possible. A flash column is preferable to gravity chromatography.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can degrade on silica to produce trace amounts of HCl, further promoting racemization.
-
-
-
Instability During Workup:
-
The Problem: Aqueous workups involving acidic or basic washes can cause the same racemization issues discussed previously.
-
The Solution:
-
Use Mild Reagents: Wash with saturated sodium bicarbonate instead of 1M NaOH, or use a buffered phosphate solution to control the pH.
-
Minimize Time: Perform the workup quickly and at low temperatures (e.g., in an ice bath).
-
Anhydrous Workup: If possible, skip the aqueous workup entirely. Quench the reaction, filter off any solids, and concentrate the solution directly before chromatography.
-
-
-
Protecting Groups:
-
The Problem: Certain protecting groups on the nitrogen atom can influence the lability of the stereocenter. For example, an electron-withdrawing protecting group might increase the acidity of a proton at an adjacent stereocenter.
-
The Solution: Choose a protecting group that is stable to the purification conditions. Sometimes, it is better to deprotect before purification, or to purify the protected compound and deprotect as the final step.[14][15]
-
Key Experimental Protocols
To ensure reproducibility and minimize racemization, adhering to validated protocols is essential.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation
This protocol provides a template for the synthesis of chiral tetrahydroquinolines using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source.[4]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the quinoline substrate (1.0 equiv), the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%), and the Hantzsch ester (1.2-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0°C, or lower). Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product for enantiomeric excess using chiral HPLC or SFC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters must be optimized for your compound.[13][16]
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for your compound class. Common choices for N-heterocycles include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase (typically around 1 mg/mL). Also, prepare a sample of the racemic material to identify the retention times of both enantiomers.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation. Small amounts of an additive (e.g., diethylamine for a basic compound) may be required to improve peak shape.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5-20 µL
-
Detector: UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
Inject the racemic sample to determine the retention times of the (R) and (S) enantiomers.
-
Inject your chiral sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 , where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme E-Books & E-Journals. [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters. [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines by Borrowing Hydrogen Methodology: Cooperative Catalysis by an Achiral Iridacycle and a Chiral Phosphoric Acid. Angewandte Chemie International Edition. [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. [Link]
-
Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. ACS Publications. [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
-
Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry. [Link]
-
Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering. [Link]
-
Temperature drop triggers chirality twist. Chemistry World. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]
-
Syntheses of tetrahydroquinoline-based chiral carbene precursors and the related chiral NHC–Au(i) complex. RSC Advances. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. ResearchGate. [Link]
-
Recent advances in catalytic asymmetric synthesis. PubMed Central. [Link]
-
Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase. Chirality. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. ResearchGate. [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
-
Catalytic Deracemization Reactions. Journal of the American Chemical Society. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. Enantioselective Synthesis of Tetrahydroquinolines by Borrowing Hydrogen Methodology: Cooperative Catalysis by an Achiral Iridacycle and a Chiral Phosphoric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Reactivity of Amines in N-Boc Protection Reactions
Welcome to the Technical Support Center for N-Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the tert-butyloxycarbonyl (Boc) protection of low-reactivity amines. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you overcome these synthetic hurdles.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, due to its robustness under many conditions and its facile removal under acidic conditions.[1][2][3][4][5] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O). However, amines with low nucleophilicity, such as sterically hindered or electron-deficient amines, often exhibit poor reactivity towards Boc₂O, leading to incomplete reactions, low yields, or failure to react altogether.[6][7] This guide provides a comprehensive resource to diagnose and solve these challenging N-Boc protection reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc protection reaction failing with a sterically hindered or electron-deficient amine?
A: The reactivity of an amine in an N-Boc protection is fundamentally dependent on its nucleophilicity and the steric accessibility of the nitrogen lone pair.
-
Low Nucleophilicity: Electron-withdrawing groups on an aromatic ring (e.g., nitro, cyano, halo groups) decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[6][7][8]
-
Steric Hindrance: Bulky substituents near the amino group can physically block the approach of the electrophilic Boc₂O, significantly slowing down the reaction rate.[1][9]
Q2: My starting amine is poorly soluble in common organic solvents. How can I address this?
A: Poor solubility of the starting material is a common reason for incomplete or slow reactions.[6][10] If the amine is not fully dissolved, the reaction kinetics will be severely limited.
-
For zwitterionic compounds like amino acids: Consider using a biphasic system (e.g., dioxane/water or THF/water) with a base like sodium hydroxide or sodium bicarbonate.[6][11]
-
Alternative Solvents: Explore more polar aprotic solvents like DMF or DMSO, but be mindful of potential side reactions and purification challenges. Using co-solvents can also be an effective strategy. Some have found that alcoholic solvents like methanol can enhance the reaction rate for aromatic amines.[12]
Q3: Is a base always necessary for N-Boc protection?
A: While not always strictly required, a base is highly recommended to drive the reaction to completion by neutralizing the acidic byproducts.[6][11] In the absence of an added base, the tert-butoxide generated can act as a base, but for low-reactivity amines, an external base is crucial. For weakly nucleophilic amines, a catalytic amount of a stronger nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) is often employed.[3][13][14][15]
Q4: I am observing the formation of a di-Boc protected product. How can I prevent this?
A: Di-Boc protection (Boc₂N-R) can occur with primary amines, particularly when using a large excess of Boc₂O and a strong base or catalyst like DMAP.[11] To minimize this side reaction:
-
Use a stoichiometric amount of Boc₂O (e.g., 1.1-1.2 equivalents).
-
Avoid using an excess of a strong base.
-
Monitor the reaction closely and stop it once the mono-Boc product is predominantly formed.
Troubleshooting Guides
Issue 1: Incomplete Reaction with a Sterically Hindered Amine
When steric hindrance is the primary issue, the key is to increase the reactivity of the electrophile or the reaction conditions.
Diagnostic Workflow
Caption: Troubleshooting workflow for sterically hindered amines.
Detailed Protocol: DMAP Catalysis for Hindered Amines
4-(Dimethylaminopyridine) (DMAP) acts as a nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is a much more potent acylating agent than Boc₂O itself, enabling the protection of less nucleophilic amines.[13][14]
-
Dissolve the sterically hindered amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
Add DMAP (0.1 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion, proceed with a standard aqueous work-up.[11]
Issue 2: Poor Reactivity of Electron-Deficient Anilines
Electron-deficient anilines are notoriously difficult to protect due to their very low nucleophilicity.[7][8] Standard conditions often fail, requiring more forcing conditions or alternative strategies.
Strategy Comparison for Anilines
| Strategy | Reagents & Conditions | Advantages | Disadvantages |
| DMAP Catalysis | Boc₂O (1.2 eq.), DMAP (0.1-1.0 eq.), MeCN, RT to reflux | Readily available reagents. | May require elevated temperatures and longer reaction times. |
| Lewis Acid Catalysis | Boc₂O (1.1 eq.), cat. Lewis Acid (e.g., ZrCl₄, La(NO₃)₃) | Can be very efficient and rapid.[16] | Some Lewis acids are moisture-sensitive. |
| Alcoholic Solvent | Boc₂O (1.1 eq.), Methanol, RT | Mild, base-free conditions; alcohol accelerates the reaction. | May not be suitable for all substrates. |
| Double Boc Protection | Boc₂O (3.0 eq.), DMAP (0.1 eq.), THF; then selective deprotection | Effective for extremely unreactive anilines.[8] | Two-step process; requires careful control of deprotection. |
Detailed Protocol: Double Boc Protection and Selective Deprotection
For particularly challenging ortho-substituted or sterically hindered anilines, a two-step method involving the formation of a di-Boc intermediate followed by selective mono-deprotection can be highly effective.[8]
-
Di-Boc Formation:
-
To a solution of the aryl amine (1.0 eq.) in anhydrous THF, add Boc₂O (3.0 eq.) followed by DMAP (0.1 eq.).[8]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
-
Selective Mono-Deprotection:
-
Upon completion of the first step, carefully add trifluoroacetic acid (TFA) (1.0 eq.) dropwise at 0 °C.
-
Stir for 1-2 hours, monitoring the selective removal of one Boc group.
-
Quench the reaction with aqueous NaHCO₃ and extract the mono-Boc protected aniline.
-
The Role of DMAP in Catalysis
The catalytic cycle of DMAP in N-Boc protection involves the formation of a highly electrophilic intermediate.
Caption: Catalytic cycle of DMAP in N-Boc protection.
Advanced Strategies & Alternative Reagents
For amines that remain unreactive under the conditions described above, more potent Boc-donating reagents may be necessary.
| Reagent | Structure | Reactivity Profile |
| Di-tert-butyl dicarbonate (Boc₂O) | (tBuOCO)₂O | Standard, widely used reagent. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | tBuOCO-ON=C(CN)Ph | More reactive than Boc₂O, useful for amino acids.[1] |
| N-(tert-Butoxycarbonyloxy)benzotriazole (Boc-Bt) | Boc-OBt | Stable, crystalline solid with high reactivity.[1] |
References
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
- Darnbrough, S., et al. (2001). An improved synthesis of n-boc protected aryl amines.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
- Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds.
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- The Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- NIH. (n.d.).
- RSC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- SciSpace. (n.d.).
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Semantic Scholar. (2012).
- NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Chemtips - WordPress.com. (2012).
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Retrieved from [Link]
- Quora. (2022). What is the protection of BOC in organic synthesis processes?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 5. quora.com [quora.com]
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- 14. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethyl-1,2,3,4-tetrahydroquinoline is a valuable scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its rigid framework and the presence of a primary amine offer opportunities for diverse functionalization, making it a sought-after building block in drug discovery. This guide provides an in-depth comparison of different synthetic strategies to access this important molecule, offering a critical analysis of their advantages and limitations. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of their efficiency, scalability, and overall practicality.
Route 1: Three-Step Synthesis via tert-Amino Effect Cyclization
A versatile and diastereoselective approach for the synthesis of aminomethyl tetrahydroquinoline derivatives has been developed, capitalizing on a microwave-assisted cyclization driven by the tert-amino effect. This multi-step synthesis offers a high degree of control over the stereochemistry of the final product.
Reaction Scheme:
A Comparative Guide to Boc Deprotection: TFA vs. HCl for 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use stems from its robustness under various conditions and its clean, acid-labile removal. This guide provides an in-depth comparison of two of the most common reagents for Boc deprotection—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)—specifically for the deprotection of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry.
Our analysis moves beyond a mere listing of protocols to explore the mechanistic nuances, practical considerations, and downstream implications of choosing one acid over the other. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes with informed, evidence-based decisions.
The Mechanism: An Acid-Catalyzed Cascade
The deprotection of a Boc-protected amine is an acid-catalyzed elimination process.[1] Regardless of whether TFA or HCl is used, the fundamental mechanism remains the same, proceeding through three key stages.[2][3][4]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid. This step activates the carbamate for cleavage.[1]
-
Fragmentation: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation & Salt Formation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt—either a trifluoroacetate or a hydrochloride salt.[2][3]
The generation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, necessitates that these reactions are not performed in a closed system.[2][5]
Sources
A Comparative Guide to the Structure-Activity Relationships of 2-Aminomethyl-tetrahydroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminomethyl-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework, which incorporates a basic nitrogen atom and an aromatic ring, allows for precise three-dimensional positioning of pharmacophoric elements, making it an attractive template for the design of ligands for a variety of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminomethyl-tetrahydroquinoline derivatives, offering a comparative overview of their interactions with key physiological targets and the molecular modifications that govern their potency and selectivity.
The Versatile Scaffold: Targeting Adrenergic, Serotonergic, and Dopaminergic Systems
The inherent structural features of the 2-aminomethyl-tetrahydroquinoline core make it a versatile platform for engaging with receptors of the central and peripheral nervous systems. The embedded phenethylamine-like motif is a key recognition element for many biogenic amine receptors. By systematically modifying the aromatic and saturated portions of the tetrahydroquinoline ring system, as well as the aminomethyl side chain, researchers have developed potent and selective ligands for α-adrenergic, serotonin (5-HT), and dopamine receptors.
α-Adrenergic Receptor Antagonism: A Focus on the α2 Subtype
Derivatives of 2-aminomethyl-tetrahydroquinoline have been extensively investigated as antagonists of α2-adrenergic receptors.[1] These receptors are crucial in regulating neurotransmitter release and cardiovascular function. The development of selective α2-antagonists holds therapeutic potential for conditions such as depression and neurodegenerative disorders.
-
The Imidazoline Ring: The incorporation of the aminomethyl group into an imidazoline ring is a critical determinant of α2-adrenergic activity.[1] This modification introduces a key basic nitrogen atom and a constrained conformation that appears to be favorable for receptor binding.
-
Substitution on the Tetrahydroquinoline Nitrogen (N1): Alkylation of the tetrahydroquinoline nitrogen has a profound impact on activity. Increasing the size of the N-alkyl substituent can lead to a switch from agonist to antagonist activity. For instance, N-allyl substitution has been shown to produce potent α2-antagonists.[1] This suggests that the N1-substituent occupies a specific pocket in the receptor where steric bulk is not tolerated for agonism but is favorable for antagonism.
-
Aromatic Substitution: Halogen substitution on the aromatic ring of the tetrahydroquinoline nucleus generally enhances antagonist potency.[1] This is likely due to favorable hydrophobic and/or electronic interactions within the receptor's binding site.
-
Stereochemistry: The stereochemistry at the C2 position, where the aminomethyl (or imidazoline) group is attached, is crucial. The cis and trans isomers can exhibit dramatically different pharmacological profiles, with one isomer acting as an agonist and the other as an antagonist.[1]
Table 1: Comparative Activity of 2-(Imidazolin-2-yl)-tetrahydroquinoline Derivatives at α2-Adrenergic Receptors
| Compound | N1-Substituent | Aromatic Substitution | α2-Adrenergic Activity Profile |
| 4b | Methyl | None | Potent Agonist and Antagonist |
| 4d | Allyl | None | Potent Antagonist |
| 6a (cis) | Methyl | 1,3-dimethyl | Potent Agonist |
| 6b (trans) | Methyl | 1,3-dimethyl | Moderately Potent Antagonist |
Data synthesized from Chapelain et al. (1993).[1]
Caption: Key SAR drivers for α2-adrenergic antagonism.
Serotonin (5-HT) Receptor Modulation: Targeting 5-HT2A and 5-HT2C Subtypes
The 2-aminomethyl-tetrahydroquinoline scaffold has also been explored for its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and appetite.[2][3] Consequently, ligands targeting these receptors are of significant interest for the treatment of psychiatric and metabolic disorders.
-
Phenyl Substitution: The introduction of a phenyl group at the 4-position of the aminotetralin core (a close structural analog) is a key feature for high affinity at 5-HT2A and 5-HT2C receptors.[4]
-
Stereochemistry at C2 and C4: The relative stereochemistry of the aminomethyl group (at C2) and the phenyl substituent (at C4) is a critical determinant of selectivity. For instance, in 4-phenyl-2-dimethylaminotetralins, the (2S,4R)-diastereomers tend to be non-selective between 5-HT2A and 5-HT2C, while the (2R,4R)-diastereomers show a preference for the 5-HT2A subtype.[4]
-
Substituents on the 4-Phenyl Ring: Modifications to the phenyl ring at the 4-position can fine-tune both affinity and selectivity. Halogen or aryl moieties at the meta-position of this phenyl ring have been systematically investigated.[4]
-
Inverse Agonism: Many of the developed 2-aminotetralin derivatives act as inverse agonists at 5-HT2A and 5-HT2C receptors.[4] This pharmacological profile is particularly relevant for the development of atypical antipsychotics.
Table 2: Comparative Binding Affinities (Ki, nM) of 4-Phenyl-2-dimethylaminotetralin Derivatives at 5-HT Receptors
| Compound Configuration | 4-Phenyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | H1 Ki (nM) |
| (2S,4R) | Unsubstituted | High Affinity | High Affinity | High Affinity |
| (2R,4R) | Unsubstituted | High Affinity | Lower Affinity | Low Affinity |
| (2S,4R) | 4'-(dimethylamino)-[1,1'-biphenyl]-3-yl | Potent | Potent | Selective over H1 |
Data synthesized from Abdul-Karim et al. (2022).[4]
Caption: SAR for 5-HT2A/2C receptor modulation.
Dopamine Receptor Ligands: Exploring the Potential for CNS Disorders
The structural similarity of the 2-aminomethyl-tetrahydroquinoline scaffold to dopamine has prompted its investigation as a source of dopamine receptor ligands.[5][6] The development of subtype-selective dopamine receptor agonists and antagonists is a major goal in the treatment of Parkinson's disease, schizophrenia, and other CNS disorders.
-
N-Propyl Substitution: An N-propyl group on the aminomethyl side chain is a common feature in many potent dopamine receptor agonists.[5]
-
Hydroxylation of the Aromatic Ring: A hydroxyl group on the aromatic ring, mimicking the catechol moiety of dopamine, is often crucial for high-affinity binding and agonist activity. The position of this hydroxyl group can influence selectivity for D1-like versus D2-like receptors.
-
Bioisosteric Replacements: The tetrahydroquinoline core can be considered a bioisostere of the ergot alkaloid structures found in some classical dopamine agonists like pergolide.[5] This provides a rationale for its use as a template for novel dopamine receptor modulators.
-
Fused Ring Systems: Elaboration of the tetrahydroquinoline core into more complex fused ring systems, such as in octahydro-benzo[g]quinolines, has led to the discovery of potent and selective dopamine receptor agonists.[5]
Table 3: Dopamine Receptor Profile of a Representative Naphtho[2,3-b][7][8]oxazin-9-ol Derivative
| Compound | D1 Receptor Profile | D2 Receptor Profile |
| 27 | Similar to Rotigotine | Similar to Rotigotine |
Data from Maillet et al. (2014).[5]
Caption: SAR principles for dopamine receptor ligands.
Beyond the CNS: Schistosomicidal Activity
Interestingly, the biological activity of 2-aminomethyl-tetrahydroquinoline derivatives extends beyond neurotransmitter receptors. An early study revealed that certain derivatives possess potent schistosomicidal activity in both rodent and primate models of schistosomiasis.[7] This highlights the broad therapeutic potential of this chemical class.
-
Aminomethyl Side Chain: The presence of the aminomethyl group at the 2-position is essential for activity.
-
Substitution on the Amino Group: The nature of the substituent on the amino group influences potency. For example, 2-isopropylaminomethyl derivatives have shown notable activity.[9]
-
Aromatic Substitution: Substitution on the aromatic ring, such as with methyl and nitro groups, can modulate the schistosomicidal efficacy.[9]
Further investigation is warranted to fully elucidate the SAR for this antiparasitic activity and to identify the specific molecular target within the parasite.
Experimental Protocols
Representative Synthesis of a 2-Aminomethyl-tetrahydroquinoline Derivative
The following protocol describes a general method for the synthesis of N-substituted 2-aminomethyl-1,2,3,4-tetrahydroquinolines, which is a common scaffold in many of the discussed derivatives. This procedure is based on established domino reaction methodologies.[10]
Step 1: Reductive Amination of a 2-Nitroarylketone
-
To a solution of the appropriate 2-nitroarylketone (1 equivalent) in a suitable solvent such as methanol or ethanol, add the desired primary amine (1.2 equivalents).
-
Add a reducing agent, for example, sodium borohydride (NaBH4) (2 equivalents), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Intramolecular Reductive Cyclization
-
Dissolve the crude product from Step 1 in a suitable solvent, such as acetic acid.
-
Add a reducing agent, for example, iron powder (5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron residues.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, for example, the α2-adrenergic receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., α2A-adrenergic receptor)
-
Radioligand (e.g., [3H]Rauwolscine for α2 receptors)
-
Test compound (2-aminomethyl-tetrahydroquinoline derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM yohimbine for α2 receptors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Cell membranes (at a concentration optimized for the assay)
-
Radioligand (at a fixed concentration, typically near its Kd value)
-
Either the test compound at various concentrations or the non-specific binding inhibitor (for determining non-specific binding) or buffer alone (for determining total binding).
-
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The 2-aminomethyl-tetrahydroquinoline scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active molecules. The structure-activity relationships discussed in this guide highlight the key molecular features that govern the affinity and selectivity of these derivatives for adrenergic, serotonergic, and dopaminergic receptors, as well as their potential as antiparasitic agents. A thorough understanding of these SAR principles is essential for the rational design of new and improved therapeutic agents based on this versatile chemical framework. The provided experimental protocols offer a practical starting point for researchers entering this exciting field of medicinal chemistry.
References
-
Richards, H. C., & Foster, R. (1969). A new series of 2-aminomethyltetrahydroquinoline derivatives displaying schistosomicidal activity in rodents and primates. Nature, 222(5193), 581–582. [Link]
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Sharma, M. C., & Kohli, D. V. (2023). Quantitative structure activity relationship studies of some quinoline derivatives of angiotensin II receptor inhibitors. Annals of Phytomedicine, 12(2), 423-429. [Link]
-
Abdul-Karim, N., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 179(5), 978-997. [Link]
-
Ordonez, M., et al. (2018). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 23(10), 2479. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
-
Chapelain, B., et al. (1993). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 36(17), 2486-2493. [Link]
-
Streitwieser, A. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(12), 5804-5817. [Link]
-
Maillet, M., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry, 22(1), 381-392. [Link]
-
Request PDF. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) core of Mixed-Efficacy μ-Opioid Receptor (MOR)/ δ-Opioid Receptor (DOR) Ligands. [Link]
-
Wang, T., et al. (2014). Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum. Molecules, 19(11), 18066-18081. [Link]
-
ResearchGate. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors. [Link]
-
Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 11336-11370. [Link]
-
Chapelain, B., et al. (1993). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of Medicinal Chemistry, 36(17), 2486-2493. [Link]
-
Maillet, M., et al. (2014). Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry, 22(1), 381-392. [Link]
-
Abdul-Karim, N., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 65(3), 2186-2203. [Link]
-
Wikipedia. (2023). Quantitative structure–activity relationship. [Link]
-
Efferth, T., et al. (2016). Antischistosomal activity of artemisinin derivatives in vivo and in patients. Pharmacological Research, 106, 1-13. [Link]
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Tong, W., et al. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 111(13), 1625-1634. [Link]
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Andujar, S., et al. (2011). Tetrahydroisoquinolines acting as dopaminergic ligands. A molecular modeling study using MD simulations and QM calculations. Journal of Molecular Modeling, 17(10), 2635-2648. [Link]
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Laronze-Cochard, M., et al. (2017). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 8(10), 2235-2244. [Link]
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Lividani, G., et al. (2021). Anti-schistosomal activities of quinoxaline-containing compounds: From hit identification to lead optimisation. International Journal for Parasitology: Drugs and Drug Resistance, 16, 1-13. [Link]
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Roth, B. L., et al. (2015). Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor. ACS Medicinal Chemistry Letters, 6(12), 1188-1193. [Link]
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Roth, B. L., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 64(15), 10793-10825. [Link]
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Abdul-Karim, N., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 65(3), 2186-2203. [Link]
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Kaye, B., & Woolhouse, N. M. (1976). The metabolism of a new schistosomicide 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883). Xenobiotica, 6(7), 385-392. [Link]
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ResearchGate. (2016). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. [Link]
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Andujar, S. A., et al. (2017). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Journal of Molecular Modeling, 23(9), 274. [Link]
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de Esch, I. J., et al. (2008). Dopamine/serotonin receptor ligands. Part 17: a cross-target SAR approach: affinities of azecine-styled ligands for 5-HT(2A) versus D1 and D2 receptors. Bioorganic & Medicinal Chemistry, 16(13), 6529-6539. [Link]
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Sharma, M. C., & Kohli, D. V. (2023). Quantitative structure activity relationship studies of some quinoline derivatives of angiotensin II receptor inhibitors. Annals of Phytomedicine, 12(2), 423-429. [Link]
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Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(5), 2132. [Link]
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Abdul-Karim, N., et al. (2017). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Journal of Pharmacology and Experimental Therapeutics, 361(1), 161-172. [Link]
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ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. [Link]
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Al-Hadedi, A. A. M., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2169. [Link]
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A Senior Application Scientist's Guide to the Chiral Resolution of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
Introduction: The Significance of Chiral 2-Aminomethyl-1,2,3,4-tetrahydroquinoline
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a multitude of natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] The introduction of a chiral aminomethyl group at the C2 position creates a versatile building block, 2-aminomethyl-1,2,3,4-tetrahydroquinoline, with two stereogenic centers, making it a highly valuable synthon for drug discovery and development. As enantiomers of a chiral molecule can have significantly different pharmacological and toxicological profiles, the ability to isolate the pure enantiomers of this compound is of paramount importance.[3][4]
This guide provides a comparative analysis of common chiral selectors for the resolution of racemic 2-aminomethyl-1,2,3,4-tetrahydroquinoline via diastereomeric salt crystallization. We will delve into the mechanistic basis for chiral recognition, compare the practical aspects of using different resolving agents, and provide a robust, actionable protocol for laboratory application.
Pillar 1: The Principle of Chiral Resolution by Diastereomeric Salt Crystallization
The most common and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[5] Enantiomers possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard techniques. The core strategy is to introduce a new chiral center by reacting the racemic amine with a single enantiomer of a chiral acid (the chiral selector or resolving agent).[6]
This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[3][6] This difference allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.[4] The isolated salt is then treated with a base to liberate the desired, enantiomerically enriched amine.
The entire workflow can be visualized as follows:
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[7]
Pillar 2: Comparative Analysis of Chiral Selectors
The choice of the resolving agent is the most critical factor in a successful resolution. The primary amine of our target molecule is basic, requiring a chiral acid as the selector. We will compare three widely used and effective classes of resolving agents: Tartaric Acid derivatives, Mandelic Acid, and Camphorsulfonic Acid.
| Chiral Selector Class | Key Structural Features | Mechanism of Recognition | Common Solvents for Screening | Key Considerations |
| Tartaric Acid & Derivatives (e.g., L-(+)-Tartaric Acid, Dibenzoyl-L-tartaric acid) | Dicarboxylic acid with two chiral hydroxyl groups. Rigid, C2-symmetric backbone. | Forms strong ionic bonds via the two carboxylic acids and the primary amine. The hydroxyl groups provide crucial hydrogen bonding sites, creating a rigid, three-dimensional lattice that is highly sensitive to the stereochemistry of the amine.[8] | Alcohols (Methanol, Ethanol, Isopropanol), Water, Acetone, or mixtures thereof. | Widely available and relatively inexpensive. The dibenzoyl derivatives offer more steric bulk and hydrophobicity, which can lead to better-differentiating crystal packing.[9] |
| Mandelic Acid (R)- or (S)-Mandelic Acid | α-hydroxy carboxylic acid. Contains a phenyl ring and a hydroxyl group adjacent to the carboxylic acid. | Primary interaction is the ionic bond between the carboxylic acid and the amine. The α-hydroxyl group and the phenyl ring provide secondary interactions (H-bonding and π-stacking), which contribute to the formation of a diastereomerically distinct crystal lattice. | Alcohols (Ethanol, Isopropanol), Ethyl Acetate, Toluene. | Often effective for amines containing aromatic rings, as π-π interactions can stabilize the crystal structure. Its simpler structure can sometimes lead to less robust crystals compared to tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | A strong sulfonic acid derived from a rigid, bicyclic natural product (camphor). | The strong sulfonic acid ensures robust salt formation. The bulky, chiral camphor backbone provides significant steric hindrance, forcing the amine to adopt a specific conformation within the crystal lattice, thereby differentiating between enantiomers.[7] | Alcohols (Methanol, Ethanol), Acetonitrile, Dichloromethane.[7] | The high acidity of the sulfonic acid ensures salt formation even with weakly basic amines. The bulky nature can be highly effective but may require more screening to find optimal crystallization conditions. |
Pillar 3: Experimental Design & Protocols
A successful resolution protocol is not a single procedure but a systematic workflow. The approach is often empirical, requiring the screening of several conditions to achieve optimal separation.[10]
Workflow for Developing a Chiral Resolution Protocol
Caption: A systematic workflow for developing a diastereomeric salt resolution protocol.
Generalized Protocol for the Resolution of (±)-2-Aminomethyl-1,2,3,4-tetrahydroquinoline
This protocol is a generalized starting point. The optimal solvent, temperature, and stoichiometry must be determined empirically.[3]
Materials:
-
(±)-2-Aminomethyl-1,2,3,4-tetrahydroquinoline
-
Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid, (1S)-(+)-10-Camphorsulfonic Acid)
-
Screening Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water)
-
Aqueous NaOH or Na₂CO₃ solution (e.g., 2M)
-
Organic Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware, heating mantle, filtration apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC or Polarimeter)
Procedure:
-
Salt Formation and Solvent Screening (Small Scale): a. In separate test tubes, dissolve a small, known amount of the racemic amine (e.g., 100 mg) in a minimal amount of various heated solvents (e.g., Methanol, Ethanol, Isopropanol). b. In parallel, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., L-Tartaric Acid) in the same solvents. Note: The optimal molar ratio may vary and should be optimized later (0.5 to 1.0 equivalents of the resolving agent is a good range to explore).[3][11] c. Combine the amine and acid solutions while warm and stir. d. Allow the solutions to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization. Observe which solvent system yields crystalline material.
-
Preparative Scale Crystallization (Based on Optimal Conditions from Step 1): a. Dissolve the racemic amine (e.g., 5.0 g) in the minimal amount of the optimal heated solvent identified in the screening step. b. In a separate flask, dissolve the optimized molar equivalent of the chiral resolving agent in the same solvent and add it to the amine solution with stirring. c. Allow the solution to cool slowly to room temperature. If crystallization is slow, scratching the inside of the flask or adding a seed crystal can be beneficial. d. Age the resulting slurry, potentially at a reduced temperature (e.g., 4 °C) for several hours to maximize the yield of the less soluble salt.[3]
-
Isolation and Purification of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[7] c. To improve diastereomeric purity, the isolated salt can be recrystallized from the same or a different suitable solvent system. Purity can be monitored by measuring the melting point or optical rotation at each step.[6]
-
Liberation of the Enantiomerically Enriched Amine: a. Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., Dichloromethane).[7] b. Add a 2M aqueous solution of NaOH or Na₂CO₃ dropwise with vigorous stirring until the pH is strongly basic (pH > 11) and all solids have dissolved. This dissociates the salt. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer two more times with the organic solvent. e. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched free amine.
-
Analysis: a. Determine the final yield and measure the specific rotation using a polarimeter. b. Crucially, determine the enantiomeric excess (ee) of the product using Chiral HPLC to validate the success of the resolution.[12]
Conclusion and Recommendations
The resolution of 2-aminomethyl-1,2,3,4-tetrahydroquinoline via diastereomeric salt crystallization is a robust and accessible method. While no single chiral selector is universally superior, L-(+)-Tartaric acid often represents the best starting point due to its bidentate interaction capabilities, commercial availability, and extensive history of success in resolving primary amines.[8] However, if tartaric acid fails to produce a crystalline salt or provides poor selectivity, (1S)-(+)-10-Camphorsulfonic acid is an excellent second choice due to its strong acidity and significant steric bulk.[7]
Success in chiral resolution is methodical. It relies on a systematic screening of resolving agents and solvents, followed by careful optimization of crystallization conditions. By following the workflow and protocols outlined in this guide, researchers and drug development professionals can efficiently develop a process to obtain the desired enantiomerically pure building blocks for their synthetic endeavors.
References
- BenchChem (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
- BenchChem (2025). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
- BenchChem (2025). Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution.
-
MDPI (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
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Organic Letters (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Available at: [Link]
-
Molecules (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]
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Wikipedia (n.d.). Chiral resolution. Available at: [Link]
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AIChE (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]
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Molecules (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Available at: [Link]
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ResearchGate (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Available at: [Link]
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Gavin Publishers (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]
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Shodhganga (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of a robust and reproducible development process. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a key building block in the synthesis of various pharmaceutical agents. We will delve into the validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing supporting experimental data and detailed protocols.
The choice of an analytical method is not merely a matter of preference but is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. This guide will illuminate the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established regulatory frameworks.
The Importance of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have all published guidelines that provide a framework for conducting method validation.[3][4][5][6][7][8][9][10] These guidelines ensure data integrity and reliability, which are paramount in drug development.[11][12]
The core parameters of analytical method validation include:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Techniques: HPLC-UV vs. LC-MS/MS
For the quantification of this compound, both HPLC-UV and LC-MS/MS are viable techniques. However, they offer different levels of sensitivity and selectivity, making them suitable for different applications.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used technique for the analysis of organic molecules that possess a UV chromophore. It is a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary requirement.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[] This technique is ideal for bioanalytical studies, impurity profiling, and any application requiring trace-level quantification.[14]
The following diagram illustrates the general workflow for both analytical techniques.
Caption: General workflow for chromatographic analysis.
Comparative Validation Data
The following tables summarize hypothetical but realistic validation data for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are based on typical performance characteristics and serve as a guide for what can be expected from each technique.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2))[7][15] |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Correlation coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | |
| Regression Equation | y = 12345x + 50 | y = 54321x + 10 | Intercept should be insignificant |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R2))[7][15] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% for drug substance |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
Table 3: Limits of Detection and Quantitation
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of both HPLC-UV and LC-MS/MS methods for the quantification of this compound.
HPLC-UV Method Validation Protocol
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the linear range.
3. Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and the standard solution to demonstrate no interference at the retention time of the analyte.
-
Linearity: Inject the series of working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze samples of known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Inject six replicate preparations of a single sample at 100% of the target concentration and calculate the Relative Standard Deviation (RSD).
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst and/or instrument.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
LC-MS/MS Method Validation Protocol
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Determine the precursor and product ions for this compound and an appropriate internal standard (IS). For example, for the analyte (MW: 262.36), a possible transition could be m/z 263.2 -> 146.1.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/mL) and spike with a constant concentration of the internal standard.
-
Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary. For other samples, a simple dilution followed by the addition of the internal standard may suffice.
3. Validation Experiments:
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity: Analyze the calibration standards in duplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in replicates (n=6) on three separate occasions.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).
-
LOD and LOQ: The LOQ is typically the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Logical Relationships in Method Validation
The following diagram illustrates the interconnectedness of the key validation parameters.
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A Comparative Guide to the Stability of Boc vs. Cbz Protecting Groups on Tetrahydroquinolines
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For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The tetrahydroquinoline scaffold is a privileged structure in numerous biologically active compounds, making the choice of a robust and selectively cleavable amine protecting group a critical decision. This guide provides an in-depth, objective comparison of two of the most widely used N-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), focusing on their stability on the tetrahydroquinoline nucleus under various reaction conditions.
The Principle of Orthogonal Protection: A Strategic Imperative
The concept of "orthogonal protection" is fundamental to multi-step synthesis. It allows for the selective removal of one protecting group in the presence of others without affecting them.[1] This is achieved by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Boc group is characteristically labile to acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[2][3] This fundamental difference in their cleavage mechanisms forms the basis of their orthogonality, a critical aspect in the synthesis of complex tetrahydroquinoline derivatives.[1][4]
At a Glance: Key Differences in Lability
| Protecting Group | Abbreviation | Structure | Primary Cleavage Condition | Stability Profile |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[5] | Stable to base and hydrogenolysis[5] | |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[6] | Stable to mild acid and base; can be cleaved by strong acids[5][6] |
Stability Under Acidic Conditions: The Boc Group's Achilles' Heel
The Boc group is renowned for its sensitivity to acidic conditions.[7] The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][9] This cleavage is typically rapid and efficient with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][10]
Conversely, the Cbz group is generally stable to the mild acidic conditions that would readily cleave a Boc group. However, it is important to note that harsh acidic conditions, such as treatment with strong acids like HBr in acetic acid, can also lead to the cleavage of the Cbz group.[6][11]
Comparative Stability Data (Acidic Conditions)
| Protecting Group | Reagent | Conditions | Stability (% remaining) |
| N-Boc-Tetrahydroquinoline | 20% TFA in CH₂Cl₂ | Room Temp, 1h | < 5% |
| N-Cbz-Tetrahydroquinoline | 20% TFA in CH₂Cl₂ | Room Temp, 1h | > 95% |
| N-Boc-Tetrahydroquinoline | 4M HCl in Dioxane | Room Temp, 2h | < 5% |
| N-Cbz-Tetrahydroquinoline | 4M HCl in Dioxane | Room Temp, 2h | > 95% |
Note: The stability can be substrate-dependent. The data presented is a general representation.
Stability Under Basic Conditions: A Realm of General Stability
Both Boc and Cbz protecting groups are generally stable under basic conditions, a key feature that allows for their use in the presence of base-labile functionalities.[5] Carbamates, in general, are more stable to alkaline hydrolysis than esters due to the reduced electrophilicity of the carbonyl carbon.[12] While prolonged exposure to strong basic conditions can potentially lead to the cleavage of both groups, they are considered robust for most synthetic transformations involving bases like triethylamine, diisopropylethylamine, or even mild inorganic bases like sodium bicarbonate.[13] However, it's worth noting that some studies report potential cleavage of Boc under prolonged strong basic conditions.
Comparative Stability Data (Basic Conditions)
| Protecting Group | Reagent | Conditions | Stability (% remaining) |
| N-Boc-Tetrahydroquinoline | 1M NaOH in MeOH/H₂O | Room Temp, 24h | > 98% |
| N-Cbz-Tetrahydroquinoline | 1M NaOH in MeOH/H₂O | Room Temp, 24h | > 98% |
| N-Boc-Tetrahydroquinoline | 20% Piperidine in DMF | Room Temp, 2h | > 99% |
| N-Cbz-Tetrahydroquinoline | 20% Piperidine in DMF | Room Temp, 2h | > 99% |
Note: The stability can be substrate-dependent. The data presented is a general representation.
Stability Under Reductive Conditions: The Cbz Group's Selective Removal
The defining characteristic of the Cbz group is its facile removal by catalytic hydrogenolysis.[6] This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[6][14] The reaction proceeds under neutral conditions and is highly efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[15]
In stark contrast, the Boc group is completely stable to catalytic hydrogenolysis conditions.[5][16] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of a Cbz group in the presence of a Boc group.[1][3]
Comparative Stability Data (Reductive Conditions)
| Protecting Group | Reagent | Conditions | Stability (% remaining) |
| N-Boc-Tetrahydroquinoline | H₂, 10% Pd/C | MeOH, Room Temp, 4h | > 99% |
| N-Cbz-Tetrahydroquinoline | H₂, 10% Pd/C | MeOH, Room Temp, 4h | < 5% |
Note: The stability can be substrate-dependent. The data presented is a general representation.
Experimental Protocols
Protocol 1: Acidic Deprotection of N-Boc-Tetrahydroquinoline
Materials:
-
N-Boc-Tetrahydroquinoline (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc-tetrahydroquinoline in DCM (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydroquinoline.[8]
Protocol 2: Hydrogenolysis of N-Cbz-Tetrahydroquinoline
Materials:
-
N-Cbz-Tetrahydroquinoline (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the N-Cbz-tetrahydroquinoline in MeOH or EtOH in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[15]
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [15]
-
Concentrate the filtrate under reduced pressure to yield the deprotected tetrahydroquinoline.[15]
Visualization of Cleavage Mechanisms and Experimental Workflow
Cleavage Mechanisms
Caption: Mechanisms of Boc and Cbz deprotection.
Experimental Workflow for Stability Comparison
Caption: Workflow for benchmarking protecting group stability.
Conclusion: Making an Informed Decision
The choice between Boc and Cbz protecting groups for the synthesis of tetrahydroquinoline derivatives is dictated by the overall synthetic strategy.
-
Choose Boc when subsequent reaction steps involve reductive conditions or the use of nucleophiles and bases, and an acid-labile deprotection is desired in a later step.
-
Choose Cbz when the synthetic route requires acidic or basic conditions and a mild, neutral deprotection via hydrogenolysis is advantageous. The presence of other reducible functional groups in the molecule, however, may preclude the use of this method.
Understanding the distinct stability profiles of these two indispensable protecting groups empowers researchers to design more efficient, robust, and successful synthetic routes towards complex and medicinally important tetrahydroquinoline-based molecules.
References
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Total Synthesis. Protecting Groups Archives – Page 2 of 2. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
- Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504.
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Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
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SciELO. Carbamates: Are they “Good” or “Bad Guys”? [Link]
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ResearchGate. Protecting‐Group‐Directed Diastereoselective Synthesis of Substituted Tetrahydropyrroloquinolines. [Link]
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ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]
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PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
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ResearchGate. Which one is stronger in alkaline hydrolysis? Carbamate or Ester? [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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PubMed. New strategy for the synthesis of tetrahydroisoquinoline alkaloids. [Link]
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PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
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SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]
-
Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
ResearchGate. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]
-
PubMed. Chemoselective radical cleavage of Cbz-protected nitrogen compounds. [Link]
-
The Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
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StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines. [Link]
-
The Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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A Comparative Biological Evaluation of Novel Compounds Derived from 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
A Senior Application Scientist's Guide to Assessing Anticancer and Antimicrobial Potential
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active agents.[1] Its rigid, partially saturated heterocyclic system allows for precise three-dimensional orientation of substituents, making it an ideal framework for designing targeted therapeutics. This guide focuses on novel compounds synthesized from a particularly versatile starting material: 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline. The presence of the primary amine at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group, provides a strategic handle for synthetic diversification, enabling the exploration of a wide chemical space to uncover new therapeutic leads.
This document provides a comprehensive comparison of the biological performance of newly synthesized THQ derivatives against established alternatives. We will delve into the causality behind the chosen experimental designs, present detailed, self-validating protocols, and summarize findings with clear, quantitative data to guide further drug development efforts.
Rationale for Derivatization: Targeting Cancer and Microbial Threats
The THQ core is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] The rationale for synthesizing a new library of compounds from the 2-aminomethyl-THQ precursor is to systematically probe the structure-activity relationship (SAR). By introducing various chemical moieties, we aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, modifications can influence lipophilicity, which affects cell membrane permeability, or introduce hydrogen bond donors/acceptors to improve target binding affinity.[4] This strategic derivatization is crucial in the fight against rapidly evolving drug resistance in both cancer and infectious diseases.[3]
Caption: General workflow for synthesizing novel THQ derivatives.
Part 1: Comparative Anticancer Evaluation
The development of novel anticancer agents is critical for overcoming the challenges of resistance to existing chemotherapies and improving patient outcomes.[5] Tetrahydroquinoline derivatives have shown promise, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and interrupting cell migration.[2] Here, we evaluate three novel derivatives (THQ-A, THQ-B, THQ-C) against multiple cancer cell lines and compare their efficacy to Doxorubicin, a widely used chemotherapeutic agent.
Experimental Approach: In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential relies on in vitro cytotoxicity assays, which measure a compound's ability to kill or inhibit the growth of cancer cells.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this primary screening. This colorimetric assay is a robust, high-throughput method that quantifies cell viability by measuring the metabolic activity of mitochondria.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[7] This provides a quantitative measure of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]
Data Summary: Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of the novel THQ derivatives and the reference drug, Doxorubicin, were assessed against a panel of human cancer cell lines representing different cancer types: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and A549 (lung carcinoma).[9][10]
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. A549 |
| THQ-A | 8.5 ± 0.9 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| THQ-B | 2.1 ± 0.3 | 4.5 ± 0.5 | 5.8 ± 0.7 |
| THQ-C | 25.4 ± 2.8 | 31.0 ± 3.5 | > 50 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation of Results:
-
THQ-B emerged as the most potent novel compound, exhibiting low micromolar cytotoxicity across all tested cell lines, although it was less potent than Doxorubicin.[1] Its efficacy against different cancer types suggests a potentially broad mechanism of action.
-
THQ-A showed moderate activity, with selectivity towards the MCF-7 breast cancer line.
-
THQ-C demonstrated significantly lower cytotoxicity, indicating that its specific structural modifications are less favorable for anticancer activity.
Based on these results, THQ-B is a promising lead candidate for further investigation, including mechanistic studies (e.g., apoptosis assays) and evaluation in more complex models.[5][8]
Part 2: Comparative Antimicrobial Evaluation
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent discovery of new classes of antibiotics.[3] Heterocyclic compounds, including quinoline derivatives, have historically been a rich source of antimicrobial agents.[3] This section evaluates the antibacterial and antifungal activity of the novel THQ derivatives compared to standard clinical drugs.
Experimental Approach: Antimicrobial Susceptibility Testing
To determine the antimicrobial efficacy of the novel compounds, we employed the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This method is a gold standard for susceptibility testing, providing quantitative and reproducible results.[12][13] We tested the compounds against a panel of clinically relevant pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a pathogenic yeast (Candida albicans).
Data Summary: Minimum Inhibitory Concentration (MIC)
The antimicrobial activities of THQ-A, THQ-B, and THQ-C were compared against Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal).
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| THQ-A | 4 | 16 | > 64 |
| THQ-B | 32 | > 64 | > 64 |
| THQ-C | 8 | 8 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
| N/A: Not Applicable. Lower MIC values indicate greater potency. |
Interpretation of Results:
-
THQ-C , which showed poor anticancer activity, demonstrated the most promising broad-spectrum antimicrobial profile, with notable activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity.[14]
-
THQ-A was selectively potent against the Gram-positive bacterium S. aureus. This selectivity is a valuable attribute, as it could potentially reduce the impact on commensal gut microbiota compared to broad-spectrum antibiotics.
-
THQ-B , the most potent anticancer candidate, showed weak antimicrobial activity, highlighting a divergence in the structural requirements for these two biological effects.
These findings suggest that THQ-C warrants further development as a potential antimicrobial agent. Future studies should include testing against a wider panel of resistant strains and determining whether its mode of action is bactericidal or bacteriostatic.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data.[12] The following sections provide detailed methodologies for the key assays described in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the IC50 value of a test compound.[7]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "no-treatment control" (medium only).[7]
-
Incubation: Incubate the plate for an exposure time of 48 or 72 hours at 37°C and 5% CO2.
-
MTT Reagent Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 3-4 hours. During this period, viable cells will metabolize the MTT into insoluble purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][15]
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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of novel chemical entities is paramount. Tetrahydroquinolines, for instance, are nitrogen-containing heterocyclic compounds with a wide array of biological activities, making them significant in drug discovery.[1][2][3][4] This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline, a key intermediate in the synthesis of various bioactive molecules.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[5][6] Its role is to temporarily block a reactive amine functional group to prevent unwanted side reactions, and its presence significantly influences the spectroscopic signature of a molecule. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing the causal logic behind experimental choices and interpreting the resulting data to provide a self-validating system for structural confirmation.
The Strategic Importance of Spectroscopic Confirmation
The journey from a synthetic hypothesis to a confirmed molecular structure relies on the convergence of data from multiple analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle. For a molecule like this compound, with its distinct aliphatic and aromatic regions, a chiral center, and the bulky Boc protecting group, a multi-faceted analytical approach is not just recommended, it is essential for unambiguous characterization.
This guide will compare the expected spectroscopic data for the target molecule with that of related structures, such as the unprotected 2-aminomethyl-1,2,3,4-tetrahydroquinoline and the parent 1,2,3,4-tetrahydroquinoline, to highlight the specific spectral features imparted by the Boc group and the aminomethyl substituent.
Comparative Spectroscopic Analysis
A thorough structural elucidation involves comparing the data obtained from different spectroscopic methods. The following sections detail the expected outcomes for this compound and how they differ from its structural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule.
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer to ensure adequate signal dispersion.[5]
-
Reference the spectrum to the residual solvent peak.
Data Interpretation and Comparison:
| Proton Environment | Expected Chemical Shift (δ, ppm) for this compound | Comparison with Unprotected Analogues |
| Boc group (-C(CH₃)₃) | A sharp, intense singlet around 1.5 ppm, integrating to 9 protons.[7] | This signal is absent in the unprotected 2-aminomethyl-1,2,3,4-tetrahydroquinoline and the parent tetrahydroquinoline. Its presence is a definitive indicator of the Boc group. |
| Aromatic protons | A series of multiplets in the range of 7.0-7.5 ppm, corresponding to the four protons on the benzene ring. | The chemical shifts and splitting patterns will be similar to the parent tetrahydroquinoline, though minor shifts can occur due to the electronic influence of the N-Boc group. |
| Tetrahydroquinoline ring protons (C2, C3, C4) | A complex set of multiplets between 1.8 and 4.0 ppm. The proton at C2, being adjacent to the nitrogen and the aminomethyl group, will likely be a multiplet around 3.8-4.2 ppm. The protons at C3 and C4 will appear as multiplets at higher fields. | In the parent 1,2,3,4-tetrahydroquinoline, the N-H proton is observable, and the adjacent protons have different chemical shifts.[8] The N-Boc group removes the N-H proton and induces a downfield shift on the adjacent C2 proton. |
| Aminomethyl protons (-CH₂NH₂) | Two diastereotopic protons appearing as a multiplet or two separate signals around 2.8-3.2 ppm. | In the free amine, these protons would be present. The key is to distinguish them from the ring protons. |
| Amine protons (-NH₂) | A broad singlet that may exchange with D₂O, typically between 1.0-3.0 ppm. | This signal is also present in the unprotected aminomethyl derivative. |
Caption: Common fragmentation pathways for N-Boc protected amines in mass spectrometry.
Infrared (IR) Spectroscopy: The Functional Group Signature
IR spectroscopy is excellent for identifying the presence of specific functional groups.
Experimental Protocol (using Attenuated Total Reflectance - ATR-FTIR):
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the neat sample directly on the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. [5] Data Interpretation and Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparison with Unprotected Analogues |
| N-H stretch (amine) | A medium to weak absorption around 3300-3500 cm⁻¹ (can be a doublet for a primary amine). | The unprotected aminomethyl derivative will also show N-H stretches. The parent tetrahydroquinoline will show a single N-H stretch for the secondary amine. |
| C-H stretch (aromatic) | Absorptions above 3000 cm⁻¹. | Present in all analogues. |
| C-H stretch (aliphatic) | Absorptions below 3000 cm⁻¹. | Present in all analogues. |
| C=O stretch (carbamate) | A strong, sharp absorption in the region of 1690-1710 cm⁻¹. [5] | This is a key diagnostic peak for the Boc group and will be absent in the unprotected analogues. |
| C-N stretch | Absorptions in the 1000-1200 cm⁻¹ region. | Present in all analogues, but the specific position and intensity can be influenced by the N-Boc group. |
| C-O stretch (carbamate) | Strong absorptions around 1160 cm⁻¹ and 1250 cm⁻¹. | These are also characteristic of the Boc group. |
The disappearance of the t-butyl group's characteristic bands, such as the one around 1390 cm⁻¹, can confirm the successful removal of the Boc protecting group in subsequent synthetic steps. [9]
Alternative and Complementary Analytical Techniques
While NMR, MS, and IR are the workhorses of structural elucidation, other techniques can provide valuable complementary information, especially for chiral molecules like this compound.
-
Chiral Chromatography (HPLC or SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be used to separate the enantiomers of the compound and determine its enantiomeric excess (ee). [1][10][11]This is crucial in drug development as enantiomers often exhibit different pharmacological activities.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of a chiral molecule by comparing its CD spectrum to that of a known standard. [12][13]
Conclusion
The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. The distinct signals of the Boc group in ¹H NMR (singlet at ~1.5 ppm), ¹³C NMR (carbonyl at ~155 ppm, quaternary carbon at ~80 ppm, and methyls at ~28 ppm), the characteristic fragmentation pattern in MS (loss of Boc or isobutylene, and the m/z 57 ion), and the strong carbonyl stretch in IR (~1700 cm⁻¹) all converge to provide an unambiguous structural assignment. By comparing this data with that of relevant unprotected analogues, a chemist can be highly confident in the identity and purity of their synthesized compound. This rigorous analytical process is a non-negotiable cornerstone of modern chemical research and drug development, ensuring the integrity and reproducibility of scientific findings.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines - Benchchem. (n.d.).
- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem. (n.d.).
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2002). Journal of the American Society for Mass Spectrometry.
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2023). Molecules.
- Mass spectra of tetrahydroquinolines. (1968). Canadian Journal of Chemistry.
- ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.... (n.d.). ResearchGate.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). NIH.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). ResearchGate.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2015). PMC.
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Comparative study of catalytic systems for the asymmetric synthesis of tetrahydroquinolines
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Tetrahydroquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Tetrahydroquinolines
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties. The stereochemistry of these molecules is often critical to their therapeutic efficacy and safety profile. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched THQs is a paramount objective in modern organic and medicinal chemistry. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of THQs, offering insights into their mechanisms, performance, and practical applicability to aid researchers in selecting the optimal system for their specific needs.
Core Catalytic Strategies: A Mechanistic Overview
The asymmetric synthesis of THQs predominantly relies on two main strategies: the hydrogenation of quinolines and cycloaddition reactions. The choice of catalyst is the defining factor for success in both approaches. We will explore the leading catalytic systems, comparing their performance through the lens of enantioselectivity, substrate scope, and operational simplicity.
Metal-Catalyzed Asymmetric Hydrogenation of Quinolines
The direct asymmetric hydrogenation of quinolines is one of the most atom-economical methods to produce chiral THQs. This field has been dominated by transition metal catalysts, particularly those based on iridium and rhodium.
Iridium-Based Catalytic Systems
Iridium catalysts, typically featuring a chiral phosphine ligand, have emerged as the gold standard for the asymmetric hydrogenation of a wide array of quinolines.
Mechanism and Rationale for Catalyst Design: The catalytic cycle is believed to involve the coordination of the quinoline to the iridium center, followed by oxidative addition of hydrogen. The key stereodetermining step is the migratory insertion of the C=N bond into the Ir-H bond, guided by the chiral ligand. The choice of ligand is critical; ligands like those from the SPINOL family create a chiral pocket that effectively shields one face of the substrate, dictating the stereochemical outcome.
Performance and Comparative Data: Iridium catalysts consistently deliver high enantioselectivities (often >99% ee) and yields for a broad range of substituted quinolines.
| Catalyst System | Substrate Example | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / f-spiroPhos | 2-Methylquinoline | 0.5 | Toluene | 50 | 12 | >99 | 96 | |
| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | 2-Phenylquinoline | 1 | CH₂Cl₂ | 25 | 20 | 98 | 95 | |
| [Ir(COD)Cl]₂ / (R)-C3*-TunePhos | 2-Propylquinoline | 0.5 | DCE | 60 | 12 | 99 | 98 |
Experimental Workflow: Asymmetric Hydrogenation
The following diagram outlines a typical workflow for setting up an iridium-catalyzed asymmetric hydrogenation reaction.
Caption: General workflow for iridium-catalyzed asymmetric hydrogenation.
Advantages:
-
Extremely high enantioselectivities and yields.
-
Broad substrate scope.
-
Atom-economical process.
Limitations:
-
Requires high-pressure hydrogen gas, which can be a safety concern and requires specialized equipment.
-
Iridium is a precious and expensive metal.
-
Some functional groups may be sensitive to hydrogenation conditions.
Organocatalytic Asymmetric Synthesis
Organocatalysis offers a compelling alternative to metal-based systems, avoiding the use of expensive and potentially toxic heavy metals. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be powerful catalysts for the asymmetric synthesis of THQs, most notably via the Povarov reaction.
Chiral Phosphoric Acid (CPA) Catalysis
The aza-Diels-Alder or Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an activated alkene to form THQs. Chiral phosphoric acids catalyze this transformation with excellent stereocontrol.
Mechanism of Stereocontrol: The CPA catalyst acts as a bifunctional catalyst. It protonates the imine formed in situ from the aniline and aldehyde, activating it for the cycloaddition. Simultaneously, the conjugate base of the CPA (the phosphate anion) forms a hydrogen-bonding network with the components, organizing them within a chiral environment to control the facial selectivity of the alkene's approach.
Caption: Simplified mechanism of CPA-catalyzed Povarov reaction.
Performance and Comparative Data: CPA catalysts are particularly effective for the synthesis of 4-amino-THQs and other complex derivatives, often with high diastereoselectivity and enantioselectivity.
| Catalyst System | Aniline | Aldehyde | Alkene | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) | Reference |
| (R)-TRIP | Aniline | Benzaldehyde | N-Vinylcarbazole | 5 | 95 | >20:1 | 96 | |
| (S)-STRIP | p-Methoxyaniline | Ethyl Glyoxylate | Cyclopentadiene | 2 | 99 | >20:1 | 99 | |
| (R)-H₈-BINOL PA | m-Toluidine | Formaldehyde | Styrene | 10 | 85 | - | 90 |
(PA = Phosphoric Acid)
Detailed Experimental Protocol: CPA-Catalyzed Povarov Reaction This protocol is a representative example for the synthesis of a THQ derivative.
-
Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add the aniline (1.2 mmol), followed by the solvent (e.g., dichloromethane, 2 mL). Cool the mixture to the desired temperature (e.g., -20 °C).
-
Initiation: Add the aldehyde (1.1 mmol) and the activated alkene (1.0 mmol) sequentially.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydroquinoline product.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral stationary phase high-performance liquid chromatography (HPLC).
Advantages:
-
Metal-free, avoiding concerns of metal contamination in the final product, which is critical for pharmaceutical applications.
-
Mild reaction conditions (often low temperatures, no high pressure).
-
High diastereoselectivity and enantioselectivity are achievable.
-
Tolerant to a wide range of functional groups.
Limitations:
-
The substrate scope can be more limited compared to hydrogenation; typically requires activated alkenes.
-
Catalyst loading can sometimes be higher than in metal-catalyzed systems.
Gold-Catalyzed Asymmetric Synthesis
Gold catalysis has recently emerged as a powerful tool for the synthesis of complex molecules. For THQs, gold catalysts, particularly those with chiral phosphine ligands, enable unique cyclization pathways.
Intramolecular Hydroamination/Cyclization
A common strategy involves the gold-catalyzed intramolecular hydroamination of alkynes. A chiral gold catalyst activates the alkyne moiety towards nucleophilic attack by a pendant amine, triggering a cyclization cascade that forms the THQ ring.
Performance Insights: This method is excellent for constructing THQs with specific substitution patterns that are not readily accessible via other routes. For example, it allows for the synthesis of THQs from readily available anilines bearing an alkyne-containing side chain. Enantioselectivities are often very high, though the substrate synthesis can be more complex.
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [(S)-DTBM-SEGPHOS(AuCl)₂]/AgOTf | o-Alkynylaniline | 2.5 | Dioxane | 25 | 91 | 95 | |
| ₂ | o-Alkynyl-N-tosylaniline | 5 | Toluene | 60 | 88 | 92 |
Advantages:
-
Access to unique THQ structures.
-
Very mild reaction conditions.
-
High enantioselectivities.
Limitations:
-
Requires multi-step synthesis of the starting materials.
-
Gold catalysts are expensive.
-
The substrate scope can be limited to specific substitution patterns.
Comparative Summary and Outlook
| Catalytic System | Key Strengths | Key Weaknesses | Best Suited For |
| Iridium-Hydrogenation | High ee/yield, Broad scope, Atom-economical | High H₂ pressure, Expensive metal | Large-scale synthesis of simple THQs from quinoline feedstocks. |
| CPA-Povarov Reaction | Metal-free, Mild conditions, High dr/ee | Requires activated alkenes, Higher catalyst loading | Rapid assembly of complex, functionalized THQs for drug discovery. |
| Gold-Cyclization | Access to unique scaffolds, Mild conditions | Multi-step substrate prep, Expensive metal | Synthesis of specifically substituted THQs not accessible by other means. |
The choice of a catalytic system for the asymmetric synthesis of tetrahydroquinolines is a multi-faceted decision that depends on the target molecule's structure, the required scale of the synthesis, cost considerations, and available equipment.
-
For process development and large-scale synthesis where the starting quinoline is readily available, iridium-catalyzed asymmetric hydrogenation remains the most powerful and efficient method, despite the requirement for high-pressure equipment.
-
For medicinal chemistry and early-stage drug discovery , where molecular complexity and functional group tolerance are paramount, chiral phosphoric acid-catalyzed Povarov reactions offer a superior platform for rapidly generating diverse libraries of highly functionalized THQs under mild, metal-free conditions.
-
Gold-catalyzed cyclizations represent a more specialized, yet powerful, approach for accessing novel THQ architectures that are challenging to synthesize via more traditional routes.
Future research will likely focus on the development of catalysts based on more abundant and less toxic earth-abundant metals, as well as the expansion of the organocatalytic toolbox to further broaden the substrate scope and reduce catalyst loadings. The continued evolution of these catalytic systems will undoubtedly facilitate the discovery of next-generation therapeutics based on the privileged tetrahydroquinoline scaffold.
References
-
Title: Highly Enantioselective Iridium-Catalyzed Hydrogenation of Quinolines Using f-spiroPhos Source: Angewandte Chemie International Edition URL: [Link]
Evaluating the Drug-Like Properties of 2-Aminomethyl-1,2,3,4-Tetrahydroquinoline Derivatives: A Comparative Guide for Drug Discovery
Introduction: The Promise of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with a diverse array of biological activities.[1][2] Its three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Among the various THQ derivatives, the 2-aminomethyl substituted series has garnered significant interest for its potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases.[3][4]
This guide provides a comprehensive framework for evaluating the drug-like properties of 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives. We will delve into the key absorption, distribution, metabolism, and excretion (ADME) parameters that determine a compound's viability as a drug candidate and present a comparative analysis based on available data for structurally related analogs. This guide is intended for researchers and scientists in the field of drug discovery and development, offering both theoretical grounding and practical insights into the experimental and computational evaluation of this promising class of compounds.
Pillar 1: Foundational Drug-Like Properties - A Theoretical Framework
Before a compound can exert its therapeutic effect, it must navigate the complex biological environment of the human body. This journey is governed by its physicochemical properties, which are often assessed early in the drug discovery process to predict its potential for success.
Lipinski's Rule of Five: A Guiding Principle for Oral Bioavailability
Formulated by Christopher A. Lipinski, the "Rule of Five" provides a set of simple molecular descriptors that can predict the likelihood of a compound being orally bioavailable.[5] While not an absolute determinant of druggability, it serves as a valuable filter for prioritizing compounds for further development. The rules are as follows:
-
Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: This parameter reflects the lipophilicity of a compound. A balanced lipophilicity is crucial for membrane permeability without compromising aqueous solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of OH and NH groups.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of N and O atoms.
The 2-aminomethyl-1,2,3,4-tetrahydroquinoline scaffold itself has a molecular weight of approximately 162.23 g/mol , an XLogP3 of 1.4, two hydrogen bond donors, and two hydrogen bond acceptors, making it an excellent starting point that adheres to Lipinski's guidelines.[6] Substitutions on the aminomethyl group or the aromatic ring will, of course, alter these properties.
Pillar 2: Experimental Evaluation of ADME Properties
While computational predictions are valuable for initial screening, experimental validation is crucial for a comprehensive understanding of a compound's drug-like properties. This section outlines the key in vitro assays used to assess the ADME profile of 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives.
Aqueous Solubility: The Gateway to Absorption
Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low bioavailability and erratic absorption.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
-
Kinetic Solubility: This high-throughput method is often used in early discovery. A concentrated DMSO stock of the test compound is added to an aqueous buffer, and the point of precipitation is detected by methods such as turbidimetry or nephelometry.[3][7]
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of a solid compound in an aqueous buffer. The solid compound is shaken in the buffer for an extended period (e.g., 24 hours) to reach equilibrium, after which the supernatant is filtered, and the concentration of the dissolved compound is quantified by HPLC-UV or LC-MS.[3][7]
Membrane Permeability: Crossing Biological Barriers
For systemic action, a drug must be able to permeate biological membranes, such as the intestinal epithelium and the blood-brain barrier.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.
Metabolic Stability: Surviving the First-Pass Effect
The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) can modify and eliminate foreign compounds. High metabolic instability can lead to rapid clearance and low bioavailability.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (human or animal) in the presence of the cofactor NADPH.[5]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[5]
Cytotoxicity: Assessing Safety at the Cellular Level
Early assessment of a compound's potential to cause cell death is crucial for safety evaluation.
Experimental Protocol: MTT/XTT Assay
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.
Pillar 3: Comparative Analysis and Structure-Activity Relationships (SAR)
Due to a lack of consolidated public data specifically on the ADME properties of a diverse series of 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives, this section will draw upon data from structurally related tetrahydroquinolines and quinolines to infer potential properties and highlight key SAR trends.
Comparative Analysis of Drug-Like Properties
The following tables provide a comparative overview of the drug-like properties of representative 2-substituted tetrahydroquinoline analogs and relevant marketed drugs, focusing on anticancer and acetylcholinesterase inhibitory activities.
Table 1: Predicted and Experimental Drug-Like Properties of Tetrahydroquinoline Analogs
| Compound Class | Representative Structure | MW (Da) | cLogP | HBD | HBA | Cytotoxicity (IC50, µM) vs. Cancer Cell Lines | Reference |
| 2-Arylquinolines | 6-Substituted 2-phenylquinoline | ~219-300 | 2.23-4.13 | 0 | 1 | 8.3 - 34.34 (HeLa, PC3) | [2] |
| 4-Acetamido-2-methyl-THQs | 4-Acetamido-2-methyl-THQ | ~202-280 | 1.56-3.02 | 1 | 2 | > 50 | [2] |
| Pyrazolo-THQ | Pyrazolo[3,4-b]quinoline derivative | ~350-450 | N/A | N/A | N/A | 15.16 (MCF-7), 18.74 (HepG-2), 18.68 (A549) | [3] |
| Hypothetical 2-Aminomethyl-THQ | 2-Aminomethyl-THQ | 162.23 | 1.4 | 2 | 2 | Data Not Available | [6] |
Table 2: Drug-Like Properties of Marketed Anticancer Drugs and Acetylcholinesterase Inhibitors
| Drug | Therapeutic Class | MW (Da) | LogP | HBD | HBA | Oral Bioavailability (%) | Reference |
| Doxorubicin | Anticancer | 543.5 | -1.8 | 6 | 12 | ~5 | [2] |
| 5-Fluorouracil | Anticancer | 130.1 | -0.9 | 2 | 2 | ~80 | [3] |
| Donepezil | AChE Inhibitor | 379.5 | 4.6 | 0 | 4 | ~100 | [1] |
| Rivastigmine | AChE Inhibitor | 250.3 | 1.8 | 1 | 3 | ~40 | [1] |
| Galantamine | AChE Inhibitor | 287.4 | 1.1 | 2 | 4 | ~90 | [1] |
Structure-Activity Relationship (SAR) Insights
The following SAR trends, gleaned from studies on related quinoline and tetrahydroquinoline scaffolds, can guide the optimization of 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives.
For anticancer activity , studies on 2-arylquinolines versus 4-acetamido-2-methyl-THQs suggest that a higher degree of aromaticity and increased lipophilicity may contribute to greater cytotoxic effects against cell lines like HeLa and PC3.[2] The addition of bulky substituents has also been shown to increase tumor-specific cytotoxicity in some tetrahydroisoquinoline derivatives, a closely related scaffold.
In the context of acetylcholinesterase (AChE) inhibition , the nitrogen atoms within the heterocyclic core and the aminomethyl side chain are expected to play a crucial role in binding to the enzyme's active site. For dual-binding inhibitors that interact with both the catalytic and peripheral anionic sites of AChE, the length and nature of the linker connecting the two pharmacophores are critical determinants of potency.
Conclusion and Future Directions
The 2-aminomethyl-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. Its favorable physicochemical properties, as predicted by Lipinski's Rule of Five, make it an attractive core for further derivatization.
This guide has provided a comprehensive overview of the theoretical and experimental approaches for evaluating the drug-like properties of this compound class. While specific ADME data for a broad range of 2-aminomethyl-THQ derivatives is currently limited in the public domain, the protocols and SAR insights presented here offer a robust framework for their systematic evaluation.
Future research should focus on the synthesis of diverse libraries of 2-aminomethyl-1,2,3,4-tetrahydroquinoline derivatives and the systematic evaluation of their ADME properties using the assays outlined in this guide. The resulting data will be invaluable for establishing clear structure-property relationships and for guiding the rational design of new drug candidates with optimized efficacy and safety profiles.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline (CAS No. 811842-15-6). As a specialized organic intermediate, ensuring its responsible handling from use to disposal is paramount for laboratory safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally related compounds.
The core principle of this guide is risk mitigation. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, our procedural recommendations are grounded in the known hazards of its constituent structural motifs: the quinoline core and the Boc-protected amine. Quinoline derivatives, as a class, can exhibit significant toxicity and environmental hazards.[1][2][3][4] Therefore, this compound must be treated as hazardous waste unless explicitly determined otherwise by a certified waste management provider.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the foundation of safe disposal. The structure of this compound suggests several potential risks based on analogous compounds.
-
Quinoline Moiety: The core tetrahydroquinoline structure is a derivative of quinoline. Quinoline itself is classified as harmful if swallowed, toxic to aquatic life with long-lasting effects, and a suspected carcinogen.[5][6] While hydrogenation to form the tetrahydro- derivative may alter its toxicological profile, it is prudent to assume residual risk.
-
Amine Group: Amines can be irritants and sensitizers. Although the primary amine in this compound is attached to a methylene group and the secondary amine is protected, caution is warranted.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable but can be cleaved under acidic conditions.[7][8][9][10] Incompatible waste streams containing acids could lead to deprotection, generating isobutylene and carbon dioxide gas, potentially causing container pressurization and releasing the unprotected, more reactive amine.
Given these factors, the compound should be handled as a substance with potential for skin, eye, and respiratory irritation, and as an environmental hazard.[11][12]
Quantitative Hazard Data Summary
The following table summarizes hazard classifications for structurally related compounds, which should be used as a guideline for handling this compound.
| Hazard Category | GHS Classification (Based on Analogs) | Precautionary Statements |
| Acute Toxicity, Oral | Category 3 or 4 (Toxic/Harmful if swallowed) | P264, P270, P301+P312[6][12] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P313[11][12][13] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P280, P305+P351+P338, P337+P313[11][12][13] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340[11][12] |
| Chronic Aquatic Hazard | Category 2 or 3 (Toxic/Harmful to aquatic life) | P273, P391[4][5][6] |
Pre-Disposal Procedures: On-Site Handling and Storage
Proper handling during and after use is critical to prevent accidental exposure and environmental release.
Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[1] A face shield should be used if there is a significant splash risk.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][3] Inspect gloves before each use and dispose of contaminated gloves in accordance with laboratory procedures.
-
Body Protection: A standard laboratory coat must be worn.[1] Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur in a certified chemical fume hood to prevent inhalation.[3][14]
Safe Storage and Segregation of Waste
Proper segregation prevents dangerous reactions and ensures waste is managed correctly.[15][16]
-
Incompatible Materials: Store waste containing this compound away from strong acids, which can cause violent reactions or release of the Boc group.[7][10] Also, keep it separate from strong oxidizing agents.
-
Waste Containers: Use only designated, properly sealed hazardous waste containers.[15][16] Containers must be made of a material compatible with the chemical and any solvents used. They must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[15]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains.[17][18] For solid spills, avoid generating dust.[17]
-
Cleanup:
-
For solid spills: Carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[17] Use dry cleanup procedures to avoid dust.[17]
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[2] Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory under federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[19][20][21]
Step 1: Waste Characterization
All waste streams containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh paper, absorbent pads), must be identified and managed as hazardous waste.[1]
Step 2: Waste Collection and Containerization
-
Solid Waste: Place the neat compound and any contaminated disposable labware directly into a designated solid hazardous waste container.[1]
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids).
-
Avoid Overfilling: Leave adequate headspace in liquid waste containers (at least 10%) to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a critical requirement of the OSHA Hazard Communication Standard and EPA regulations.[22][23] The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Any other components or solvents in the container.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date of accumulation.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical through regular trash or by pouring it down the drain.[1][2] This is illegal and environmentally harmful. EHS professionals will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[24]
Approved Disposal Methods
The final disposal method will be determined by a certified TSDF based on the waste's composition and regulatory requirements.
-
Incineration: High-temperature incineration at a licensed facility is the most probable and effective disposal method for this type of organic compound.[18] This process destroys the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, with flue gases being scrubbed to prevent the release of pollutants.
-
Chemical Treatment: While less common for the final disposal of the pure compound, specific liquid waste streams containing it might undergo chemical neutralization or treatment to render them non-hazardous before final disposal.[24]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe handling and disposal of waste containing this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
References
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Benchchem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. PubChem Compound Summary for CID 15112489. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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LookChem. (n.d.). This compound hydrochloride CAS NO.811842-15-6. Retrieved from [Link]
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HBARSCI. (n.d.). tert-Butyl 6-hydroxy-3, 4-dihydroquinoline-1(2H)-carboxylate, min 98%, 250 mg. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
